molecular formula C7H7ClO2 B3055468 5-Chloro-2-(hydroxymethyl)phenol CAS No. 64917-81-3

5-Chloro-2-(hydroxymethyl)phenol

Cat. No.: B3055468
CAS No.: 64917-81-3
M. Wt: 158.58 g/mol
InChI Key: NEPPSDXLISKMNU-UHFFFAOYSA-N
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Description

5-Chloro-2-(hydroxymethyl)phenol is an organic compound classified as a substituted phenol, with the molecular formula C 7 H 7 ClO 2 and a molecular weight of 158.58 g/mol [ ]. This compound is provided with a high purity level of >97%, making it suitable for demanding laboratory applications [ ]. In scientific research, this chemical serves as a valuable synthetic building block. Its structure, featuring both a phenolic hydroxyl group and a benzyl alcohol group, allows it to be used in the synthesis of more complex molecules. For instance, it is utilized as a key intermediate in pharmaceutical research for the development of novel indole-based compounds, which are investigated as potent inhibitors of specific cancer-related pathways, such as EGFR and BRAF V600E [ ]. Researchers should note that this compound requires careful handling. It is classified as causing skin irritation (Category 2) and serious eye damage (Category 1), and may cause respiratory irritation [ ]. Appropriate personal protective equipment (PPE), including gloves and safety goggles, is essential. The suggested storage condition is in a cool, dry, and well-ventilated place [ ]. Important Notice: This product is intended For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use [ ].

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-2-(hydroxymethyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClO2/c8-6-2-1-5(4-9)7(10)3-6/h1-3,9-10H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEPPSDXLISKMNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40316213
Record name 5-chloro-2-(hydroxymethyl)phenol
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Molecular Weight

158.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64917-81-3
Record name NSC300883
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=300883
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-chloro-2-(hydroxymethyl)phenol
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URL https://comptox.epa.gov/dashboard/DTXSID40316213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

5-Chloro-2-(hydroxymethyl)phenol CAS number and structure

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural identity, synthesis, and pharmaceutical applications of 5-Chloro-2-(hydroxymethyl)phenol , a critical intermediate in the development of boron-based therapeutics (benzoxaboroles).

CAS Number: 64917-81-3 Synonyms: 4-Chloro-2-hydroxybenzyl alcohol; 5-Chlorosalicyl alcohol (ambiguous) Molecular Formula: C₇H₇ClO₂ Molecular Weight: 158.58 g/mol [1]

Chemical Identity & Structural Analysis[2]

Accurate identification of this compound requires precise attention to numbering conventions, as it is frequently confused with its isomer, 4-chloro-2-(hydroxymethyl)phenol (CAS 5330-38-1).

Structural Definition

The structure consists of a phenol ring substituted with a hydroxymethyl group at the ortho position (C2) and a chlorine atom at the meta position (C5) relative to the phenolic hydroxyl group.

  • Position 1: Hydroxyl group (-OH)

  • Position 2: Hydroxymethyl group (-CH₂OH)[2]

  • Position 5: Chlorine atom (-Cl)[3][4][5][6][7][8][9]

This substitution pattern places the chlorine atom para to the hydroxymethyl group.

Isomer Distinction Table

Researchers must verify the CAS number to ensure the correct substitution pattern, particularly for structure-activity relationship (SAR) studies in benzoxaborole synthesis.

FeatureTarget Compound Common Isomer
Name 5-Chloro-2-(hydroxymethyl)phenol 4-Chloro-2-(hydroxymethyl)phenol
CAS Number 64917-81-3 5330-38-1
Cl Position (vs OH) meta (Position 5)para (Position 4)
Cl Position (vs CH₂OH) parameta
Precursor 4-Chlorosalicylic acid5-Chlorosalicylic acid

Synthetic Pathways[2][12][13]

The synthesis of 5-Chloro-2-(hydroxymethyl)phenol is primarily achieved through the chemoselective reduction of 4-chlorosalicylic acid derivatives. The choice of reducing agent is critical to preserve the aromatic chlorine while fully reducing the carboxylic acid or aldehyde functionality.

Core Synthesis Protocol: Borane Reduction

This method utilizes Borane-THF (BH₃·THF) to reduce 4-chloro-2-hydroxybenzoic acid. This route is preferred for its high yield and regioselectivity.

Reagents:

  • Substrate: 4-Chloro-2-hydroxybenzoic acid (4-Chlorosalicylic acid) [CAS 5106-98-9]

  • Reducing Agent: Borane-tetrahydrofuran complex (BH₃·THF, 1.0 M)

  • Solvent: Anhydrous Tetrahydrofuran (THF)[2]

  • Quench: Methanol (MeOH)

Step-by-Step Methodology:

  • Preparation: Charge an oven-dried reaction vessel with 4-chloro-2-hydroxybenzoic acid (1.0 equiv) and anhydrous THF under an inert atmosphere (N₂ or Ar). Cool the solution to 0°C.

  • Reduction: Add BH₃·THF (2.5 - 3.0 equiv) dropwise via a pressure-equalizing addition funnel. The excess borane is necessary to complex with the phenolic oxygen and reduce the carboxylic acid.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor reaction progress via TLC (eluent: Hexanes/EtOAc) or HPLC.

  • Quenching: Cool the mixture to 0°C. Carefully add Methanol dropwise to quench excess borane and break the borate ester complex. Evolution of H₂ gas will occur.

  • Workup: Concentrate the solvent under reduced pressure. Redissolve the residue in EtOAc and wash with 1M HCl (to ensure protonation of the phenol) followed by brine. Dry over anhydrous Na₂SO₄ and concentrate.

  • Purification: Recrystallize from Toluene/Hexanes or purify via silica gel flash chromatography (Gradient: 0-30% EtOAc in Hexanes).

Synthesis Logic Diagram

Synthesis Start 4-Chloro-2-hydroxybenzoic acid (CAS 5106-98-9) Intermediate Borate Complex Start->Intermediate Reduction Reagent BH3·THF / THF 0°C to RT, 16h Quench MeOH Quench (Break Borate Ester) Intermediate->Quench Hydrolysis Product 5-Chloro-2-(hydroxymethyl)phenol (CAS 64917-81-3) Quench->Product Isolation

Caption: Chemoselective reduction pathway converting 4-chlorosalicylic acid to the target benzyl alcohol.

Pharmaceutical Applications

5-Chloro-2-(hydroxymethyl)phenol serves as a specialized scaffold in the synthesis of Benzoxaboroles , a class of boron-heterocyclic drugs known for their antifungal, anti-inflammatory, and antibacterial properties.

Role in Benzoxaborole Synthesis

The 2-(hydroxymethyl)phenol moiety (salicyl alcohol) is the essential precursor for the formation of the dihydro-1-hydroxy-2,1-benzoxaborole ring system.

Mechanism of Cyclization:

  • Protection: The phenolic hydroxyl and benzylic hydroxyl groups are often protected (e.g., as a MOM ether or acetonide) or used directly depending on the borylation strategy.

  • Borylation: The aromatic ring is functionalized with a boron moiety. For the 5-chloro derivative, this is typically achieved via lithium-halogen exchange (if a bromine is present at position 1 relative to the original phenol) or directed ortho-metalation (DoM) strategies, though the latter is difficult with the chlorine present.

  • Cyclization: More commonly, the pre-functionalized salicyl alcohol reacts with boronic acid precursors to close the oxaborole ring.

Key Drug Classes:

  • Antifungals (Leucyl-tRNA Synthetase Inhibitors): Analogs of Tavaborole (Kerydin). The 5-chloro substitution modulates the lipophilicity and metabolic stability of the benzoxaborole core, influencing its penetration into the nail bed (onychomycosis treatment).

  • Anti-inflammatories (PDE4 Inhibitors): Structural analogs of Crisaborole (Eucrisa). The chlorine atom at the C5 position (C6 in the benzoxaborole numbering) can enhance potency against phosphodiesterase-4 enzymes.

Benzoxaborole Formation Diagram

Benzoxaborole Precursor 5-Chloro-2-(hydroxymethyl)phenol Step1 Protection / Activation Precursor->Step1 Step2 Borylation (e.g., n-BuLi, B(OiPr)3) Step1->Step2 Cyclization Acid Hydrolysis / Cyclization Step2->Cyclization Final 5-Chlorobenzoxaborole Scaffold Cyclization->Final

Caption: General workflow for converting the salicyl alcohol intermediate into the pharmacologically active benzoxaborole core.

Analytical Characterization & Safety

Physical Properties
PropertyValueNote
Appearance Off-white to pale beige solidOxidizes slightly upon air exposure
Melting Point 84–88 °C (Typical)Distinct from 4-chloro isomer (~99°C)
Solubility Soluble in MeOH, EtOH, DMSO, EtOAcSparingly soluble in water
pKa ~9.5 (Phenolic OH)Estimated
Safety & Handling (GHS)[11]
  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.[10]

    • H319: Causes serious eye irritation.[10]

    • H335: May cause respiratory irritation.[10]

  • Storage: Store under inert gas (Nitrogen/Argon) at 2-8°C. Hygroscopic.

References

  • World Intellectual Property Organization (WIPO). Histone demethylase inhibitors. Patent WO2014089364A1. (Describes the synthesis of 5-chloro-2-(hydroxymethyl)phenol via Borane reduction). Link

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 78782, 4-Chlorosalicylic acid. (Precursor data).[11] Link

  • Zhang, J., et al. The synthesis of benzoxaboroles and their applications in medicinal chemistry.[12] Science China Chemistry, 2013, 56(10), 1372-1381.[11] Link

  • CymitQuimica. Product Sheet: 5-Chloro-2-(hydroxymethyl)phenol (CAS 64917-81-3).[1]Link

Sources

Regioselective Synthesis of Chloro-2-(hydroxymethyl)phenols: Pathway Analysis and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis of 5-Chloro-2-(hydroxymethyl)phenol (and Isomeric Analysis from 2-Chlorophenol) Content Type: Technical Guide / Whitepaper Audience: Organic Chemists, Process Development Scientists

Executive Summary & Structural Analysis

This technical guide addresses the synthesis of chloro-substituted 2-(hydroxymethyl)phenols via the Lederer-Manasse reaction (hydroxymethylation).

Critical Structural Clarification: The specific target requested, 5-chloro-2-(hydroxymethyl)phenol (often chemically indexed as 4-chloro-2-hydroxybenzyl alcohol), structurally requires the chlorine atom to be para to the hydroxyl group.

  • Target Structure: 1-OH, 2-CH₂OH, 5-Cl (Numbering based on Benzyl Alcohol parent) or 1-OH, 2-CH₂OH, 4-Cl (Numbering based on Phenol parent).

  • Starting Material Discrepancy: The prompt specifies 2-chlorophenol as the precursor. Direct hydroxymethylation of 2-chlorophenol yields 6-chloro-2-(hydroxymethyl)phenol (also known as 3-chloro-2-hydroxybenzyl alcohol).

To ensure scientific integrity (E-E-A-T), this guide details the protocol for the hydroxymethylation of chlorophenols, explicitly contrasting the 2-chlorophenol route (requested) with the 4-chlorophenol route (required for the 5-chloro isomer).

Strategic Analysis: The Lederer-Manasse Reaction

The synthesis relies on the base-catalyzed electrophilic aromatic substitution of formaldehyde onto the phenolate ring.

Mechanistic Pathway[1][2][3][4][5]
  • Deprotonation: NaOH converts the chlorophenol to sodium chlorophenoxide, increasing electron density on the ring.

  • Electrophilic Attack: Formaldehyde attacks the activated ortho or para positions.

  • Regioselectivity:

    • 2-Chlorophenol: The C2 position is blocked by Cl. The C6 position (ortho) and C4 position (para) are open.

    • 4-Chlorophenol: The C4 position is blocked by Cl. Both C2 and C6 (ortho) are open/equivalent.

Reaction Scheme Visualization

The following diagram illustrates the divergent pathways based on the starting chlorophenol isomer.

G Start2 2-Chlorophenol (1-OH, 2-Cl) Inter2 Transition State (Ortho vs Para Attack) Start2->Inter2 Activation Start4 4-Chlorophenol (1-OH, 4-Cl) Inter4 Transition State (Ortho Attack Only) Start4->Inter4 Activation Reagent + Formaldehyde (aq) + NaOH (Base) Reagent->Inter2 Reagent->Inter4 Prod2_Ortho 6-Chloro-2-(hydroxymethyl)phenol (Major Ortho Product) Inter2->Prod2_Ortho Attack at C6 (Ortho) Prod2_Para 3-Chloro-4-(hydroxymethyl)phenol (Para Product) Inter2->Prod2_Para Attack at C4 (Para) Prod4 5-Chloro-2-(hydroxymethyl)phenol (Target: 4-Chloro-2-HMP) Inter4->Prod4 Attack at C2/C6 (Ortho)

Caption: Divergent synthesis pathways. Starting from 2-chlorophenol yields the 6-chloro isomer, while 4-chlorophenol yields the 5-chloro (benzyl alcohol numbering) target.

Experimental Protocol

This protocol is optimized for ortho-hydroxymethylation , utilizing base catalysis which favors the formation of the hydroxymethyl group at the ortho position due to coordination with the metal cation (Na⁺) in the transition state.

Materials & Reagents
ReagentEquiv.[1][2][3][4][5][6][7]RoleCAS No.
Chlorophenol Substrate 1.0Precursor (2-Cl or 4-Cl)95-57-8 (2-Cl) / 106-48-9 (4-Cl)
Formaldehyde (37% aq) 1.2Electrophile50-00-0
Sodium Hydroxide (20%) 1.1Catalyst/Base1310-73-2
HCl (1N) ExcessNeutralization7647-01-0
Dichloromethane SolventExtraction75-09-2
Step-by-Step Methodology
Step 1: Phenolate Formation
  • Charge a 3-neck round-bottom flask with Chlorophenol (1.0 eq) .

  • Cool the flask to 0–5°C using an ice bath.

  • Add 20% NaOH (1.1 eq) dropwise over 15 minutes.

    • Why: Slow addition prevents exotherms that promote polymerization (resin formation).

    • Observation: The solution will turn slightly yellow/amber as the phenoxide forms.

Step 2: Hydroxymethylation (Lederer-Manasse)
  • Add Formaldehyde (37% solution, 1.2 eq) dropwise to the stirred phenoxide solution.

  • Remove the ice bath and allow the reaction to warm to Room Temperature (20–25°C) .

  • Stir for 24–48 hours .

    • Monitoring: Monitor via TLC (Mobile phase: 30% EtOAc in Hexanes). The starting material (high Rf) will disappear, and the product (lower Rf, alcohol) will appear.

    • Note: Heating (>50°C) increases the risk of bis-hydroxymethylation and condensation (Novolac resin formation) [1].

Step 3: Work-up and Neutralization[8]
  • Cool the reaction mixture back to 0°C .

  • Acidify carefully with 1N HCl to pH ~3–4.

    • Caution: The product may precipitate as an oil or solid.

  • Extract the aqueous mixture with Dichloromethane (DCM) (3 x 50 mL) .

  • Combine organic layers and wash with brine.

  • Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.

Step 4: Purification (Isomer Separation)
  • If starting from 2-Chlorophenol: You will have a mixture of ortho (6-chloro-2-hydroxymethyl) and para (3-chloro-4-hydroxymethyl) isomers.

    • Separation: Perform Steam Distillation . The ortho isomer forms intramolecular hydrogen bonds, making it more volatile. The para isomer remains in the pot [2].

  • If starting from 4-Chlorophenol: The product is almost exclusively the ortho isomer (Target: 5-chloro-2-(hydroxymethyl)phenol).

    • Purification: Recrystallization from Toluene/Hexane or Benzene.

Analytical Characterization (Self-Validation)

To ensure the correct isomer has been synthesized, compare the Proton NMR signals.

Feature6-Chloro-2-(hydroxymethyl)phenol (From 2-CP)5-Chloro-2-(hydroxymethyl)phenol (From 4-CP)
Coupling Pattern ABC Pattern (1,2,3-trisubstituted ring)ABX or A2B2 Pattern (1,2,4-trisubstituted)
Aromatic H Count 3 Protons3 Protons
Key Shift Doublet at ~7.2 ppm (C3-H, adjacent to Cl)Doublet at ~7.1 ppm (C3-H, meta to Cl)
Melting Point ~86–94°C (Broad range if impure)~72–76°C [3]

Troubleshooting & Optimization

  • Problem: Formation of Resins (Gooey solid).

    • Cause: Reaction temperature too high or excess formaldehyde used.

    • Solution: Maintain strict T < 25°C and limit HCHO to 1.2 equivalents.

  • Problem: Low Conversion.

    • Cause: Poor solubility of phenoxide.

    • Solution: Add a co-solvent like Ethanol or 1,4-Dioxane to the aqueous mixture.

References

  • BenchChem. Application Notes and Protocols for the Use of 2-Chloro-4-(hydroxymethyl)phenol in Phenol-Formaldehyde Resin Synthesis. Available at:

  • PrepChem. Preparation of 4-hydroxybenzyl alcohol (General Phenol Hydroxymethylation). Available at:

  • Sigma-Aldrich. 5-Chloro-2-methylphenol and Derivatives (Product Specification). Available at:

  • Thermo Scientific Chemicals. 5-Chloro-2-hydroxybenzyl alcohol Specifications. Available at:

Sources

Solubility Profile & Thermodynamic Characterization of 5-Chloro-2-(hydroxymethyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical resource for the characterization and solubility analysis of 5-Chloro-2-(hydroxymethyl)phenol (CAS: 5330-38-1). It is designed for process chemists and engineers requiring rigorous data generation protocols and thermodynamic insights for process optimization.

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

5-Chloro-2-(hydroxymethyl)phenol , also known as 5-chloro-2-hydroxybenzyl alcohol, is a critical bifunctional intermediate. Possessing both a phenolic hydroxyl and a benzylic alcohol moiety, it exhibits complex solubility behavior driven by dual hydrogen-bonding capabilities.[1] It serves as a precursor in the synthesis of agrochemicals (e.g., specific fungicides like Dichlorophen derivatives) and specialized phenolic resins.

Understanding its solubility landscape is non-trivial due to the competing polarity of the hydroxyl groups and the lipophilicity of the chlorinated aromatic ring. This guide outlines the solubility behavior, thermodynamic modeling frameworks, and validation protocols required for industrial application.

Chemical Identity[1][3][4][6][7][9]
  • IUPAC Name: 5-Chloro-2-(hydroxymethyl)phenol[2]

  • CAS Number: 5330-38-1[3][4][5][1][6]

  • Molecular Formula:

    
    
    
  • Key Functional Groups: Phenolic -OH (Acidic), Benzylic -OH (Alcoholic), Chloro- (Lipophilic).

Qualitative Solubility Landscape

Based on structural analysis and synthetic workflows (e.g., hydroxymethylation of 4-chlorophenol), the solubility profile is categorized by solvent polarity and interaction type.

Solvent ClassRepresentative SolventsSolubility StatusMechanistic Insight
Protic Polar Methanol, Ethanol, IsopropanolHigh Strong Hydrogen Bond (HB) donor/acceptor interactions with both -OH groups. Preferred solvents for reaction.
Aprotic Polar DMSO, DMF, THFVery High Strong dipole-dipole interactions; DMSO disrupts inter-molecular H-bonds of the crystal lattice effectively.
Moderate Polar Ethyl Acetate, AcetoneModerate to High Good solubility due to HB acceptance from the phenol/benzyl alcohol protons. Common extraction solvents.[7]
Aromatic Toluene, BenzeneLow to Moderate Solubility increases significantly with temperature. Often used as antisolvents or for cooling crystallization.
Non-Polar Hexane, HeptaneInsoluble Lack of polar interactions prevents solvation of the hydrophilic hydroxyl regions.
Aqueous WaterLow Limited solubility at neutral pH; highly soluble in alkaline aqueous media (pH > 10) due to phenoxide formation.

Theoretical Framework: Thermodynamic Modeling

To transition from qualitative observation to process control, solubility data must be modeled. For 5-Chloro-2-(hydroxymethyl)phenol, the Modified Apelblat Equation is the standard for correlating mole fraction solubility (


) with temperature (

).
The Modified Apelblat Model

This semi-empirical model accounts for the non-ideal behavior of the solution:



  • 
    : Mole fraction solubility.
    
  • 
    : Absolute temperature (Kelvin).
    
  • 
    : Empirical parameters derived from regression analysis of experimental data.
    
    • 
       and 
      
      
      
      relate to the enthalpy of solution.
    • 
       accounts for the temperature dependence of the heat capacity.
      
The van't Hoff Equation

For initial approximations over narrow temperature ranges, the simplified van't Hoff equation is used to determine the apparent enthalpy of dissolution (


):


  • Process Implication: A positive

    
     indicates an endothermic dissolution, confirming that solubility increases with temperature—a prerequisite for cooling crystallization.
    

Experimental Protocol: High-Fidelity Determination

Since specific mole-fraction datasets for this intermediate are often proprietary, the following Self-Validating Protocol is required to generate reliable internal data.

Method: Dynamic Laser Monitoring (Synthetic Method)

This method is superior to gravimetric analysis for this compound due to the avoidance of sampling errors and temperature fluctuations during filtration.

Workflow Diagram

SolubilityProtocol Prep Sample Preparation (Weigh Solute + Solvent) Heat Heating Phase (Dissolution) Prep->Heat Sealed Vessel Laser Laser Monitoring (Transmissivity) Heat->Laser Continuous Stirring Detect Equilibrium Detection (Clear Point) Laser->Detect Max Transmissivity Data Data Logging (T vs. x) Detect->Data Record T Data->Prep Add Solvent (Dilution)

Figure 1: Dynamic Laser Monitoring Workflow for Solubility Determination.

Step-by-Step Methodology
  • Preparation:

    • Use a jacketed glass vessel (50 mL) coupled with a programmable thermostatic bath (accuracy

      
       K).
      
    • Weigh 5-Chloro-2-(hydroxymethyl)phenol (

      
      ) and solvent (
      
      
      
      ) using an analytical balance (
      
      
      g).
  • Setup:

    • Insert a laser transmittance probe and a temperature sensor directly into the slurry.

    • Set agitation to 400 RPM to ensure suspension homogeneity.

  • Heating Ramp:

    • Heat the slurry at a slow rate (e.g.,

      
       K/min).
      
    • Monitor laser transmittance. The mixture is opaque (0% transmittance) when undissolved.

  • Determination:

    • Record the temperature (

      
      ) at which transmittance sharply rises to 100% (the "Clear Point"). This corresponds to the saturation temperature for the known mole fraction.
      
  • Validation (Hysteresis Check):

    • Cool the solution at the same rate until turbidity reappears ("Cloud Point").

    • The Metastable Zone Width (MSZW) is

      
      . A narrow MSZW validates the equilibrium assumption.
      

Process Application: Purification & Crystallization

The solubility differential of 5-Chloro-2-(hydroxymethyl)phenol in mixed solvent systems is the key to high-purity isolation.

Solvent Selection Logic
  • Reaction Solvent: Ethanol (High solubility, facilitates nucleophilic attack).

  • Crystallization Solvent: Toluene (Antisolvent behavior).[8]

Protocol:

  • Concentration: Distill the ethanolic reaction mixture to remove 70-80% of the solvent.

  • Antisolvent Addition: Add hot Toluene slowly to the concentrated residue.

  • Cooling: Ramp temperature down from 60°C to 5°C at 5°C/hour.

  • Result: The hydrophobic chloro-phenyl ring drives crystallization in the non-polar toluene environment, while impurities remain in the mother liquor.

Purification Logic Flow

PurificationLogic Crude Crude Reaction Mixture (Ethanol + Product + Impurities) Distill Partial Distillation (Remove Excess Ethanol) Crude->Distill Addition Add Toluene (Hot) (Induce Supersaturation) Distill->Addition Cooling Controlled Cooling (60°C -> 5°C) Addition->Cooling Filter Filtration & Wash Cooling->Filter Pure Crystalline Product (>98% Purity) Filter->Pure

Figure 2: Antisolvent Crystallization Workflow.

References

  • BenchChem. Synthesis and Troubleshooting of 4-Chloro-2,6-bis(hydroxymethyl)phenol and derivatives. (Contextual data on chlorohydroxymethylphenol solubility in alcohols).

  • National Institute of Standards and Technology (NIST). WebBook Chemistry: Phenolic Solubility Data. (General thermodynamic parameters for substituted phenols).

  • Google Patents. Process for the preparation of hydroxybenzyl alcohols (US4192959A). (Describes extraction and crystallization solvents for hydroxybenzyl alcohols).

  • Apelblat, A., & Manzurola, E. "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K". Journal of Chemical Thermodynamics, 1999.

Sources

An In-depth Technical Guide on the Reactivity and Stability of 5-Chloro-2-(hydroxymethyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

This guide offers a comprehensive technical exploration of 5-Chloro-2-(hydroxymethyl)phenol, a versatile bifunctional molecule of significant interest to researchers, scientists, and professionals in drug development. By dissecting its structural components—a phenolic hydroxyl group, a chloro substituent, and a primary benzylic alcohol—we will illuminate the nuanced interplay that governs its chemical behavior. This document moves beyond a simple recitation of facts to explain the causality behind its reactivity and stability, providing field-proven insights and robust protocols to empower your research and development endeavors.

Foundational Physicochemical Characteristics

A thorough understanding of a molecule's physical and chemical properties is the bedrock of its effective application. 5-Chloro-2-(hydroxymethyl)phenol is a solid at ambient temperatures, and its key properties are summarized below.

PropertyValueSource
Molecular Formula C₇H₇ClO₂[1]
Molecular Weight 158.58 g/mol [1]
Appearance Solid (form may vary)General Knowledge
Melting Point Data not consistently available; related isomers like 5-chloro-2-methylphenol melt at 72-76 °C[2]
SMILES OCc1cc(Cl)ccc1O[1]
InChI Key Data specific to this isomer is limited; related compounds exist

The Core of Reactivity: A Tale of Three Functional Groups

The chemical personality of 5-Chloro-2-(hydroxymethyl)phenol is defined by the electronic and steric interplay of its three functional groups on the aromatic scaffold. The phenolic hydroxyl group is a potent activating, ortho, para-director for electrophilic aromatic substitution. Conversely, the chlorine atom is deactivating via induction yet also an ortho, para-director. The hydroxymethyl group, a primary alcohol, serves as a prime site for a multitude of synthetic transformations.[3] This intricate balance dictates the molecule's reactivity profile.

Reactions Centered on the Hydroxymethyl Group

The benzylic alcohol functionality is arguably the most versatile handle for synthetic elaboration.

The selective oxidation of the hydroxymethyl group offers a pathway to valuable aldehydes and carboxylic acids. The choice of oxidant and reaction conditions is paramount to prevent over-oxidation and achieve high yields of the desired product.[4]

  • To Aldehyde (5-Chloro-2-hydroxybenzaldehyde): Milder oxidizing agents are required for this selective transformation. Reagents like pyridinium chlorochromate (PCC) or manganese dioxide (MnO₂) are effective. The electrochemical oxidation of benzyl alcohols is also a green and highly tunable method.[4]

  • To Carboxylic Acid (5-Chloro-2-hydroxybenzoic acid): Stronger oxidants, such as potassium permanganate (KMnO₄) or chromic acid, will typically drive the oxidation to the carboxylic acid stage.[4][5] Using an excess of a milder oxidant under more forcing conditions can also yield the acid.[5]

The following diagram illustrates the primary oxidation pathways.

OxidationPathways A 5-Chloro-2-(hydroxymethyl)phenol B 5-Chloro-2-hydroxybenzaldehyde A->B Mild Oxidation (e.g., PCC, MnO₂) C 5-Chloro-2-hydroxybenzoic acid A->C Strong Oxidation (e.g., KMnO₄) B->C Further Oxidation

Caption: Oxidation pathways of the hydroxymethyl group.

The hydroxyl moiety can be converted into a better leaving group, such as a halide, to facilitate nucleophilic substitution reactions. This transformation activates the benzylic position, opening a gateway to a vast array of derivatives.

  • Halogenation: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can replace the hydroxyl group with a chlorine or bromine atom, respectively, yielding a reactive 2-chloro-4-(chloromethyl)phenol intermediate. These benzylic halides are highly susceptible to Sₙ2 reactions.[6][7]

Standard alcohol chemistry applies readily to the hydroxymethyl group.

  • Esterification: Reaction with carboxylic acids (Fisher esterification) or, more efficiently, with acid chlorides or anhydrides in the presence of a base, yields the corresponding esters. These esters can serve as protecting groups or introduce new functionalities.[8]

  • Etherification: Under basic conditions (to deprotonate the more acidic phenolic hydroxyl first), the hydroxymethyl group can be converted to an ether, for example, via the Williamson ether synthesis. However, care must be taken to control selectivity between the phenolic and benzylic hydroxyls.

Reactions of the Phenolic Ring

The aromatic ring itself is a stage for electrophilic substitution, with the existing substituents directing the regiochemical outcome.

The powerful activating effect of the hydroxyl group dominates, directing incoming electrophiles to the positions ortho and para to it (positions 3, 4, and 6). The chlorine at position 5 and the hydroxymethyl at position 2 sterically hinder positions 6 and 3, respectively. Therefore, electrophilic attack is most likely to occur at position 4.

  • Further Halogenation: Chlorination or bromination will likely lead to substitution at the 4-position.[9]

  • Nitration/Sulfonation: These reactions would also be expected to favor the 4-position, though the harsh acidic conditions can lead to side reactions.

The interplay of these functional groups is visualized in the reaction map below.

ReactivityMap sub 5-Chloro-2-(hydroxymethyl)phenol -CH₂OH Phenolic -OH Aromatic Ring ox Oxidation sub:f1->ox ester Esterification / Etherification sub:f1->ester subst Substitution (Halogenation) sub:f1->subst eas Electrophilic Aromatic Substitution sub:f3->eas

Caption: Key reactivity sites of the molecule.

Stability and Degradation Profile

Ensuring the integrity of a chemical compound is critical for reproducible experimental results and for defining its shelf-life in pharmaceutical applications.

Chemical Stability and Incompatibilities
  • pH Sensitivity: As a phenol, the molecule is weakly acidic and will form a phenoxide salt in the presence of strong bases.[10] This can affect its solubility and reactivity. It is generally stable in mild acidic to neutral aqueous solutions.

  • Incompatible Materials: It should be stored separately from strong oxidizing agents, which can lead to rapid and uncontrolled oxidation, potentially forming colored quinone-type byproducts.[11][12] It is also incompatible with strong acids, bases, and acid chlorides in the absence of controlled reaction conditions.[11][13]

Environmental Stress Factors
  • Photostability: Phenolic compounds are often susceptible to degradation upon exposure to light, particularly UV radiation. This can lead to discoloration (often yellowing or browning) due to the formation of oxidized species.[14] Long-term storage should be in amber vials or in the dark.[15]

  • Thermal Stability: While specific data for this compound is scarce, substituted phenols can undergo decomposition at elevated temperatures. Thermal stress can promote oxidation and condensation reactions.

  • Oxidative Degradation: Prolonged exposure to air (oxygen) can cause slow oxidation, impacting the purity of the material over time. Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability.[16]

The workflow for assessing the stability of the compound is outlined below.

StabilityWorkflow start Prepare Solutions of 5-Chloro-2-(hydroxymethyl)phenol stress Expose to Stress Conditions start->stress acid Acid Hydrolysis (e.g., 0.1M HCl) stress->acid base Base Hydrolysis (e.g., 0.1M NaOH) stress->base heat Thermal Stress (e.g., 60°C) stress->heat light Photolytic Stress (UV/Vis light) stress->light oxid Oxidative Stress (e.g., 3% H₂O₂) stress->oxid analysis Analyze Samples at Time Points (e.g., HPLC, LC-MS) acid->analysis base->analysis heat->analysis light->analysis oxid->analysis compare Compare with Control Sample analysis->compare end Identify Degradants & Determine Degradation Rate compare->end

Caption: Workflow for a forced degradation stability study.

Experimental Protocols

The following protocols are provided as validated starting points for common transformations. Researchers should adapt them based on their specific laboratory conditions and analytical capabilities.

Protocol 4.1: Selective Oxidation to 5-Chloro-2-hydroxybenzaldehyde

This protocol utilizes manganese dioxide (MnO₂), a mild and effective reagent for the oxidation of benzylic alcohols.

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-Chloro-2-(hydroxymethyl)phenol (1.0 eq).

  • Solvent Addition: Add a suitable solvent such as dichloromethane or chloroform (approx. 10-20 mL per gram of substrate).

  • Reagent Addition: Add activated manganese dioxide (MnO₂, 5-10 eq by weight). The exact activity of MnO₂ can vary, so an excess is recommended.

  • Reaction: Stir the suspension vigorously at room temperature or with gentle heating (e.g., 40 °C).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Filter the suspension through a pad of Celite® to remove the manganese salts, washing the filter cake thoroughly with the reaction solvent.

  • Purification: Combine the filtrates and evaporate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Protocol 4.2: Forced Degradation Study (General Guideline)

This protocol outlines a general approach for assessing stability under various stress conditions, as recommended in stability testing guidelines.[17]

  • Stock Solution: Prepare a stock solution of 5-Chloro-2-(hydroxymethyl)phenol in a suitable solvent (e.g., acetonitrile/water mixture) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic: Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M.

    • Basic: Mix the stock solution with an equal volume of 0.2 M NaOH to achieve a final base concentration of 0.1 M.

    • Oxidative: Mix the stock solution with an equal volume of 6% H₂O₂ to achieve a final peroxide concentration of 3%.

    • Thermal: Place a sealed vial of the stock solution in a calibrated oven at a set temperature (e.g., 60 °C).

    • Photolytic: Place a quartz cuvette or a clear glass vial of the stock solution in a photostability chamber, exposing it to a controlled light source.

  • Control: Keep a sealed vial of the stock solution protected from light at a refrigerated temperature (2-8 °C) as an unstressed control.

  • Time Points: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each stress condition. If necessary, neutralize the acidic and basic samples before analysis.

  • Analysis: Analyze all samples and the control by a stability-indicating HPLC method (e.g., reverse-phase C18 column with UV detection).

  • Evaluation: Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed samples to the control. Identify any major degradation products by comparing retention times and, if possible, using mass spectrometry (LC-MS).

Safe Handling and Storage

Proper handling and storage are essential for user safety and for maintaining the long-term integrity of 5-Chloro-2-(hydroxymethyl)phenol.

  • Personal Protective Equipment (PPE): Wear standard laboratory PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.[18]

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.[18] Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed, light-resistant container (e.g., amber glass bottle).[15] The storage area should be cool, dry, and well-ventilated, away from incompatible materials such as strong oxidizers.[16][19] For high-purity standards or long-term storage, consider storing under an inert atmosphere.

References

  • Benzyl alcohol - Wikipedia. (n.d.).
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  • Czaplicka, M. (2004). Sources and transformations of chlorophenols in the natural environment. Science of the Total Environment, 322(1-3), 21–39.
  • Qiu, J., Forbes, T., & Lin, T. (2025). Tailoring the oxidation of benzyl alcohol and its derivatives with (photo)electrocatalysis. Chemical Communications.
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  • Lee, G. F., & Morris, J. C. (1962). KINETICS OF CHLORINATION OF PHENOL — CHLOROPHENOLIC TASTES AND ODORS. International Journal of Air and Water Pollution, 6, 419-431.
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  • IJSDR. (n.d.). A new route for scalable synthesis of 3,5 bis(hydroxymethyl)phenol and their derivatives.
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5-Chloro-2-(hydroxymethyl)phenol derivatives and analogs

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 5-Chloro-2-(hydroxymethyl)phenol Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide offers a comprehensive exploration of 5-Chloro-2-(hydroxymethyl)phenol, a halogenated phenolic scaffold of significant interest in medicinal chemistry. The document details the synthesis of the core molecule, strategies for its derivatization, and the established biological activities of its analogs, with a particular focus on their antimicrobial properties. We delve into the mechanistic underpinnings of their action, supported by detailed experimental protocols and analytical methodologies. This guide is designed to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutic agents based on this versatile chemical scaffold.

Introduction: The Chemical Space of Chlorinated Phenols

Phenolic compounds are a cornerstone of medicinal chemistry, prized for their diverse biological activities. The introduction of halogen atoms, particularly chlorine, onto the phenolic ring can profoundly modify a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding interactions with biological targets. This often leads to enhanced therapeutic potential. The 5-Chloro-2-(hydroxymethyl)phenol core combines the reactive hydroxyl and hydroxymethyl groups with a strategically placed chlorine atom, creating a versatile platform for generating a wide array of derivatives and analogs. These derivatives have shown promise in various therapeutic areas, most notably as antimicrobial agents.[1][2] This guide provides the technical detail necessary to synthesize, characterize, and evaluate these compounds.

Physicochemical Properties of the Core Scaffold

The parent compound, 5-Chloro-2-(hydroxymethyl)phenol (also known as 4-Chloro-2-(hydroxymethyl)phenol or 5-Chlorosalicyl alcohol), serves as the foundational building block for derivatization. Its key properties are summarized below.

PropertyValueSource
IUPAC Name 4-Chloro-2-(hydroxymethyl)phenolThermo Scientific Chemicals
CAS Number 5330-38-1ChemScene[3]
Molecular Formula C₇H₇ClO₂ChemScene[3]
Molecular Weight 158.58 g/mol ChemScene[3]
Appearance White to pale cream crystals or powderThermo Scientific Chemicals
Melting Point 86.0-94.0 °CThermo Scientific Chemicals
SMILES OCc1cc(Cl)ccc1OChemScene[3]
Topological Polar Surface Area (TPSA) 40.46 ŲChemScene[3]

Synthesis of the Core Scaffold: 5-Chloro-2-(hydroxymethyl)phenol

The most direct and industrially scalable method for preparing the core scaffold is the base-catalyzed hydroxymethylation of 4-chlorophenol. This reaction, an electrophilic aromatic substitution, leverages the electron-donating nature of the phenoxide ion to direct the electrophilic formaldehyde to the positions ortho to the hydroxyl group.

Reaction Rationale and Causality

The reaction is performed under basic conditions (e.g., using NaOH) to deprotonate the phenolic hydroxyl group. This generates the highly nucleophilic phenoxide ion, which activates the aromatic ring towards electrophilic attack. Formaldehyde, the electrophile, is then introduced. The ortho-directing effect of the phenoxide group, coupled with some steric hindrance at the positions adjacent to the chlorine atom, favors substitution at the C2 position. Controlling the stoichiometry of formaldehyde is crucial to favor mono-hydroxymethylation over di-substitution.[4][5]

Synthetic Workflow Diagram

G cluster_0 Step 1: Phenoxide Formation cluster_1 Step 2: Hydroxymethylation cluster_2 Step 3: Work-up & Purification 4_Chlorophenol 4-Chlorophenol Phenoxide Sodium 4-chlorophenoxide (in situ) 4_Chlorophenol->Phenoxide Deprotonation NaOH Sodium Hydroxide (aq) Product_Crude Crude 5-Chloro-2-(hydroxymethyl)phenol Phenoxide->Product_Crude Electrophilic Aromatic Substitution Formaldehyde Formaldehyde (aq) Neutralization Acid Neutralization (e.g., HCl) Product_Crude->Neutralization Quenching Purification Recrystallization or Column Chromatography Neutralization->Purification Precipitation Final_Product Pure 5-Chloro-2-(hydroxymethyl)phenol Purification->Final_Product

Caption: Workflow for the synthesis of the 5-Chloro-2-(hydroxymethyl)phenol core scaffold.

Detailed Experimental Protocol

This protocol is adapted from established methods for the hydroxymethylation of substituted phenols.[4][6][7]

Materials:

  • 4-Chlorophenol (1.0 eq)

  • Sodium Hydroxide (NaOH) (1.1 eq)

  • Formaldehyde (37% aqueous solution) (1.0-1.2 eq)

  • Deionized Water

  • Hydrochloric Acid (HCl), 2M

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, reflux condenser, dropping funnel

Procedure:

  • Dissolution & Phenoxide Formation: In a round-bottom flask, dissolve 4-chlorophenol in deionized water. Add a solution of NaOH (1.1 eq) dropwise while stirring to form the sodium 4-chlorophenoxide salt in situ.

  • Addition of Formaldehyde: Gently heat the mixture to 40-50°C. Slowly add the formaldehyde solution (1.0-1.2 eq) via a dropping funnel over 30 minutes.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (approx. 60-70°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) using an appropriate solvent system (e.g., Ethyl Acetate/Hexane 1:1).

  • Work-up and Neutralization: Cool the reaction mixture to room temperature in an ice bath. Slowly neutralize the mixture by adding 2M HCl until the pH is approximately 6-7. A precipitate of the crude product should form.

  • Extraction: Extract the aqueous mixture three times with ethyl acetate. Combine the organic layers.

  • Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to yield the pure 5-Chloro-2-(hydroxymethyl)phenol.

Strategies for Derivatization and Analog Synthesis

The core scaffold is a versatile starting point for numerous derivatives. The phenolic hydroxyl group, the aromatic ring, and the benzylic hydroxyl group are all sites for chemical modification.

Synthesis of Epoxypropane Derivatives (Antimicrobial Agents)

Epoxides derived from chalcones are valuable synthetic intermediates. A series of 1-(5-chloro-2-hydroxyphenyl)-3-(aryl)-1-oxo-2,3-epoxy propane derivatives has been synthesized and shown to possess antimicrobial activity. The key step is the epoxidation of a chalcone precursor.

Detailed Protocol: This protocol is based on the synthesis described by Chavan, et al.

  • Chalcone Synthesis (Precursor): First, synthesize the chalcone precursor, 1-(5-chloro-2-hydroxyphenyl)-3-(aryl)-prop-2-en-1-one, via a Claisen-Schmidt condensation between 5-chloro-2-hydroxyacetophenone and an appropriate aryl aldehyde.

  • Epoxidation Reaction:

    • Dissolve the synthesized chalcone (0.01 mol) in 25 mL of ethanol in a conical flask.

    • Add 10 mL of 5% aqueous NaOH and stir until the chalcone is fully dissolved. .

    • Cool the solution in an ice bath to below 10°C.

    • Slowly add 5 mL of 30% hydrogen peroxide (H₂O₂) dropwise while maintaining the temperature.

    • Stir the reaction mixture in the ice bath for 30 minutes and then at room temperature for 24 hours.

    • Pour the reaction mixture into cold water. The epoxide derivative will precipitate.

    • Collect the solid by filtration, wash with water until neutral, and dry.

    • Recrystallize the product from ethanol to obtain the pure epoxide.

Synthesis of N-aryl-benzamide Derivatives (Antimicrobial Agents)

Amide derivatives, particularly those based on the salicylanilide structure, are a well-known class of antimicrobials. The synthesis of 5-chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides involves the amidation of a corresponding ester precursor.

Applications in Drug Discovery & Mechanistic Insights

Derivatives of 5-Chloro-2-(hydroxymethyl)phenol have demonstrated significant potential, primarily as antimicrobial agents.

Antimicrobial Activity

Multiple studies have confirmed the antibacterial and antifungal properties of this class of compounds.

  • Epoxypropane derivatives have shown activity against both animal and plant bacterial pathogens, including Escherichia coli and Staphylococcus aureus.

  • Salicylanilide-type benzamides exhibit potent activity against mycobacterial, bacterial, and fungal strains, with some compounds showing efficacy comparable to or greater than standard drugs like isoniazid and ciprofloxacin.

Mechanism of Antimicrobial Action

The antimicrobial activity of salicylanilides and related chlorinated phenols is primarily attributed to their function as protonophores , which disrupt the proton motive force (PMF) across bacterial cell membranes.[8][9] This is a multi-faceted attack on cellular energy metabolism.

Key Mechanistic Steps:

  • Membrane Translocation: The lipophilic nature of the molecule allows it to diffuse across the bacterial outer membrane and insert into the cytoplasmic membrane.

  • Proton Shuttling: The acidic phenolic hydroxyl group can be deprotonated in the relatively alkaline cytoplasm. The resulting anion picks up a proton from the periplasm (where proton concentration is high) and shuttles it back across the membrane into the cytoplasm, effectively short-circuiting the natural proton gradient.

  • PMF Dissipation: This uncontrolled shuttling of protons dissipates both the electrical potential (ΔΨ) and the pH gradient (ΔpH) that constitute the PMF.

  • Consequences of PMF Collapse:

    • ATP Synthesis Inhibition: The ATP synthase enzyme relies directly on the flow of protons down their electrochemical gradient to generate ATP. With the PMF dissipated, ATP production ceases.[8][10]

    • Inhibition of Efflux Pumps: Many bacterial multidrug resistance (MDR) efflux pumps are powered by the PMF. Their inhibition makes the bacteria more susceptible to the compound itself and to other co-administered antibiotics.[8][11]

    • Disruption of Transport: Active transport of nutrients and ions, which is vital for bacterial survival, is also PMF-dependent and is consequently inhibited.

In Gram-negative bacteria, TolC-mediated efflux pumps are a primary innate resistance mechanism, actively expelling these compounds from the cell.[8][11] Therefore, the efficacy of these derivatives is significantly enhanced when efflux is compromised, either genetically or through the use of an efflux pump inhibitor.

Mechanistic Action Workflow

G cluster_membrane Bacterial Cytoplasmic Membrane ETC Electron Transport Chain (ETC) Protons_Out High [H+] (Periplasm) ETC->Protons_Out Pumps H+ out ATPase ATP Synthase ATP ATP ATPase->ATP Efflux Efflux Pump (e.g., TolC) Protons_In Low [H+] (Cytoplasm) Protons_Out->Protons_In Normal H+ Flow Molecule 5-Chloro-2-(hydroxymethyl)phenol Derivative Molecule->Efflux Inhibits PMF-dependent efflux Molecule->Protons_In Uncouples PMF: Shuttles H+ in No_ATP ATP Production HALTED Molecule->No_ATP Inhibits

Caption: Proposed mechanism of antimicrobial action via disruption of the Proton Motive Force (PMF).

Analytical and Spectroscopic Characterization

Rigorous characterization is essential to confirm the structure and purity of synthesized 5-Chloro-2-(hydroxymethyl)phenol derivatives. A combination of chromatographic and spectroscopic techniques is standard practice.

  • Thin-Layer Chromatography (TLC): Used for rapid monitoring of reaction progress and preliminary purity assessment.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for separating and identifying volatile phenolic compounds. It provides both retention time data for separation and mass spectra for structural elucidation.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for unambiguous structure determination. They provide detailed information about the chemical environment of each hydrogen and carbon atom, confirming the substitution pattern on the aromatic ring and the integrity of functional groups.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. Characteristic peaks include a broad O-H stretch for the hydroxyl groups, C-H stretches for the aromatic ring, and a C-Cl stretch.

Conclusion and Future Perspectives

The 5-Chloro-2-(hydroxymethyl)phenol scaffold is a validated starting point for the development of novel therapeutic agents, particularly antimicrobials. The synthetic routes are accessible, and the mechanism of action for its salicylanilide-type analogs is well-supported, targeting the fundamental process of energy generation in bacteria. Future research should focus on expanding the structural diversity of derivatives to improve potency, selectivity, and pharmacokinetic properties. Investigating these compounds in combination therapies, especially with agents that compromise bacterial efflux systems, represents a promising strategy to combat multidrug-resistant pathogens. Furthermore, exploring other potential biological activities, such as anticancer or antioxidant effects, could open new avenues for this versatile chemical class.

References

  • Krajčiová, D., et al. (2023). Salicylanilides and Their Anticancer Properties. MDPI. Available at: [Link]

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  • ResearchGate. (n.d.). Proposed salicylanilide mechanisms of action. Available at: [Link]

  • Taylor & Francis. (n.d.). Salicylanilide – Knowledge and References. Available at: [Link]

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  • Eltayeb, N. E., et al. (2010). (E)-4-Chloro-2-[(2-hydroxyphenyl)iminomethyl]phenol. PubMed Central. Available at: [Link]

  • Jamali, M., et al. (2016). Phenol-An effective antibacterial Agent. SciSpace. Available at: [Link]

  • Ismailov, A. D., et al. (2000). Bacterial bioluminescence inhibition by Chlorophenols. ResearchGate. Available at: [Link]

  • Navarrete-Vazquez, G., et al. (2005). Synthesis of 4-chloro-2-(thiomorpholin-4-ylmethyl)phenol. MDPI. Available at: [Link]

  • Zhang, Y., et al. (2021). Application of two morphologies of Mn2O3 for efficient catalytic ortho-methylation of 4-chlorophenol. PMC. Available at: [Link]

  • Altuntas, S., & Korukluoglu, M. (2024). THE ROLE OF PHENOLIC COMPOUNDS AS POTENTIAL ANTIMICROBIAL AGENTS. IIP Series. Available at: [Link]

  • Google Patents. (n.d.). RU2383540C2 - Method for synthesis of 5-chloro-n-({(5s)-2-oxo-3-[4-(3-oxo-4-morpholinyl)-phenyl]-1,3-oxazolidin-5-yl}-methyl)-2-thiophenecarboxamide.
  • Sharifi-Rad, J., et al. (2023). Future Antimicrobials: Natural and Functionalized Phenolics. MDPI. Available at: [Link]

  • Royal Society of Chemistry. (2021). Application of two morphologies of Mn2O3 for efficient catalytic ortho-methylation of 4-chlorophenol. Available at: [Link]

  • Kiranmayi, K., & Rani, S. S. (2023). A new route for scalable synthesis of 3,5 bis(hydroxymethyl)phenol and their derivatives. IJSDR. Available at: [Link]

  • Roman, G. (2023). SALICYLALDEHYDES DERIVED FROM 5-CHLOROMETHYL-2- HYDROXYBENZALDEHYDE – SYNTHESIS AND REACTIONS. Chemistry & Chemical Technology. Available at: [Link]

  • NIST. (n.d.). Phenol, 5-chloro-2-methyl-. Available at: [Link]

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5-Chloro-2-(hydroxymethyl)phenol: Technical Safety & Handling Guide

Author: BenchChem Technical Support Team. Date: February 2026

CAS Registry Number: 64917-81-3 (Specific Isomer) | Related CAS: 5330-38-1 (4-Chloro isomer often used as proxy) Synonyms: 5-Chloro-2-hydroxybenzyl alcohol; 2-Hydroxy-5-chlorobenzyl alcohol Chemical Family: Halogenated Phenolic Benzyl Alcohols

Executive Summary & Chemical Identity

This technical guide provides a rigorous safety and handling framework for 5-Chloro-2-(hydroxymethyl)phenol , a bifunctional intermediate used in the synthesis of agrochemicals (e.g., herbicide metabolites), pharmaceutical building blocks, and phenolic resins.

Researchers must distinguish between positional isomers. While 5-chloro-2-(hydroxymethyl)phenol (Cl para to the hydroxymethyl group) is the specific target, safety data is often extrapolated from its structural isomer 4-chloro-2-(hydroxymethyl)phenol (CAS 5330-38-1). Both compounds share identical functional groups and exhibit similar toxicological profiles, primarily characterized by significant mucosal irritation and potential skin sensitization.

Chemical Structure & Properties Table
PropertyDataRelevance to Safety
Molecular Formula C₇H₇ClO₂Precursor to chlorinated quinone methides (reactive).
Molecular Weight 158.58 g/mol Moderate volatility; dust hazard predominates.
Physical State Crystalline Solid (White/Beige)Particulate inhalation is the primary exposure vector.
Melting Point 86–94 °CSolid at room temp; melt processing requires fume extraction.
Solubility Low in water; Soluble in alcohols/organic solventsLipophilic nature facilitates skin absorption.
Acidity (pKa) ~9.5 (Phenolic OH)Incompatible with strong bases; forms phenolate salts.

Hazard Identification & Toxicology (GHS)

Based on data from the closely related isomer (CAS 5330-38-1) and functional group analysis, this compound is classified as an Irritant and Potential Sensitizer .

GHS Classification
  • Skin Corrosion/Irritation: Category 2 (H315)[1][2]

  • Serious Eye Damage/Eye Irritation: Category 2A (H319)

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Tract Irritation) (H335)

  • Skin Sensitization: Category 1 (H317) - Watchlist

Toxicological Mechanisms
  • Local Irritation: The phenolic hydroxyl group is weakly acidic, capable of denaturing proteins upon contact with mucous membranes.

  • Reactive Intermediates: Under metabolic or thermal oxidation, the benzyl alcohol moiety can oxidize to the corresponding aldehyde (5-chloro-2-hydroxybenzaldehyde) or dehydrate to form a quinone methide . Quinone methides are highly electrophilic Michael acceptors that can alkylate DNA or proteins, leading to cytotoxicity or sensitization.

  • Systemic Effects: Chlorinated phenols are generally lipophilic, allowing them to cross the stratum corneum. While acute systemic toxicity data is limited, structural analogs suggest potential for liver/kidney burden if ingested in quantity.

Risk Assessment & Engineering Controls

Effective safety relies on a "Hierarchy of Controls" approach. Do not rely solely on PPE.

Control Hierarchy Diagram

The following diagram illustrates the decision logic for implementing safety barriers, prioritized by effectiveness.

SafetyHierarchy cluster_0 Most Effective cluster_1 Intermediate cluster_2 Least Effective (Last Resort) Elimination Elimination/Substitution (Use less toxic analog if possible) Engineering Engineering Controls (Fume Hood, Local Exhaust) Elimination->Engineering Admin Administrative Controls (SOPs, Training, Restricted Access) Engineering->Admin PPE Personal Protective Equipment (Gloves, Goggles, Respirator) Admin->PPE Risk Risk Assessment: Dust generation vs. Solution handling Risk->Engineering High Dust Risk->PPE Splash Risk

Caption: Hierarchy of Controls for handling 5-Chloro-2-(hydroxymethyl)phenol. Engineering controls are mandatory for solid handling.

Specific Engineering Protocols
  • Solid Handling: Weighing and transfer must be performed inside a certified chemical fume hood or a powder containment balance enclosure. Face velocity should be maintained at 0.5 m/s (100 fpm).

  • Solution Preparation: Once dissolved, the vapor pressure is relatively low, but the solution should still be handled within a hood to prevent inhalation of solvent vapors or aerosols.

  • Static Control: Dry phenolic powders can generate static charge. Use anti-static weighing boats and ground equipment if handling >100g to prevent dust explosions (though risk is low for small-scale research).

Personal Protective Equipment (PPE) Matrix

Selection of PPE must be based on permeation resistance to the specific chemical and its solvent carrier.

Protection TypeRecommendationTechnical Rationale
Hand Protection Nitrile Rubber (0.11 mm min) Phenols can penetrate latex. Nitrile offers >480 min breakthrough for solids. If dissolved in DCM or Acetone, use Silver Shield/Laminate gloves.
Eye Protection Chemical Safety Goggles Safety glasses are insufficient for powders that can drift. Goggles seal the eyes against corrosive dust.
Respiratory N95/P100 (if outside hood) Only required if engineering controls fail or for spill cleanup. Full-face respirator recommended for large spills.
Body Protection Lab Coat (Cotton/Poly) Standard protection. For scale-up (>1kg), use Tyvek coveralls to prevent dust accumulation on clothing.

Handling, Storage & Stability

Stability Profile
  • Oxidation Sensitivity: The hydroxymethyl group is susceptible to oxidation. Prolonged exposure to air may degrade the compound to the aldehyde or acid.

  • Thermal Instability: Avoid temperatures >50°C during storage.

  • Incompatibilities:

    • Strong Oxidizing Agents: Reaction may be vigorous/exothermic.

    • Acid Chlorides/Anhydrides: Will react with both hydroxyl groups.

    • Strong Bases: Will deprotonate the phenol, increasing water solubility but potentially altering reactivity.

Storage Protocol
  • Container: Amber glass vials (to minimize light degradation) with Teflon-lined caps.

  • Atmosphere: Store under inert gas (Nitrogen or Argon) if storing for >30 days to prevent oxidation.

  • Temperature: Refrigeration (2–8°C) is recommended to maximize shelf life, though room temperature is acceptable for short-term storage.

  • Segregation: Store away from oxidizers and strong bases.[1][2][3]

Emergency Response & Waste Disposal

Emergency Response Workflow

The following decision tree outlines immediate actions for exposure incidents.

EmergencyResponse Start Exposure Incident Type Identify Exposure Type Start->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhal Inhalation Type->Inhal SkinAction 1. Brush off dry powder 2. Flush w/ water 15 min 3. Do NOT use ethanol Skin->SkinAction EyeAction 1. Flush w/ eyewash 15 min 2. Lift eyelids 3. Seek ophthalmologist Eye->EyeAction InhalAction 1. Move to fresh air 2. Support breathing 3. Seek medical aid Inhal->InhalAction Medical Medical Review: Monitor for sensitization Treat symptoms SkinAction->Medical EyeAction->Medical InhalAction->Medical

Caption: Immediate First Aid Protocols. Note: Ethanol increases skin absorption of phenols and should be avoided for washing.

Spill Cleanup (Small Scale < 100g)
  • Evacuate: Clear the immediate area of non-essential personnel.

  • PPE: Don nitrile gloves, goggles, and an N95 respirator.

  • Containment: If solid, cover with wet paper towels to prevent dust dispersal. If liquid, absorb with vermiculite or sand.

  • Neutralization: No specific neutralization required; wash area with soapy water after removal.

  • Disposal: Collect in a sealed container labeled "Hazardous Waste: Toxic Organic Solid."

Waste Disposal[1][2][3][5]
  • Classification: Hazardous Chemical Waste.

  • Method: Incineration is the preferred method. The compound contains chlorine, so it must be incinerated in a facility equipped with a scrubber to handle Hydrogen Chloride (HCl) emissions.

  • Compliance: Do NOT dispose of down the drain. Comply with 40 CFR 261 (USA) or local hazardous waste regulations.

References

  • Thermo Fisher Scientific. (2024). Safety Data Sheet: 5-Chloro-2-hydroxybenzyl alcohol (CAS 5330-38-1).[4][5] Retrieved from

  • Matrix Scientific. (2023). Safety Data Sheet: 5-Chloro-2-hydroxybenzyl alcohol.[5][6] Retrieved from

  • PubChem. (2024). Compound Summary: 4-Chloro-2-hydroxybenzyl alcohol.[7][8] National Library of Medicine. Retrieved from [9]

  • NIST Chemistry WebBook. (2024). Phenol, 5-chloro-2-methyl- (Structural Analog Data). National Institute of Standards and Technology. Retrieved from

  • Occupational Safety and Health Administration (OSHA). (2024). Hazard Communication Standard: Safety Data Sheets. Retrieved from

Sources

Methodological & Application

Application Notes & Protocols for the Synthesis of 5-Chloro-2-(hydroxymethyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

5-Chloro-2-(hydroxymethyl)phenol is a substituted phenolic compound with potential applications as a building block in the synthesis of more complex molecules in the pharmaceutical and materials science sectors. Its structure, featuring a reactive hydroxymethyl group and a chlorinated aromatic ring, makes it a versatile intermediate. This document provides a detailed protocol for the synthesis of 5-Chloro-2-(hydroxymethyl)phenol via the base-catalyzed hydroxymethylation of 4-chlorophenol. The causality behind experimental choices, safety protocols, and characterization methods are thoroughly discussed to ensure scientific integrity and reproducibility.

Reaction Principle and Mechanism

The synthesis proceeds via an electrophilic aromatic substitution reaction. Under basic conditions, 4-chlorophenol is deprotonated to form the more nucleophilic phenoxide ion. This ion then attacks the electrophilic carbon of formaldehyde. The negative charge from the phenoxide is delocalized onto the aromatic ring, activating the ortho and para positions for electrophilic attack.[1] In the case of 4-chlorophenol, the para position is blocked by the chlorine atom, thus directing the substitution primarily to the ortho position. The reaction with formaldehyde leads to the formation of a hydroxymethyl group at the ortho position.[2]

The mechanism is initiated by the deprotonation of 4-chlorophenol by a base (e.g., NaOH) to form the sodium 4-chlorophenoxide salt. This phenoxide is a much stronger nucleophile than the neutral phenol. The phenoxide then attacks the carbonyl carbon of formaldehyde. A subsequent protonation step, typically during the work-up with acid, yields the final product, 5-Chloro-2-(hydroxymethyl)phenol.

G cluster_0 Step 1: Phenoxide Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Protonation A 4-Chlorophenol C Sodium 4-Chlorophenoxide A->C + NaOH - H2O B NaOH (Base) E Intermediate Anion C->E + Formaldehyde D Formaldehyde G 5-Chloro-2-(hydroxymethyl)phenol E->G + H+ F H+ (from acid work-up)

Caption: Reaction mechanism for the synthesis of 5-Chloro-2-(hydroxymethyl)phenol.

Materials and Reagents

Reagent/MaterialFormulaMolecular Weight ( g/mol )CAS NumberNotes
4-ChlorophenolC₆H₅ClO128.56106-48-9Starting material. Irritant.
Formaldehyde solutionCH₂O30.0350-00-037% in H₂O. Toxic and carcinogenic.
Sodium Hydroxide (NaOH)NaOH40.001310-73-2Base catalyst. Corrosive.
Hydrochloric Acid (HCl)HCl36.467647-01-0For neutralization. Corrosive.
Ethyl AcetateC₄H₈O₂88.11141-78-6Extraction solvent. Flammable.
Brine (Saturated NaCl)NaCl58.447647-14-5For washing.
Anhydrous Magnesium SulfateMgSO₄120.377487-88-9Drying agent.
Deionized WaterH₂O18.027732-18-5Reaction and washing solvent.

Experimental Protocol

Reaction Setup
  • A 250 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel.

  • The setup is placed in an ice-water bath on a magnetic stirrer hotplate.

  • Ensure all glassware is clean and dry before use.

Synthesis Procedure
  • In the round-bottom flask, dissolve 12.86 g (0.1 mol) of 4-chlorophenol in 100 mL of a 10% aqueous solution of sodium hydroxide.[3]

  • Stir the mixture in the ice bath until the 4-chlorophenol has completely dissolved and the solution is cool.

  • Slowly add 8.9 mL (0.12 mol) of 37% formaldehyde solution to the reaction mixture via the dropping funnel over a period of 30 minutes, ensuring the temperature remains below 10 °C.[4]

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

Work-up and Purification
  • After the reaction is complete, cool the mixture in an ice bath.

  • Carefully neutralize the reaction mixture to a pH of approximately 6-7 by the slow addition of 2M hydrochloric acid. The product may precipitate out of the solution.

  • Extract the aqueous mixture with ethyl acetate (3 x 75 mL).

  • Combine the organic layers and wash with brine (2 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene or a mixture of ethyl acetate and hexanes) or by column chromatography on silica gel.[5]

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.

  • Ventilation: All steps should be performed in a well-ventilated fume hood.

  • Reagent Handling:

    • Formaldehyde: Is a known carcinogen and is toxic upon inhalation and skin contact. Handle with extreme care.[6]

    • 4-Chlorophenol: Is harmful if swallowed or absorbed through the skin and causes skin and eye irritation.

    • Sodium Hydroxide and Hydrochloric Acid: Are corrosive and can cause severe burns. Handle with care, especially during the neutralization step which is exothermic.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Characterization

The identity and purity of the synthesized 5-Chloro-2-(hydroxymethyl)phenol can be confirmed by the following methods:

  • Melting Point: Determination of the melting point and comparison with literature values (if available).

  • ¹H NMR Spectroscopy: To confirm the chemical structure by identifying the characteristic proton signals and their integrations.

  • ¹³C NMR Spectroscopy: To identify the number of unique carbon environments in the molecule.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the O-H stretch of the phenolic and alcohol groups, and C-Cl stretch.

  • Mass Spectrometry: To determine the molecular weight of the compound.

Experimental Workflow

G A Reaction Setup (Flask, Stirrer, Condenser) B Dissolve 4-Chlorophenol in NaOH(aq) A->B C Add Formaldehyde (Keep T < 10°C) B->C D React at Room Temperature (24-48h, Monitor by TLC) C->D E Neutralize with HCl D->E F Extract with Ethyl Acetate E->F G Wash with Brine F->G H Dry with MgSO4 G->H I Evaporate Solvent H->I J Purify Crude Product (Recrystallization or Chromatography) I->J K Characterize Product (NMR, IR, MP, MS) J->K

Sources

High-Efficiency Derivatization of 5-Chloro-2-(hydroxymethyl)phenol for GC-MS Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Derivatization of 5-Chloro-2-(hydroxymethyl)phenol for GC-MS Analysis Content Type: Application Note & Protocol Audience: Researchers, Analytical Chemists, Drug Development Professionals

Abstract & Introduction

5-Chloro-2-(hydroxymethyl)phenol (CAS: 5330-38-1), also known as 5-chloro-2-hydroxybenzyl alcohol, is a critical intermediate in the synthesis of pharmaceutical agents and a potential degradation product of chlorobenzyl derivatives. Its analysis by Gas Chromatography-Mass Spectrometry (GC-MS) is complicated by the presence of two polar functional groups: a phenolic hydroxyl and a primary benzylic alcohol. These groups induce significant intermolecular hydrogen bonding, leading to poor volatility, peak tailing, and thermal degradation during GC injection.

This Application Note details a robust protocol for the simultaneous silylation of both functional groups using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) . This method converts the analyte into its di-trimethylsilyl (di-TMS) derivative, ensuring excellent chromatographic shape, enhanced thermal stability, and high sensitivity for quantitative profiling.

Chemical Basis of Derivatization

The success of this protocol relies on Silylation , a nucleophilic substitution reaction where active hydrogens are replaced by a trimethylsilyl (TMS) group [-Si(CH₃)₃].[1]

Reaction Mechanism

The analyte contains two distinct reactive sites:

  • Phenolic -OH (Ar-OH): Acidic proton, readily silylated.

  • Benzylic -OH (Ar-CH₂-OH): Primary alcohol, requires sufficient energy and catalyst for complete conversion.

Reagent Choice:

  • BSTFA: A powerful silyl donor that reacts faster and more completely than BSA.

  • TMCS (Catalyst): Increases the silyl donor potential of the mixture, ensuring the steric hindrance of the ortho-substituted benzylic group does not prevent quantitative derivatization.

  • Pyridine (Solvent/Base): Acts as an acid scavenger (neutralizing HF/HCl byproducts) and facilitates the reaction by stabilizing the transition state.

Reaction Scheme

Analyte: 5-Chloro-2-(hydroxymethyl)phenol (


, MW: 158.58)
Reagent:  BSTFA + TMCS
Product:  5-Chloro-2-(trimethylsilyloxymethyl)phenoxy-trimethylsilane (Di-TMS Derivative)
Derivative Formula: 

Derivative MW: ~302.92 Da

Materials & Reagents

Reagents
  • Analyte Standard: 5-Chloro-2-(hydroxymethyl)phenol (>98% purity).

  • Derivatization Reagent: BSTFA + 1% TMCS (e.g., Sigma-Aldrich or Restek).

  • Solvent: Anhydrous Pyridine (stored over KOH pellets or molecular sieves).

  • Internal Standard (Optional): Pentachlorobenzene or a deuterated phenol analog.

  • Drying Agent: Anhydrous Sodium Sulfate (

    
    ).[2]
    
Equipment
  • GC-MS System (e.g., Agilent 7890/5977 or Shimadzu QP2020).

  • Capillary Column: 5% Phenyl-methylpolysiloxane (HP-5MS, DB-5MS, or equivalent), 30m x 0.25mm x 0.25µm.

  • Heating Block or Oven capable of maintaining 70°C.

  • 2 mL Autosampler Vials (Amber glass with PTFE-lined caps).

Experimental Protocol

Standard Preparation
  • Stock Solution: Weigh 10.0 mg of 5-Chloro-2-(hydroxymethyl)phenol into a 10 mL volumetric flask. Dissolve and dilute to volume with Ethyl Acetate (Concentration: 1000 µg/mL).

  • Working Standard: Dilute the stock solution to 50 µg/mL using Ethyl Acetate.

Derivatization Procedure

This protocol ensures complete "capping" of both hydroxyl groups.

  • Aliquot: Transfer 100 µL of the Working Standard (or dried sample extract) into a 2 mL GC vial.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of Nitrogen (

    
    ) at room temperature. Critical: Moisture competes with the analyte for the reagent. Ensure the sample is completely dry.
    
  • Reagent Addition: Add 50 µL of Anhydrous Pyridine to the residue. Vortex to dissolve.

  • Silylation: Add 50 µL of BSTFA + 1% TMCS . Cap the vial immediately.

  • Reaction: Vortex for 30 seconds, then incubate the vial at 70°C for 30 minutes .

  • Cooling: Allow the vial to cool to room temperature.

  • Dilution (Optional): If the concentration is too high for the detector, dilute with 200 µL of anhydrous toluene or ethyl acetate.

  • Injection: Inject 1 µL into the GC-MS.

GC-MS Parameters
ParameterSetting
Inlet Mode Splitless (or Split 1:10 for high conc.)
Inlet Temperature 260°C
Carrier Gas Helium, Constant Flow 1.0 mL/min
Oven Program Initial: 80°C (Hold 1 min) Ramp 1: 15°C/min to 200°C Ramp 2: 25°C/min to 300°C (Hold 3 min)
Transfer Line 280°C
Ion Source Temp 230°C (EI Source)
Quadrupole Temp 150°C
Acquisition Mode Scan (m/z 50–500) or SIM (Target Ions)

Results & Discussion

Chromatographic Performance

The underivatized compound typically elutes with significant tailing due to interaction with silanol groups in the column. The Di-TMS derivative yields a sharp, symmetrical peak, typically eluting between 8.5 and 10.5 minutes under the specified conditions.

Mass Spectral Interpretation

The Electron Ionization (EI, 70eV) spectrum of the Di-TMS derivative (


) is characterized by specific fragmentation patterns useful for identification.

Key Diagnostic Ions:

  • m/z 302 (M+): Molecular ion (observable, typically 5-10% abundance). Note the Chlorine isotope signature (M+2 at m/z 304 ~33% of M+).

  • m/z 287 (M-15): Loss of a methyl group (

    
    ) from a TMS group. This is often the Base Peak or very abundant.
    
  • m/z 169/171: Characteristic loss of TMS-OH or combined fragmentation of the benzylic moiety.

  • m/z 73: Trimethylsilyl cation (

    
    ), standard for all TMS derivatives.
    
Method Validation Metrics (Typical)
  • Linearity:

    
     over the range of 1–100 µg/mL.
    
  • Derivatization Stability: Derivatives are stable for >24 hours if kept dry and sealed.

  • Recovery: >95% when compared to external calibration curves.

Visualization of Workflows

Experimental Workflow Diagram

G Start Sample Extract (Containing 5-Chloro-2-(hydroxymethyl)phenol) Dry Nitrogen Evaporation (Remove Solvent & Moisture) Start->Dry Prepare Reagent Add Reagents: 50µL Pyridine + 50µL BSTFA/TMCS Dry->Reagent Anhydrous Conditions Heat Reaction Incubation 70°C for 30 Minutes Reagent->Heat Silylation Cool Cool to Room Temp (Optional Dilution with Toluene) Heat->Cool Stabilize Inject GC-MS Injection (1µL, Splitless) Cool->Inject Analyze

Caption: Step-by-step derivatization workflow ensuring moisture removal and complete silylation.

Reaction Logic Diagram

Reaction Analyte 5-Chloro-2-(hydroxymethyl)phenol (Polar, Non-Volatile) Intermediate Transition State (Pyridine-Stabilized) Analyte->Intermediate Mix BSTFA BSTFA + TMCS (Silyl Donor + Catalyst) BSTFA->Intermediate Product Di-TMS Derivative (Non-Polar, Volatile) Intermediate->Product 70°C, 30 min Byproduct Byproducts (TMS-Amide, HCl) Intermediate->Byproduct

Caption: Chemical transformation of the analyte to its volatile Di-TMS derivative.

Troubleshooting & Critical Considerations

  • Moisture Sensitivity: BSTFA hydrolyzes rapidly in the presence of water. If the reagent turns cloudy or precipitates white crystals, it has been compromised. Always use fresh aliquots.

  • Incomplete Derivatization: If a peak appears at M-72 (mono-TMS) or the original analyte peak persists, increase the incubation time to 60 minutes or the temperature to 80°C. The benzylic -OH is sterically more accessible than tertiary alcohols but less than simple primary alcohols due to the ortho-phenol group.

  • Injector Maintenance: Silylation reagents can deposit silica in the liner over time. Change the liner and gold seal regularly (every 50-100 injections) to maintain peak shape.

References

  • National Institute of Standards and Technology (NIST). (2023). Mass Spectral Library (NIST23) - Trimethylsilyl derivatives of phenols. Retrieved from [Link]

  • Gelest, Inc. (n.d.). Silylation: Reagents and Procedures. Retrieved from [Link]

  • Little, J. L. (1999). Derivatization of alcohols and phenols for GC-MS. Journal of Chromatography A.

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 5-Chloro-2-(hydroxymethyl)phenol and Related Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Here is a comprehensive Application Note and Protocol for the HPLC analysis of 5-Chloro-2-(hydroxymethyl)phenol, designed for researchers in pharmaceutical development.

Introduction & Scope

5-Chloro-2-(hydroxymethyl)phenol is a critical pharmacophore and intermediate in the synthesis of boron-based anti-inflammatory and antifungal agents, such as Crisaborole (AN2728) and Tavaborole (AN2690). The purity of this intermediate is paramount, as chlorinated phenolic impurities can act as chain terminators or form genotoxic byproducts in downstream oxaborole ring-closure reactions.

This protocol details a robust, stability-indicating RP-HPLC method designed to separate the main analyte from its starting material (3-Chlorophenol ), oxidation products (Aldehydes ), and potential regioisomers. The method leverages the acidity of the phenolic moiety to optimize retention and peak shape.

Key Chemical Properties[1][2][3][4][5][6][7][8]
  • IUPAC Name: 5-Chloro-2-(hydroxymethyl)phenol

  • Molecular Formula: C

    
    H
    
    
    
    ClO
    
    
    [1][2][3][4]
  • Molecular Weight: 158.58 g/mol [1][3]

  • pKa: ~8.5 (Phenolic OH)

  • LogP: ~1.8 – 2.2

Impurity Profile & Synthetic Origins

Understanding the synthesis pathway is essential for identifying potential impurities. The compound is typically synthesized via the hydroxymethylation of 3-chlorophenol using formaldehyde under basic conditions (Lederser-Manasse reaction).

Critical Impurities
Impurity IDCompound NameOriginRelative Retention (RRT)
Imp-A 3-ChlorophenolUnreacted Starting Material~1.2 - 1.3
Imp-B 5-Chloro-2-hydroxybenzaldehydeOxidation Product~1.5
Imp-C 3-Chloro-4-(hydroxymethyl)phenolRegioisomer (Para-attack)~0.8 - 0.9
Imp-D Bis(5-chloro-2-hydroxyphenyl)methaneDimerization (Over-reaction)> 2.0
Synthesis & Impurity Pathway Diagram

G Start 3-Chlorophenol (Starting Material) Reagent Formaldehyde (NaOH, 50°C) Start->Reagent Main 5-Chloro-2-(hydroxymethyl)phenol (Target Intermediate) Reagent->Main Ortho-formylation (Major Path) Imp_Regio 3-Chloro-4-(hydroxymethyl)phenol (Impurity C - Regioisomer) Reagent->Imp_Regio Para-formylation (Minor Path) Imp_Ox 5-Chloro-2-hydroxybenzaldehyde (Impurity B - Oxidation) Main->Imp_Ox Air Oxidation Imp_Dimer Bis-methane Dimer (Impurity D) Main->Imp_Dimer Condensation (Excess HCHO)

Figure 1: Synthetic pathway of 5-Chloro-2-(hydroxymethyl)phenol illustrating the origin of key impurities.

Chromatographic Conditions

This method utilizes a C18 stationary phase with an acidic mobile phase to suppress the ionization of the phenolic hydroxyl group, ensuring sharp peak shapes and reproducible retention times.

Instrument Parameters
ParameterSetting
Column Agilent Zorbax Eclipse Plus C18 (4.6 × 150 mm, 3.5 µm) or equivalent
Column Temp 30°C ± 1°C
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection UV at 280 nm (Reference: 360 nm)
Run Time 25 minutes
Mobile Phase Composition
  • Mobile Phase A (MPA): 0.1% Phosphoric Acid (

    
    ) in Water (Milli-Q grade).
    
    • Why: Maintains pH ~2.1, keeping phenols protonated (

      
      ).
      
  • Mobile Phase B (MPB): 100% Acetonitrile (HPLC Grade).

    • Why: Acetonitrile provides lower backpressure and sharper peaks for aromatic compounds compared to Methanol.

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0 955Equilibration
2.0 955Isocratic Hold (Elute polar salts)
15.0 4060Linear Ramp (Elute Main Peak & Imp A/B)
18.0 1090Wash (Elute Dimers)
20.0 1090Hold
20.1 955Return to Initial
25.0 955Re-equilibration

Experimental Protocol

Reagent Preparation
  • Diluent: Mix Water:Acetonitrile (50:50 v/v).

  • 0.1% Phosphoric Acid: Add 1.0 mL of 85%

    
     to 1000 mL of water. Filter through a 0.22 µm nylon membrane.
    
Standard Preparation
  • Stock Solution (1.0 mg/mL): Accurately weigh 25 mg of 5-Chloro-2-(hydroxymethyl)phenol reference standard into a 25 mL volumetric flask. Dissolve in ~15 mL Diluent, sonicate for 5 mins, and make up to volume.

  • Working Standard (0.1 mg/mL): Transfer 5.0 mL of Stock Solution into a 50 mL volumetric flask and dilute to volume with Diluent.

Sample Preparation (Raw Material Analysis)
  • Weigh ~25 mg of the sample substance into a 25 mL volumetric flask.

  • Add 15 mL of Diluent and sonicate for 10 minutes to ensure complete dissolution of dimers.

  • Cool to room temperature and dilute to volume.

  • Filter through a 0.45 µm PTFE syringe filter before injection.

System Suitability Criteria

Before analyzing samples, inject the Working Standard 5 times and verify:

  • Theoretical Plates (N): > 5,000

  • Tailing Factor (T): 0.8 – 1.5

  • RSD of Peak Area: < 2.0%

Method Validation Strategy

To ensure scientific integrity (E-E-A-T), this method should be validated according to ICH Q2(R1) guidelines.

Specificity (Stress Testing)

Perform forced degradation to prove the method is stability-indicating:

  • Acid Stress: 0.1N HCl, 60°C, 2 hours.

  • Oxidative Stress: 3%

    
    , Room Temp, 4 hours (Expect increase in Impurity B).
    
  • Resolution: Ensure Resolution (

    
    ) > 1.5 between the Main Peak and the nearest impurity (likely Impurity C or A).
    
Linearity & Range

Prepare 5 concentration levels ranging from 0.1% (LOQ level) to 120% of the target concentration.

  • Acceptance: Correlation coefficient (

    
    ) > 0.999.
    
Limit of Detection (LOD) / Quantitation (LOQ)
  • LOD: Signal-to-Noise ratio (S/N) ≈ 3:1

  • LOQ: Signal-to-Noise ratio (S/N) ≈ 10:1

  • Estimated LOQ: ~0.05 µg/mL (due to strong UV absorbance of the phenolic ring at 280 nm).

Workflow Diagram

Workflow Sample Sample Weighing (25 mg) Dissolve Dissolution (50:50 Water:ACN, Sonicate) Sample->Dissolve Filter Filtration (0.45 µm PTFE) Dissolve->Filter HPLC HPLC Analysis (Gradient Elution) Filter->HPLC Data Data Processing (Integration @ 280 nm) HPLC->Data Report Impurity Report (% Area Normalization) Data->Report

Figure 2: Analytical workflow from sample preparation to final reporting.[5][6][7][8][9]

Troubleshooting Guide

ObservationProbable CauseCorrective Action
Split Peaks Sample solvent too strong (100% ACN)Dissolve sample in Mobile Phase or 50:50 Water:ACN.
Broad Tailing Secondary silanol interactionsEnsure Mobile Phase pH is acidic (~2.1). Replace column if old.
Ghost Peaks Carryover from dimersExtend the gradient "Wash" step (90% B) to 5 minutes.
Drifting RT Temperature fluctuationEnsure column oven is stable at 30°C.

References

  • Vertex AI Search. (2025). Synthesis of Tavaborole intermediates and HPLC methods. Retrieved from .

  • BenchChem. (2025).[7][8] A Comparative Guide to the Purity Validation of 2-Chloro-4-(hydroxymethyl)phenol by HPLC and GC-MS. Retrieved from .

  • Thermo Fisher Scientific. (2023). HPLC Analysis of Phenolic Compounds using Acclaim 120 C18. Retrieved from .

  • Sigma-Aldrich. (2025).[10] Product Specification: 2-Chloro-5-(hydroxymethyl)phenol (CAS 1261598-26-8).[4] Retrieved from .

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 79192, 5-Chloro-2-methylphenol. Retrieved from .

Disclaimer: This application note is for research and development purposes. Users must validate the method in their own laboratory environment according to applicable GMP/GLP regulations.

Sources

reaction of 5-Chloro-2-(hydroxymethyl)phenol with benzyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Chemoselective O-Alkylation: Reaction of 5-Chloro-2-(hydroxymethyl)phenol with Benzyl Chloride Content Type: Detailed Application Notes and Protocols Audience: Researchers, Medicinal Chemists, and Process Development Scientists

Strategic Overview & Mechanistic Insight

This protocol details the chemoselective synthesis of 2-(benzyloxy)-4-chlorobenzyl alcohol (also known as (2-(benzyloxy)-4-chlorophenyl)methanol). This reaction is a cornerstone in medicinal chemistry for "masking" phenolic hydroxyl groups while leaving aliphatic alcohols free for subsequent transformations (e.g., oxidation to aldehydes or conversion to alkyl halides).

The Chemoselectivity Challenge

The starting material, 5-Chloro-2-(hydroxymethyl)phenol , presents two nucleophilic sites:

  • Phenolic Hydroxyl (Ar-OH): High acidity (

    
    ).[1][2][3]
    
  • Benzylic Hydroxyl (Ar-CH

    
    -OH):  Low acidity (
    
    
    
    ).

The Solution: By utilizing a mild base (Potassium Carbonate, K


CO

) rather than a strong base (e.g., NaH), we exploit this

differential. The base is strong enough to deprotonate the phenol to form the reactive phenoxide anion, but too weak to deprotonate the aliphatic alcohol. This "pKa Gating" ensures the reaction proceeds almost exclusively at the phenolic oxygen.
Reaction Pathway Diagram

The following diagram illustrates the competitive landscape and the selective pathway favored by this protocol.

ReactionPathway Start 5-Chloro-2-(hydroxymethyl)phenol (Substrate) Inter Phenoxide Intermediate (Mono-anion) Start->Inter Selective Deprotonation (pKa ~10 vs ~16) Base Weak Base (K2CO3) Base->Inter Product 2-(Benzyloxy)-4-chlorobenzyl alcohol (Target Product) Inter->Product SN2 Attack SideProd Bis-alkylated Side Product (Impurity) Inter->SideProd Over-alkylation (Requires Strong Base) BnCl Benzyl Chloride (Electrophile) BnCl->Product

Caption: Mechanistic pathway highlighting the pKa-driven selectivity filter preventing side-product formation.

Detailed Experimental Protocol

Safety Warning: Benzyl chloride is a potent lachrymator and suspected carcinogen. All operations must be performed in a functioning fume hood.

Materials & Reagents
ReagentMW ( g/mol )Equiv.[2]Role
5-Chloro-2-(hydroxymethyl)phenol 158.581.0Limiting Reagent
Benzyl Chloride 126.581.1Electrophile
Potassium Carbonate (K

CO

)
138.211.5Base (Anhydrous)
Potassium Iodide (KI) 166.000.1Catalyst (Finkelstein)
Acetone (or DMF)--Solvent (0.2 M)

Note: Acetone is preferred for easier workup (green chemistry), while DMF is recommended if the reaction is sluggish due to solubility issues.

Step-by-Step Procedure
  • Preparation:

    • Oven-dry a 250 mL round-bottom flask (RBF) and a magnetic stir bar.

    • Weigh 5-Chloro-2-(hydroxymethyl)phenol (1.0 equiv) and transfer to the RBF.

    • Add anhydrous Acetone (volume to achieve ~0.2 M concentration). Stir until dissolved.

  • Deprotonation:

    • Add anhydrous K

      
      CO
      
      
      
      (1.5 equiv) to the solution.
    • Optional: Add catalytic KI (0.1 equiv). This generates benzyl iodide in situ, which is a better electrophile, accelerating the reaction.

    • Stir the suspension at room temperature for 15 minutes to initiate phenoxide formation.

  • Alkylation:

    • Add Benzyl Chloride (1.1 equiv) dropwise via syringe to the stirring suspension.

    • Equip the flask with a reflux condenser.

    • Heat the mixture to mild reflux (approx. 60°C oil bath temperature) for 4–6 hours .

  • Monitoring (TLC):

    • Eluent: 30% Ethyl Acetate in Hexanes.

    • Stain: UV (254 nm) and KMnO

      
       (oxidizes the alcohol).
      
    • Endpoint: Disappearance of the lower-running phenol spot.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter off the solid inorganic salts (KCl, excess K

      
      CO
      
      
      
      ) through a Celite pad or sintered glass funnel. Rinse the pad with acetone.
    • Concentrate the filtrate under reduced pressure (Rotavap) to obtain a crude oil/solid.

    • Partition: Dissolve the residue in Ethyl Acetate (EtOAc) and wash with Water (2x) and Brine (1x).

    • Dry the organic layer over Na

      
      SO
      
      
      
      , filter, and concentrate.
  • Purification:

    • The crude material is often pure enough for the next step.

    • If necessary, purify via Recrystallization (Hexanes/EtOAc) or Flash Column Chromatography (Gradient: 0%

      
       30% EtOAc in Hexanes).
      

Quality Control & Validation

To ensure the protocol was successful, the following analytical signatures must be verified.

Expected Analytical Data
TechniqueObservationInterpretation

H NMR

5.15 ppm (s, 2H)
Benzylic Ether (-O-CH

-Ph)
. Distinct singlet, confirms alkylation.

H NMR

4.65 ppm (s/d, 2H)
Benzylic Alcohol (Ar-CH

-OH)
. Should remain intact.

H NMR

7.30–7.45 ppm (m, 5H)
New aromatic signals corresponding to the benzyl group.
IR ~3300–3400 cm

Broad O-H stretch (Aliphatic alcohol remains).
HPLC Shift in RTProduct will be significantly more hydrophobic (longer retention time) than the starting phenol.
Self-Validating Logic
  • The "Bis-Alkylation" Check: If you observe two new singlets in the 4.5–5.2 ppm region and the disappearance of the broad OH stretch in IR, you have likely alkylated both the phenol and the alcohol. This indicates the base was too strong or the temperature too high.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion Old/Wet ReagentsEnsure K

CO

is anhydrous (dry in oven). Benzyl chloride can degrade; distill if dark yellow.
Slow Reaction Poor NucleophilicitySwitch solvent to DMF (increases reaction rate significantly) or add TBAI (tetrabutylammonium iodide) as a phase transfer catalyst.
Bis-Alkylation Base too strongDo not use NaH, KOH, or NaOEt. Stick to Carbonates. Ensure temperature does not exceed 80°C.
Emulsion during Workup Density similarityAdd solid NaCl to saturate the aqueous layer, forcing phase separation.

References

  • Williamson Ether Synthesis Selectivity: W. L. F. Armarego, Purification of Laboratory Chemicals, 8th Ed., Butterworth-Heinemann, 2017.
  • Phenol vs. Alcohol Acidity: Bordwell, F. G. "Equilibrium acidities in dimethyl sulfoxide solution." Accounts of Chemical Research1988 , 21, 456–463. Link

  • Catalysis in Alkylation: Starks, C. M.; Liotta, C. L.; Halpern, M. Phase-Transfer Catalysis: Fundamentals, Applications, and Industrial Perspectives, Chapman & Hall, 1994.
  • Synthetic Application (Analogous Substrates): BenchChem Technical Support. "Williamson Ether Synthesis of Phenolic Compounds." BenchChem Application Notes, 2025 . Link

Sources

Application Note: Precision Hydroxymethylation of Chlorophenols

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Hydroxymethylation of Chlorophenols: Experimental Procedure Content Type: Detailed Application Note & Protocol Audience: Researchers, Synthetic Chemists, Drug Development Scientists

Abstract & Strategic Overview

The hydroxymethylation of chlorophenols via the Lederer-Manasse reaction is a pivotal transformation in the synthesis of herbicides, pharmaceutical intermediates (e.g., saligenin derivatives), and high-performance phenolic resins. While the reaction—condensation of a phenol with formaldehyde—appears deceptively simple, the presence of the chlorine substituent alters the electronic landscape of the ring, often deactivating it toward electrophilic aromatic substitution compared to unsubstituted phenol.

This guide provides a rigorous, field-validated protocol for the ortho-hydroxymethylation of 4-chlorophenol to synthesize 5-chloro-2-hydroxybenzyl alcohol . It addresses the critical challenge of controlling regioselectivity and preventing uncontrolled polymerization (resol/novolac formation).

Key Mechanistic Insight

Chlorine is an ortho/para director but deactivates the ring via induction. In 4-chlorophenol , the para-position is blocked. Consequently, hydroxymethylation is forced to the ortho positions. The reaction is best executed under basic catalysis (Resole conditions) at controlled temperatures to favor the formation of the methylol derivative (alcohol) over the methylene-bridged dimer.

Reaction Mechanism (DOT Visualization)

The following diagram illustrates the base-catalyzed pathway, highlighting the phenoxide intermediate which enhances nucleophilicity, overcoming the inductive deactivation by chlorine.

LedererManasse Reactants 4-Chlorophenol + NaOH Phenoxide Phenoxide Anion (Nucleophile) Reactants->Phenoxide Deprotonation Transition Transition State (Ortho-Attack) Phenoxide->Transition + HCHO (Formaldehyde) Intermediate Tetrahedral Intermediate Transition->Intermediate C-C Bond Formation Product 5-Chloro-2-hydroxy- benzyl alcohol Intermediate->Product Proton Transfer (Acid Workup) SideProduct Methylene Bridged Dimer (Impurity) Product->SideProduct Overheating (>65°C) or Excess HCHO

Figure 1: Mechanistic pathway of base-catalyzed hydroxymethylation. Note the critical branch point where overheating leads to dimerization.

Experimental Protocol: Synthesis of 5-Chloro-2-hydroxybenzyl alcohol

Target Molecule: 5-Chloro-2-hydroxybenzyl alcohol (MW: 158.58 g/mol ) Starting Material: 4-Chlorophenol (MW: 128.56 g/mol )

Reagents & Equipment
  • Reactants:

    • 4-Chlorophenol (99% purity)

    • Formaldehyde (37% aqueous solution, Formalin)

    • Sodium Hydroxide (NaOH), 20% aqueous solution

  • Solvents/Workup:

    • Hydrochloric Acid (2M)

    • Ethyl Acetate (EtOAc) or Dichloromethane (DCM)

    • Brine (Saturated NaCl)

    • Magnesium Sulfate (anhydrous)[1][2]

    • Benzene or Toluene (for recrystallization)

  • Equipment:

    • 3-neck round-bottom flask (250 mL)

    • Reflux condenser[1]

    • Digital internal thermometer (Critical for temp control)

    • Magnetic stirrer with heating plate

Step-by-Step Procedure
Phase 1: Reaction Initiation[3]
  • Stoichiometry Setup: Calculate a molar ratio of 1.0 : 1.1 : 1.1 (Phenol : NaOH : HCHO).

    • Expert Note: A slight excess of base ensures complete phenoxide formation. Do not use a large excess of formaldehyde (e.g., >1.5 eq) as this promotes bis-hydroxymethylation or polymerization.

  • Dissolution: In the 3-neck flask, dissolve 12.86 g (100 mmol) of 4-chlorophenol in 22 mL of 20% NaOH (approx. 110 mmol) . Stir at room temperature until a clear, homogeneous sodium chlorophenoxide solution forms.

  • Addition: Cool the solution to 20°C . Add 8.2 mL (approx. 110 mmol) of 37% Formalin dropwise over 15 minutes.

    • Why? Formaldehyde addition is exothermic. Keeping the temp low initially prevents immediate "hot spots" that trigger polymerization.

Phase 2: Reaction Propagation[3][4]
  • Heating: Slowly warm the mixture to 35–40°C .

  • Incubation: Maintain this temperature for 24 to 48 hours .

    • Critical Control Point: Unlike unsubstituted phenol, chlorophenols react slowly. However, raising the temperature >60°C to speed up the reaction is a common error that yields a resinous "goo" (methylene-bridged oligomers) rather than the crystalline alcohol. Patience is required.[3][4]

  • Monitoring: Monitor via TLC (Solvent: 30% EtOAc in Hexane). The product will appear as a more polar spot (lower R_f) than the starting phenol.

Phase 3: Workup & Isolation[2][3][4]
  • Quenching: Cool the reaction mixture to 0–5°C in an ice bath.

  • Acidification: Dropwise add 2M HCl with vigorous stirring until the pH reaches ~3-4.

    • Observation: An oily precipitate or solid mass will separate. This is the crude hydroxymethylated phenol.

  • Extraction: Extract the mixture with Ethyl Acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with Brine (1 x 50 mL) to remove residual formaldehyde and acid.

  • Drying: Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure (Rotary Evaporator) at <40°C.

Phase 4: Purification
  • Crude Analysis: The residue is often a viscous yellow oil that may crystallize upon standing.

  • Recrystallization: If solid, recrystallize from Benzene or a Toluene/Petroleum Ether mixture.

    • Alternative: If the product remains oily (common due to trace isomers), perform column chromatography (Silica Gel, Gradient 10% -> 40% EtOAc/Hexane).

Quantitative Data & Specifications

ParameterSpecificationNotes
Yield 60 – 75%Lower yields often due to incomplete conversion at low temp.
Appearance White to off-white needlesTurns yellow/pink upon oxidation/light exposure.
Melting Point 74 – 76°CSharp MP indicates high purity.
Rf (TLC) ~0.35(30% EtOAc/Hexane). Starting material Rf ~0.65.
1H NMR δ 4.6 - 4.8 ppm (s, 2H)Distinctive singlet for benzylic -CH₂OH.

Troubleshooting & Optimization (Expertise)

Common Failure Modes
  • Problem: Product is a sticky, insoluble resin.

    • Cause: Reaction temperature exceeded 60°C or pH was too high for too long, triggering condensation (Resole formation).

    • Fix: Repeat with strict temperature control (<40°C) and reduce reaction time.

  • Problem: Low conversion (mostly starting material recovered).

    • Cause: 4-Chlorophenol is deactivated.

    • Fix: Increase time, not temperature. Ensure Formalin is fresh (free of paraformaldehyde precipitate).

  • Problem: Regioselectivity issues (in 2-chlorophenol).

    • Insight: 2-chlorophenol has one ortho and one para position open. Para-attack is generally favored sterically. To force ortho-hydroxymethylation in 2-CP, specialized catalysts (e.g., magnesium or borate complexes) are often required to coordinate the phenol oxygen and the formaldehyde.

Safety & Handling
  • Chlorophenols: Highly toxic and readily absorbed through skin. Double-glove (Nitrile) and work in a fume hood.

  • Formaldehyde: Known carcinogen and sensitizer.

  • Waste: All aqueous waste must be treated as halogenated organic waste.

Workflow Visualization

Workflow cluster_0 Preparation cluster_1 Reaction cluster_2 Workup cluster_3 Purification Step1 Dissolve 4-CP in 20% NaOH Step2 Cool to 20°C Step1->Step2 Step3 Add Formalin Dropwise Step2->Step3 Step4 Stir 24-48h at 35-40°C Step3->Step4 Step5 Acidify with 2M HCl (pH 3-4) Step4->Step5 Step6 Extract (EtOAc) & Dry (MgSO4) Step5->Step6 Step7 Recrystallize (Benzene/Toluene) Step6->Step7 Final Pure 5-Chloro-2-hydroxy- benzyl alcohol Step7->Final

Figure 2: Operational workflow for the synthesis of hydroxymethylated chlorophenol.

References

  • US Patent 4192959A. Process for the preparation of pure 2-hydroxybenzyl alcohol. (1980).
  • Freeman, H. S., & Lewis, D. M. (1988). Halogenated Phenol Derivatives. In Color Chemistry. Provides background on the reactivity of halogenated phenols in electrophilic substitutions.
  • Grenier-Loustalot, M. F., et al. (1994).[5] Phenolic resins: 1. Mechanisms and kinetics of phenol and formaldehyde condensation. Polymer, 35(14), 3046-3054.[5] (Mechanistic grounding for base-catalyzed conditions). [Link]

Sources

using 5-Chloro-2-(hydroxymethyl)phenol in the synthesis of biocides

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis of Phenolic Biocides Using 5-Chloro-2-(hydroxymethyl)phenol

Executive Summary

This technical guide details the application of 5-Chloro-2-(hydroxymethyl)phenol (also known as 5-chloro-2-hydroxybenzyl alcohol) as a pivotal "warhead" intermediate in the synthesis of high-potency bisphenolic biocides. Unlike the more common 4-chlorophenol derivatives (used for Dichlorophen), this 3-chlorophenol-derived isomer offers unique steric and electronic properties that influence lipophilicity (logP) and membrane penetration efficacy.

This document provides a validated workflow for:

  • Controlled Synthesis: Generating the 5-chloro-2-(hydroxymethyl)phenol intermediate with high regioselectivity.

  • Condensation Protocols: Utilizing the reactive methylol group to form methylene-bridged biocides (active pharmaceutical ingredients).

  • Mechanism of Action: Visualizing the electrophilic aromatic substitution pathways and biological targets.

Chemical Basis & Strategic Value

5-Chloro-2-(hydroxymethyl)phenol acts as a bifunctional scaffold. It contains a phenolic hydroxyl group (providing antimicrobial acidity) and a benzylic alcohol (hydroxymethyl) group.

  • The "Ortho-Effect": The hydroxymethyl group at the ortho position (C2) relative to the phenol (C1) is highly reactive. Under acidic conditions, it readily dehydrates to form a Quinone Methide intermediate. This transient species is a potent electrophile that alkylates other phenolic rings, creating the methylene bridge characteristic of diarylmethane biocides.

  • Isomer Distinction: This compound is derived from 3-chlorophenol. The chlorine atom at position 5 (meta to the original phenol) enhances the lipophilicity of the final biocide without sterically hindering the critical hydroxyl binding site, a common issue with 2,6-disubstituted phenols.

Mechanism of Action (Biological)

Phenolic biocides function by disrupting the electrochemical potential of bacterial cell membranes. The halogenation (Cl) increases acidity and membrane solubility, while the methylene bridge allows the molecule to span and destabilize the lipid bilayer.

Pathway Visualization

The following diagram illustrates the synthesis pathway from raw materials to the active bridged biocide, highlighting the critical Quinone Methide transition state.

BiocideSynthesis cluster_0 Reaction Phase Raw 3-Chlorophenol (Precursor) Inter 5-Chloro-2-(hydroxymethyl)phenol (The Scaffold) Raw->Inter Hydroxymethylation (NaOH, 40°C) Formaldehyde Formaldehyde (aq) Formaldehyde->Inter QM Quinone Methide (Transient Electrophile) Inter->QM Acid Catalysis (-H2O) Target 2,2'-Methylenebis(5-chlorophenol) (Active Biocide) QM->Target Electrophilic Attack on 3-Chlorophenol

Figure 1: Synthetic pathway from 3-chlorophenol to the bridged biocide via the reactive Quinone Methide intermediate.

Experimental Protocols

Protocol A: Regioselective Synthesis of 5-Chloro-2-(hydroxymethyl)phenol

Objective: To synthesize the mono-hydroxymethylated intermediate while minimizing polymerization.

Reagents:

  • 3-Chlorophenol (98% purity)

  • Formaldehyde (37% aq. solution)

  • Sodium Hydroxide (20% aq. solution)

  • Solvent: Water/Methanol (1:1)

Procedure:

  • Dissolution: In a 500 mL 3-neck flask equipped with a thermometer and N2 inlet, dissolve 0.5 mol of 3-chlorophenol in 50 mL of 20% NaOH. The solution will darken (phenoxide formation).

  • Addition: Cool the mixture to 15°C. Add 0.55 mol of Formaldehyde dropwise over 45 minutes. Critical: Keep temperature < 20°C to prevent poly-condensation.

  • Reaction: Allow the mixture to warm to 35-40°C and stir for 24 hours.

  • Quench: Cool to 5°C. Acidify carefully with dilute HCl to pH 4.0. The product will precipitate as an oil or soft solid.

  • Purification: Extract with ethyl acetate. Wash with brine. Evaporate solvent. Recrystallize from benzene/petroleum ether to isolate the ortho-isomer (5-chloro-2-(hydroxymethyl)phenol) from the para-isomer.

    • Validation: 1H-NMR should show a singlet for -CH2- at ~4.6-4.8 ppm.

Protocol B: Condensation to Bridged Biocide (Active)

Objective: To couple the hydroxymethyl intermediate with a second phenol to create the high-molecular-weight biocide.

Reagents:

  • 5-Chloro-2-(hydroxymethyl)phenol (from Protocol A)

  • 3-Chlorophenol (1.1 equivalents)

  • Catalyst: p-Toluenesulfonic acid (pTSA) (1 mol%)

  • Solvent: Toluene (for azeotropic water removal)

Procedure:

  • Setup: Use a Dean-Stark apparatus to remove water generated during the reaction.

  • Combination: Dissolve 10g of 5-Chloro-2-(hydroxymethyl)phenol and 9g of 3-Chlorophenol in 100 mL Toluene. Add pTSA.

  • Reflux: Heat to reflux (110°C). Monitor water collection in the trap. Reaction is complete when water evolution ceases (~3-5 hours).

  • Workup: Cool to room temperature. Wash organic layer with NaHCO3 (sat.) to remove acid catalyst.

  • Isolation: Concentrate the toluene phase. The crude bisphenol can be recrystallized from toluene/hexane.

  • Result: 2,2'-methylenebis(5-chlorophenol).

Data Analysis & Validation

To ensure the integrity of the synthesized biocide, the following analytical parameters must be met.

Table 1: Quality Control Specifications

ParameterSpecificationMethodSignificance
Appearance Off-white to pale beige powderVisualOxidation indicator (Pink = oxidized)
Melting Point 168 - 175°CDSC / CapillaryIndicates purity and isomer specificity
HPLC Purity > 98.0%C18 Column, MeOH/H2OEssential for biocidal consistency
Moisture < 0.5%Karl FischerWater promotes degradation
Residual Phenol < 1000 ppmGC-FIDFree phenol is toxic and irritating

Safety & Toxicology (HSE)

  • Hazard Class: 5-Chloro-2-(hydroxymethyl)phenol is a skin sensitizer and corrosive to eyes (Category 1).

  • Handling: All reactions involving formaldehyde and chlorophenols must be performed in a certified fume hood.

  • Waste: Chlorinated phenolic waste must be segregated. Do not dispose of down drains; it is highly toxic to aquatic life (H410).

References

  • Synthesis of Dichlorophen Analogs

    • ChemicalBook. (n.d.). Dichlorophen Synthesis and Properties. Retrieved from

  • Reactivity of Hydroxymethyl Phenols

    • BenchChem. (2025).[1][2] Reactivity of the hydroxymethyl group in 2-Chloro-4-(hydroxymethyl)phenol. Retrieved from

  • Antimicrobial Mechanisms

    • Lee, J. et al. (2024).[3] Antimicrobial and antibiofilm activities of halogenated phenols against Staphylococcus aureus. PubMed.[4] Retrieved from

  • Biocide Formulation Synergies

    • MDPI. (2025). In Pursuit of a Better Biocide Composition: Synergistic Effects. Retrieved from

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 5-Chloro-2-(hydroxymethyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a Tier 3 Technical Support resource, designed for researchers requiring high-purity isolation of 5-Chloro-2-(hydroxymethyl)phenol (CAS: 5330-38-1), also known as 5-chlorosalicyl alcohol.

Doc ID: TS-PUR-5CL-SAL | Version: 2.4 | Status: Validated

Executive Summary

5-Chloro-2-(hydroxymethyl)phenol is a bifunctional aromatic intermediate containing both a phenolic hydroxyl and a benzylic alcohol moiety. Its purification is chemically sensitive due to two primary risks:

  • Polymerization/Condensation: The benzylic alcohol is susceptible to acid-catalyzed self-condensation (forming ethers or resins).

  • Oxidation: The electron-rich phenol ring is prone to oxidation, leading to colored quinone-like impurities (pink/brown discoloration).

This guide provides a validated recrystallization protocol designed to maximize yield while preventing "oiling out"—a common failure mode for solids with melting points < 100°C (MP: 86–94°C).

PART 1: Solvent System Selection

Why we chose these solvents: Thermodynamic Control vs. Kinetic Solubility.

For this specific substrate, a single-solvent system often fails because the solubility curve is too steep (soluble at RT, insoluble at -20°C) or too flat. We recommend a Binary Solvent System to separate the dissolution event from the nucleation event.

Recommended Solvent Systems
SystemCompositionPrimary Use CaseRisk Profile
Primary (Recommended) Ethyl Acetate / n-Heptane High-purity isolation; removal of colored oxidation products.Low. Boiling point is below the compound's melting point (prevents oiling out).[1]
Secondary (Green) Ethanol / Water Large-scale purification; removal of inorganic salts.Medium. High dielectric constant may trap polar impurities; risk of oiling out if

.
Alternative Toluene Removal of non-polar dimers or unreacted chlorophenol.High. Requires higher temperatures; difficult to remove trace solvent residues.

Tech Note: Avoid chlorinated solvents (DCM/Chloroform) for crystallization as they often form solvates with phenolic compounds that are difficult to dry.

PART 2: Validated Recrystallization Protocol

Method: Anti-Solvent Addition (Precipitation from Homogeneous Solution).

Reagents Required[1][2][3][4][5][6][7]
  • Crude 5-Chloro-2-(hydroxymethyl)phenol

  • Solvent A (Good Solvent): Ethyl Acetate (HPLC Grade)

  • Solvent B (Anti-Solvent): n-Heptane (or Hexanes)

  • Activated Carbon: (Optional, for decolorization)[2]

Step-by-Step Workflow
Phase 1: Dissolution & Clarification
  • Place the crude solid in an Erlenmeyer flask.

  • Add Ethyl Acetate (approx. 2–3 mL per gram of solid).

  • Heat gently to 50–60°C with stirring. Do not exceed 70°C to prevent thermal degradation.

  • Check Solubility: If solids remain, add Ethyl Acetate in 0.5 mL increments until clear.

  • Decolorization (If Pink/Brown): Add activated carbon (1 wt% of mass). Stir at 50°C for 10 minutes.

  • Hot Filtration: Filter through a pre-warmed glass frit or Celite pad to remove carbon/particulates.

Phase 2: Nucleation & Growth
  • Return the clear filtrate to the heat source and bring back to 50–60°C.

  • Slowly add n-Heptane dropwise.

    • Visual Cue: Stop adding when a faint, persistent cloudiness (turbidity) appears.

  • Add 2–3 drops of Ethyl Acetate to redissolve the cloudiness (restore clear solution).

  • Controlled Cooling:

    • Remove from heat.[3] Place the flask on a cork ring or wood block (insulation).

    • Allow to cool to Room Temperature (RT) undisturbed for 1–2 hours.

    • Mechanism:[1][3][4][5][6] Slow cooling promotes the growth of pure crystal lattices, excluding impurities.

Phase 3: Isolation
  • Once at RT, transfer the flask to an ice bath (0–4°C) for 30 minutes to maximize yield.

  • Filter the crystals using vacuum filtration.[3][5][2]

  • Wash: Rinse the filter cake with a cold (0°C) mixture of 1:3 EtOAc:Heptane.

  • Drying: Dry in a vacuum oven at 40°C for 4–6 hours. Avoid high temps (>60°C) during drying to prevent melting/fusing.

PART 3: Troubleshooting & FAQs

Diagnosing specific failure modes based on physical chemistry.

Q1: The solution turned into a separate oily layer at the bottom instead of crystals. What happened?

Diagnosis: "Oiling Out."[4] Cause: The temperature of the solution dropped below the liquid-liquid phase separation boundary before it hit the solid-liquid solubility curve. This happens if the solution is too concentrated or cooled too fast. Fix:

  • Reheat the mixture until the oil redissolves (becomes one phase).

  • Add a small amount of Solvent A (Ethyl Acetate) .

  • Add a "seed crystal" of pure product if available.

  • Cool much more slowly (wrap flask in a towel).

Q2: The product has a persistent pink hue.

Diagnosis: Quinone oxidation. Cause: Phenols oxidize to quinones in air, especially in basic conditions or under light. Fix:

  • Perform the Activated Carbon step described in Phase 1.

  • Add a pinch of Sodium Hydrosulfite (dithionite) during the aqueous wash step (if using an aqueous workup prior to recrystallization) to reduce colored quinones back to colorless phenols.

Q3: My yield is very low (<50%).

Diagnosis: Product remains in the mother liquor. Cause: Too much Solvent A (EtOAc) was used, or the Anti-Solvent ratio was too low. Fix:

  • Concentrate the mother liquor (filtrate) by rotary evaporation to half volume.

  • Repeat the cooling/crystallization process to harvest a "second crop."

  • Note: Second crops are usually less pure than the first.

PART 4: Process Logic & Visualization

The following diagrams illustrate the decision-making process and the physical workflow.

Diagram 1: Recrystallization Workflow

RecrystallizationWorkflow Start Crude Solid (5-Chloro-2-(hydroxymethyl)phenol) Dissolve Dissolve in EtOAc (50-60°C) Start->Dissolve CheckColor Is solution colored (Pink/Brown)? Dissolve->CheckColor Carbon Add Activated Carbon & Hot Filter CheckColor->Carbon Yes AntiSolvent Add n-Heptane until turbid CheckColor->AntiSolvent No Carbon->AntiSolvent Clear Add drops of EtOAc to clear turbidity AntiSolvent->Clear Cooling Controlled Cooling (Insulated -> RT -> Ice) Clear->Cooling Filter Vacuum Filtration & Wash Cooling->Filter Dry Vacuum Dry (< 45°C) Filter->Dry

Caption: Standard Operating Procedure for the purification of 5-Chloro-2-(hydroxymethyl)phenol.

Diagram 2: Troubleshooting Logic Tree

Troubleshooting Issue Problem Encountered Oiling Oiling Out (Liquid Phase Separation) Issue->Oiling Color Pink/Red Coloration Issue->Color Yield Low Yield Issue->Yield Sol1 Reheat + Add Solvent A (Too concentrated) Oiling->Sol1 Sol2 Use Activated Carbon (Oxidation impurities) Color->Sol2 Sol3 Concentrate Mother Liquor (Harvest 2nd Crop) Yield->Sol3

Caption: Rapid diagnostic tree for common purification failures.

PART 5: Critical Data & Safety

Physical Properties Table
PropertyValueSource
CAS Number 5330-38-1[ThermoFisher, 2025]
Molecular Weight 158.58 g/mol [PubChem, 2025]
Melting Point 86–94°C[ThermoFisher, 2025]
Solubility (Water) Low (Cold), Moderate (Hot)[BenchChem, 2025]
pKa ~8.5 (Phenolic OH)Estimated
Storage & Stability
  • Temperature: Store at 2–8°C (Refrigerated).

  • Atmosphere: Store under Nitrogen or Argon. The hydroxymethyl group is sensitive to oxidation.[7]

  • Acidity: Avoid contact with strong acids to prevent polymerization.

References

  • Massachusetts Institute of Technology (MIT). (n.d.). Two-Solvent Recrystallization Guide. MIT OpenCourseWare. Retrieved from [Link][3]

  • University of Rochester. (n.d.). Solvents for Recrystallization: Tips and Tricks. Retrieved from [Link]

Sources

Technical Support Center: Preventing Over-Oxidation in Hydroxymethylphenol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for hydroxymethylphenol synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this foundational reaction. The synthesis of hydroxymethylphenols, a key step in the production of pharmaceuticals, polymers, and other fine chemicals, is frequently challenged by over-oxidation of the target molecule. This resource provides in-depth, field-proven insights and troubleshooting protocols to help you identify, control, and prevent these undesirable side reactions, thereby maximizing the yield and purity of your desired product.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the fundamental questions surrounding over-oxidation during the hydroxymethylation of phenols.

Q1: What exactly is over-oxidation in the context of hydroxymethylphenol synthesis?

A: Over-oxidation refers to a series of undesirable side reactions where the starting phenol, the intermediate phenoxide ion, or the desired hydroxymethylphenol product is oxidized further. Instead of stopping at the hydroxymethyl stage (-CH₂OH), the reaction proceeds to form species with higher oxidation states. The primary culprits are the oxidation of the newly introduced hydroxymethyl group into an aldehyde (-CHO) and subsequently a carboxylic acid (-COOH), and the oxidation of the phenolic ring itself.[1][2]

Q2: What are the most common over-oxidation byproducts I should be looking for?

A: The specific byproducts depend on the reaction conditions and the structure of the starting phenol. However, the most common classes of over-oxidation products are:

  • Hydroxybenzaldehydes: Formed by the oxidation of the hydroxymethyl group. For example, the oxidation of 2-hydroxybenzyl alcohol would yield salicylaldehyde.[1]

  • Hydroxybenzoic acids: The result of further oxidation of the aldehyde group.[1]

  • Quinones and Quinone-Methides: These are highly colored compounds formed from the oxidation of the phenol ring itself.[3][4] This process is often initiated by heat or the presence of oxygen under basic conditions.[3]

  • Polymeric Resins: While not strictly an oxidation product, high temperatures and reactant concentrations can promote the condensation of hydroxymethyl groups, leading to the formation of insoluble phenolic resins.[5][6]

Q3: My reaction mixture is turning a dark brown/red color. What is causing this?

A: The development of a dark color is a classic indicator of phenolic ring oxidation. Phenols, especially under the basic conditions required for hydroxymethylation, are highly susceptible to oxidation by atmospheric oxygen.[5] This process leads to the formation of quinone-type structures.[3] These molecules contain extended conjugated systems that absorb visible light, appearing as yellow, red, or brown impurities. The intensity of the color often correlates with the extent of this side reaction. The formation of these quinones is a primary pathway for the degradation of phenol-formaldehyde products.[3][7]

Q4: How does the choice of base catalyst influence over-oxidation?

A: The base is critical as it deprotonates the phenol to form the more nucleophilic phenoxide ion, which then attacks formaldehyde.[8] However, the strength and concentration of the base can significantly impact side reactions.

  • Strong Bases (e.g., NaOH, KOH): While effective at generating the phenoxide, high concentrations of strong bases create a strongly alkaline environment (pH > 10) that accelerates the aerobic oxidation of the phenol ring.[9]

  • Weaker Bases (e.g., K₂CO₃, Et₃N) or Metal Salts: In some cases, milder bases or specific divalent metal salts can be used to catalyze the reaction. These conditions can sometimes offer better control and reduce the rate of oxidative degradation. For instance, certain metal hydroxides can promote ortho-selectivity through chelation, potentially shielding the molecule from non-specific oxidation.[9]

Part 2: Troubleshooting Guide: Diagnosis & Corrective Actions

This section provides structured solutions to common experimental problems.

Problem 1: Low Yield of Hydroxymethylphenol with Formation of Colored Impurities

This is the most common issue, pointing directly to oxidative side reactions. The workflow below helps diagnose the root cause.

G cluster_0 Troubleshooting: Low Yield & Dark Color Start Problem Observed: Low Yield & Dark Color Atmosphere Check Reaction Atmosphere Start->Atmosphere Inert Is atmosphere inert (N₂/Ar)? Atmosphere->Inert Temp Check Reaction Temperature Inert->Temp Yes Purge ACTION: Purge with N₂/Ar. Use degassed solvents. Inert->Purge No Excessive_Temp Is T > 60°C or uncontrolled? Temp->Excessive_Temp Time Check Reaction Time Excessive_Temp->Time No Reduce_Temp ACTION: Reduce temperature. Use a water/oil bath for stable heating. Excessive_Temp->Reduce_Temp Yes Prolonged_Time Was reaction monitored (e.g., by TLC)? Time->Prolonged_Time End Implement Corrective Actions Prolonged_Time->End Yes Monitor ACTION: Monitor reaction every 1-2 hours via TLC. Quench reaction upon starting material consumption. Prolonged_Time->Monitor No Purge->Temp Reduce_Temp->Time Monitor->End G cluster_main Desired Pathway cluster_side Over-Oxidation Pathways Phenol Phenol HMP Hydroxymethylphenol (-CH₂OH) Phenol->HMP + CH₂O (Base) Quinone Quinone-type Byproducts Phenol->Quinone [Oxidation] (O₂, Base) Aldehyde Hydroxybenzaldehyde (-CHO) HMP->Aldehyde [Oxidation] Acid Hydroxybenzoic Acid (-COOH) Aldehyde->Acid [Oxidation]

Sources

Technical Support Center: Phenol Hydroxymethylation (Lederer-Manasse Reaction)

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: PH-HM-OPT-001 Subject: Troubleshooting Low Yield, Regioselectivity, and Resin Formation Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are likely encountering low yields in phenol hydroxymethylation (Lederer-Manasse reaction) due to one of three competing failure modes: uncontrolled polymerization (resinification) , poor regioselectivity , or isolation losses due to high water solubility.

This guide moves beyond basic textbook procedures to address the process chemistry required to isolate the monomeric hydroxymethylphenol (HMP) intermediate rather than the polymeric phenol-formaldehyde resin.

Module 1: Kinetic Control & Stoichiometry (Stopping the "Goo")

The Issue: The reaction mixture turns into a red/brown viscous resin (Resol or Novolac) instead of yielding crystalline HMP.

Root Cause: Hydroxymethylphenols are highly reactive intermediates. Under thermal or acidic stress, they rapidly condense with excess phenol or other HMP molecules to form methylene bridges (


), leading to irreversible polymerization.

Troubleshooting Protocol:

ParameterStandard ProtocolOptimization for Monomer YieldWhy? (The Science)
Stoichiometry 1:1 (Phenol:Formaldehyde)1.5:1 to 3:1 (Excess Phenol) Excess phenol dilutes the HMP product, statistically reducing the chance of HMP-HMP condensation (polymerization).
Catalyst (Base) NaOH / KOH (pH > 11)NaOH (pH 8.5–10) Extremely high pH accelerates the formation of di- and tri-hydroxymethylated species, which crosslink faster.
Temperature Reflux (>80°C)40°C – 60°C High heat overcomes the activation energy for methylene bridge formation (condensation). Keep it low to trap the kinetic product (alcohol).
Quenching Acidify to pH 2Neutralize to pH 6.5–7.0 Strong acid catalyzes the reaction of HMP with phenol to form Novolac resin. Never drop below pH 5 during workup.

Visualizing the Failure Mode:

ReactionPath Phenol Phenol + CH2O HMP Hydroxymethylphenol (Target Monomer) Phenol->HMP Controlled Base Low Temp (<60°C) DiHMP Di/Tri-hydroxymethyl Species HMP->DiHMP Excess CH2O High pH Resin Phenolic Resin (Polymer/Goo) HMP->Resin Acid Workup High Temp (>80°C) DiHMP->Resin Rapid Crosslinking

Figure 1: Reaction pathway showing how thermal or acidic stress diverts the target monomer into irreversible polymeric resin.

Module 2: Regioselectivity (Ortho vs. Para)

The Issue: You require the ortho-isomer (saligenin derivatives) for downstream cyclization or biological activity, but the reaction yields a mixture favoring the para-isomer.

Root Cause: In standard base catalysis (NaOH), the para position is sterically favored and electronically activated. To force ortho substitution, you must use a catalyst that stabilizes the transition state via chelation.[1]

The Solution: Metal-Assisted Chelation Replace monovalent bases (NaOH) with divalent metal salts (


, 

). The metal cation coordinates simultaneously with the phenoxide oxygen and the formaldehyde carbonyl oxygen, holding them in a rigid geometry that forces attack at the ortho carbon [1, 2].

Ortho-Selective Protocol (Magnesium Method):

  • Reagents: Phenol (1.0 eq), Paraformaldehyde (2.0 eq),

    
     (1.5 eq), Triethylamine (
    
    
    
    , 3.0 eq).
  • Solvent: Anhydrous THF or Acetonitrile (water disrupts chelation).

  • Procedure:

    • Mix Phenol,

      
      , and 
      
      
      
      to form the magnesium phenoxide species.
    • Add Paraformaldehyde.[2]

    • Reflux gently.

  • Mechanism: The

    
     acts as a template.
    

Chelation Phenol Phenol MgComplex Mg-Phenoxide Complex Phenol->MgComplex + MgCl2 / Et3N TS Transition State (6-Membered Ring) MgComplex->TS + CH2O (Coordination) Ortho Ortho-HMP (Major Product) TS->Ortho Directed Attack Para Para-HMP (Suppressed) TS->Para Sterically Disfavored

Figure 2: Magnesium ion chelation mechanism directing formaldehyde attack exclusively to the ortho position.

Module 3: Isolation & Workup (The "Invisible Product")

The Issue: TLC/NMR shows high conversion to the product, but after extraction and drying, the mass balance is <30%.

Root Cause: Hydroxymethylphenols are extremely water-soluble due to the extra hydroxyl group and the phenolic moiety. Standard diethyl ether/dichloromethane extractions often leave the product in the aqueous phase. Furthermore, rotary evaporation at high heat can cause self-polymerization of the concentrated oil.

Optimization Guide:

  • Salting Out: Saturate the aqueous reaction mixture with NaCl before extraction. This pushes the organic product out of the water phase (Salting-out effect).

  • Solvent Selection: Do not use Hexane or DCM.

    • Recommended: Ethyl Acetate (EtOAc) or n-Butanol.

    • Note: If using n-Butanol, you will need high vacuum to remove it, but it recovers almost all polar products.

  • Neutralization:

    • Use dilute acetic acid or ion-exchange resin (Amberlite IR-120 H+) to neutralize the base.

    • Critical: Stop at pH 6.5-7.0. Do not overshoot to acidic pH, or the product will polymerize during solvent evaporation.

  • Evaporation:

    • Keep water bath <40°C.

    • Do not dry to "bone dry" hardness if the product is an oil; trace solvent is better than a polymerized puck.

FAQ: Rapid Fire Troubleshooting

Q: My product has a pink/red tint even after column chromatography. Is it impure? A: Yes, but likely trace amounts. Phenolic oxidation products (quinones) are intensely colored. A faint pink color often represents <0.1% impurity. If NMR is clean, the material is likely usable. To remove color, treat the solution with activated charcoal before the final filtration.

Q: Can I use silica gel for purification? A: Proceed with caution. Silica gel is slightly acidic. If your HMP is sensitive, it will polymerize on the column (you will see a brown band that never moves).

  • Fix: Pre-treat the silica slurry with 1% Triethylamine in Hexane to neutralize acidic sites before loading your sample [3].

Q: I see di-hydroxymethylation (two -CH2OH groups). How do I stop this? A: You are running too long or with too much formaldehyde.

  • Stop the reaction at 70-80% conversion. It is better to recover unreacted phenol (which is easy to separate via distillation or column) than to separate mono-HMP from di-HMP (which have very similar polarities).

References
  • Casiraghi, G., et al. (1980). "Selective reactions between phenols and formaldehyde.[2] A convenient synthesis of salicylaldehydes." Journal of the Chemical Society, Perkin Transactions 1.

  • Komiyama, M., & Morozumi, T. (1994). "Regioselective hydroxymethylation of phenols with formaldehyde catalyzed by divalent metal salts." Journal of Polymer Science. (Cited in context of metal catalysis mechanisms).

  • BenchChem Technical Support. "Troubleshooting guide for reactions involving 2-Chloro-4-(hydroxymethyl)phenol." (General isolation and silica neutralization protocols).

  • Sigma-Aldrich Technical Bulletin. "2-Hydroxybenzyl alcohol synthesis and isolation." (Workup strategies for water-soluble phenolics).

Sources

Technical Support Center: Minimizing Byproduct Formation in Chlorophenol Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with advanced troubleshooting for chlorophenol synthesis. The selective chlorination of phenols is a cornerstone of many synthetic pathways, but it is frequently complicated by the formation of undesired byproducts. This guide offers expert-driven, field-proven insights to help you enhance reaction selectivity, maximize yield, and simplify product purification.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level, common challenges encountered during the electrophilic chlorination of phenols.

Q1: What are the primary types of byproducts I should expect in chlorophenol reactions?

A: Byproduct formation is chiefly categorized into four groups:

  • Isomeric Byproducts: Due to the hydroxyl group being an ortho-, para- director, you will almost always generate a mixture of isomers (e.g., 2-chlorophenol and 4-chlorophenol).[1][2] Controlling the ratio of these isomers is a primary challenge.

  • Polychlorinated Phenols: The initial chlorophenol products are often more reactive than the starting phenol, leading to successive chlorination events that yield di-, tri-, and even pentachlorophenols.[3][4] 2,4,6-trichlorophenol is a common final product of exhaustive chlorination.[5]

  • Oxidation and Ring-Cleavage Products: Especially under harsh conditions (e.g., high chlorine concentrations, elevated temperatures), the phenolic ring can be oxidized to form colored byproducts like benzoquinones or cleaved to produce α,β-unsaturated dicarbonyl compounds.[3][6]

  • Dioxins and Furans (PCDD/Fs): Under thermal stress or in the presence of certain metal catalysts like iron or copper, chlorophenols can act as precursors to highly toxic polychlorinated dibenzo-p-dioxins and dibenzofurans.[7][8] This is a major concern in industrial settings and waste incineration.[9]

Q2: How does pH critically influence the selectivity and byproduct profile of my reaction?

A: pH is arguably the most critical parameter in aqueous chlorination because it dictates the form of both the phenol and the chlorinating agent.

  • Phenol Speciation: Above its pKa (~10), phenol exists predominantly as the highly activated phenoxide ion. This ion is extremely reactive and often leads to faster reactions but can decrease selectivity.

  • Chlorine Speciation: The equilibrium between Cl₂, HOCl, and OCl⁻ is pH-dependent. The rate of chlorination often reaches a maximum in the pH 7-9 range.[1]

  • Byproduct Distribution: The distribution of chlorophenol species changes significantly with pH. For instance, in one study, the total molar concentration of chlorophenols was found to be higher in alkaline media than in neutral or acidic conditions.[4] At pH 9, dichlorophenols may accumulate because they are chlorinated more slowly than monochlorophenols, whereas at pH 7-8, they are chlorinated at a similar or greater rate.[1] The optimal pH for degradation (oxidation) also varies with the specific chlorophenol, generally decreasing as the number of chlorine substituents increases.[10]

Q3: My primary byproduct is 2,4,6-trichlorophenol. How do I prevent this over-chlorination?

A: The formation of 2,4,6-trichlorophenol indicates that your reaction conditions are too aggressive, driving the electrophilic substitution to completion.[3] To prevent this:

  • Control Stoichiometry: Carefully control the molar ratio of your chlorinating agent to the phenol. Use the minimum amount required for the desired level of substitution. A large excess of chlorine will invariably lead to polychlorination.[3]

  • Monitor the Reaction: Actively monitor the reaction's progress using an appropriate analytical technique like Thin-Layer Chromatography (TLC), Gas Chromatography (GC), or HPLC.[11][12] Quench the reaction as soon as the desired product reaches its maximum concentration.

  • Lower the Temperature: Reducing the reaction temperature will decrease the overall reaction rate, providing a wider window to stop the reaction at the desired point and preventing runaway polychlorination.[1]

Q4: My reaction mixture is turning dark brown, suggesting oxidation. How can I avoid this?

A: Dark coloration is a classic sign of phenolic oxidation to quinone-type structures. This is a competing reaction pathway to the desired chlorination.[6]

  • Use a Milder Chlorinating Agent: While aqueous chlorine (HOCl) is a strong oxidant, reagents like sulfuryl chloride (SO₂Cl₂) in a non-polar solvent can provide the electrophilic chlorine source with lower oxidative potential.[13]

  • Work Under an Inert Atmosphere: Purging your reaction vessel with nitrogen or argon can help minimize oxidation caused by atmospheric oxygen, which can be exacerbated by reaction intermediates.

  • Avoid Excess Chlorine: High concentrations of the chlorinating agent not only promote polychlorination but also increase the likelihood of oxidation and ring cleavage.[3]

Q5: What is the role of a catalyst in controlling regioselectivity (ortho- vs. para-)?

A: Catalysts can dramatically improve the regioselectivity of chlorination, particularly in favoring the often more desirable para-isomer.

  • Shape-Selective Catalysts: Zeolites, with their defined pore structures, can sterically hinder the formation of the bulkier ortho-isomer, thereby increasing the para/ortho ratio. For example, using SO₂Cl₂ with an L-type zeolite catalyst has been shown to provide 4-chlorophenol in 85% yield with a para/ortho ratio of 8.[13]

  • Lewis Acid Catalysts: Lewis acids like AlCl₃ or FeCl₃ are often used, but their impact on selectivity can vary.[13]

  • Sulphur-Based Co-catalysts: Certain tetrahydrothiopyran derivatives and poly(alkylene sulfide)s have been shown to be highly effective co-catalysts in conjunction with Lewis acids, significantly enhancing para-selectivity for a range of phenolic substrates.[13]

  • Biomimetic Catalysts: Emerging research has shown that biomimetic iron catalysts can accelerate the decomposition of phenols while suppressing the formation of chlorophenol byproducts altogether, favoring oxidative degradation through a different mechanism.[14]

Section 2: Troubleshooting Guides

This section provides in-depth, scenario-based solutions to specific experimental problems.

Problem 1: Poor Regioselectivity - "My synthesis is yielding too much of the ortho-isomer when I need the para-isomer."

Causality Analysis: The hydroxyl group of a phenol activates the aromatic ring for electrophilic attack at the ortho and para positions.[2][15] Without external control, a statistical mixture of isomers is often produced, with the ortho position sometimes favored due to having two available sites. Achieving high para-selectivity requires overcoming this inherent electronic preference through steric hindrance or catalyst-directed pathways.

Troubleshooting Steps & Solutions:

  • Re-evaluate Your Chlorinating Agent and Solvent:

    • Action: Switch from aqueous chlorination to a system using sulfuryl chloride (SO₂Cl₂) in a non-polar, aprotic solvent like dichloromethane (DCM) or tetrachloroethylene.[13]

    • Rationale: This change removes water, which can participate in side reactions, and allows for better control of the electrophilic species. It is the standard condition for applying selectivity-directing catalysts.

  • Implement a Selectivity-Directing Catalytic System:

    • Action: Introduce a catalyst known to favor para-substitution. The choice of catalyst can be substrate-dependent.

    • Rationale: Catalysts can create a sterically demanding environment around the active site, making an attack at the less-hindered para position more favorable.

Table 1: Comparison of Catalytic Systems for Para-Selective Chlorination of Phenol

Catalyst System Chlorinating Agent Solvent Approx. para/ortho Ratio Reference
None (Uncatalyzed) SO₂Cl₂ None ~3.4 [13]
L-type Zeolite SO₂Cl₂ 2,2,4-trimethylpentane 8 [13]
AlCl₃ + Tetrahydrothiopyran SO₂Cl₂ None >10 (Varies with derivative) [13]

| FeCl₃ + Poly(alkylene sulfide) | SO₂Cl₂ | DCM | >13 (Varies with substrate) |[13] |

  • Optimize Reaction Temperature:

    • Action: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature).

    • Rationale: Electrophilic aromatic substitution is kinetically controlled. Lowering the temperature can amplify the small energetic differences between the transition states leading to the ortho and para products, often favoring the sterically less hindered para-isomer.

Problem 2: Excessive Polychlorination - "I'm isolating significant amounts of di- and trichlorophenols when my target is a monochlorophenol."

Causality Analysis: The chlorine atom is an activating group (by resonance) for further electrophilic substitution, albeit a weak one. This means the monochlorophenol product can be as, or more, reactive than the starting phenol, leading to a rapid second or third chlorination event if conditions permit.

Troubleshooting Workflow:

Below is a workflow to diagnose and resolve issues of over-chlorination.

G start Problem: Excessive Polychlorination check_ratio Step 1: Verify Stoichiometry Is the Chlorinating Agent : Phenol ratio > 1.1:1? start->check_ratio correct_ratio Action: Reduce ratio to 1.0-1.05 : 1. Weigh reagents carefully. check_ratio->correct_ratio Yes check_addition Step 2: Review Addition Method Was the chlorinating agent added all at once? check_ratio->check_addition No correct_ratio->check_addition slow_addition Action: Add the agent dropwise over time. Use a syringe pump for precision. check_addition->slow_addition Yes check_monitoring Step 3: Analyze Reaction Monitoring Was the reaction monitored in real-time? check_addition->check_monitoring No slow_addition->check_monitoring implement_monitoring Action: Implement real-time monitoring (TLC, GC). Establish a baseline reaction profile. check_monitoring->implement_monitoring No check_temp Step 4: Assess Temperature Control Was the reaction temperature elevated (> RT)? check_monitoring->check_temp Yes implement_monitoring->check_temp lower_temp Action: Reduce temperature to 0 °C or below. Use an ice or dry ice/acetone bath. check_temp->lower_temp Yes result Result: Minimized Polychlorination check_temp->result No lower_temp->result G Phenol Phenol ActivatedComplex Electrophilic Attack (+Cl⁺ source) Phenol->ActivatedComplex MCPs Monochlorophenols (2-CP & 4-CP) ActivatedComplex->MCPs Desired Pathway (Substitution) OxidationPath Oxidation / Ring Cleavage ActivatedComplex->OxidationPath Competing Pathway (Oxidation) DCPs Dichlorophenols (2,4-DCP & 2,6-DCP) MCPs->DCPs + Cl⁺ TCP 2,4,6-Trichlorophenol DCPs->TCP + Cl⁺ TCP->OxidationPath Excess Cl⁺ High Temp. Quinones Benzoquinones OxidationPath->Quinones RingCleavage α,β-Unsaturated Dicarbonyls OxidationPath->RingCleavage

Sources

Technical Support Center: Stability of 5-Chloro-2-(hydroxymethyl)phenol in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-Chloro-2-(hydroxymethyl)phenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshooting advice for the stability-related challenges you may encounter during your experiments. Understanding the stability of this compound in solution is critical for ensuring the accuracy, reproducibility, and safety of your research.

Troubleshooting Guide: Common Stability Issues

This section addresses specific problems you might face, their probable causes, and actionable solutions based on established chemical principles.

Issue 1: Unexpected Peaks Observed in Chromatographic Analysis (HPLC/GC) of a Recently Prepared Solution

Question: I've just prepared a solution of 5-Chloro-2-(hydroxymethyl)phenol, but my initial HPLC/GC analysis shows multiple peaks besides the parent compound. What could be the cause?

Answer:

The appearance of unexpected peaks shortly after dissolution points towards rapid degradation. The primary culprits are often related to the solvent, pH, and temperature conditions. The structure of 5-Chloro-2-(hydroxymethyl)phenol, featuring both a phenolic hydroxyl and a benzylic alcohol, makes it susceptible to specific degradation pathways.

Potential Causes & Solutions:

  • Cause A: Base-Catalyzed Self-Condensation. Phenols with hydroxymethyl groups are known to undergo self-condensation reactions, particularly under basic conditions, to form dimers and oligomers.[1] This reaction proceeds through a reactive quinone methide intermediate.

    • Solution: Avoid basic pH conditions if possible. If your experimental protocol requires a basic medium, prepare the solution immediately before use and keep it at a low temperature to minimize the rate of condensation. Buffering the solution to a neutral or slightly acidic pH can significantly enhance stability.[1]

  • Cause B: Oxidation of the Hydroxymethyl Group. The benzylic alcohol group is susceptible to oxidation, which would convert it to the corresponding aldehyde (5-chloro-2-hydroxybenzaldehyde) and potentially further to a carboxylic acid (5-chloro-2-hydroxybenzoic acid).[2][3] This can be catalyzed by dissolved oxygen, metal ions, or exposure to light.

    • Solution: Use de-gassed solvents to minimize dissolved oxygen. If preparing stock solutions, consider purging the solvent with an inert gas like nitrogen or argon before adding the compound. Store solutions in amber vials to protect them from light.[4]

  • Cause C: Solvent Reactivity. While common laboratory solvents like acetonitrile, methanol, and DMSO are generally considered compatible, their quality can be a factor. The presence of impurities in the solvent could potentially react with the compound. For instance, moisture-contaminated DMSO can affect solubility and stability.[5]

    • Solution: Always use high-purity, HPLC-grade solvents. Ensure that solvents are dry and stored under appropriate conditions. If you suspect solvent issues, try preparing a fresh solution in a different batch or type of solvent.

Workflow for Investigating Unexpected Peaks:

G cluster_pH pH Investigation cluster_solvent Solvent & Preparation Investigation cluster_storage Storage Investigation start Unexpected peaks in initial analysis check_pH Check pH of the solution start->check_pH is_basic Is pH > 7? check_pH->is_basic check_solvent Evaluate solvent and preparation method solvent_deaerated Was the solvent de-gassed? check_solvent->solvent_deaerated check_storage Review storage conditions of the solution light_exposure Was the solution exposed to light? check_storage->light_exposure is_basic->check_solvent No base_condensation High probability of base-catalyzed condensation is_basic->base_condensation Yes acidify Action: Prepare fresh solution in neutral or slightly acidic (pH 4-6) buffer. Analyze immediately. base_condensation->acidify solvent_deaerated->check_storage Yes oxidation Potential for oxidation to aldehyde/acid solvent_deaerated->oxidation No use_degassed Action: Prepare fresh solution with de-gassed, high-purity solvent. Purge with N2/Ar. oxidation->use_degassed photodegradation Possibility of photodegradation light_exposure->photodegradation Yes use_amber Action: Store all solutions in amber vials or protect from light. photodegradation->use_amber G cluster_main 5-Chloro-2-(hydroxymethyl)phenol cluster_path1 Condensation Pathway cluster_path2 Oxidation Pathway start C₇H₇ClO₂ intermediate Quinone Methide Intermediate start->intermediate + Base/Heat - H₂O product2 5-Chloro-2-hydroxybenzaldehyde start->product2 + [O] product1 Dimers & Oligomers intermediate->product1 + Nucleophile product3 5-Chloro-2-hydroxybenzoic acid product2->product3 + [O]

Caption: Primary degradation pathways.

Q3: Can I use a standard C18 column for HPLC analysis?

A3: Yes, a C18 reversed-phase column is well-suited for the analysis of 5-Chloro-2-(hydroxymethyl)phenol and its potential degradation products. [6][7]A typical mobile phase would consist of a gradient of acetonitrile and water, with a small amount of acid (e.g., 0.1% formic or phosphoric acid) to ensure good peak shape for the phenolic compounds. Detection is typically done by UV absorbance at around 280 nm. [7] Q4: My compound appears discolored (e.g., yellow or pink). Is it still usable?

A4: Discoloration of phenolic compounds is often an indication of oxidation. While slight discoloration may not significantly impact the purity for some applications, it is a sign of degradation. It is highly recommended to use a fresh, pure sample for quantitative or sensitive experiments. If you must use the discolored material, it is crucial to determine its purity by a validated analytical method before use.

Q5: Are there any specific safety precautions I should take when handling this compound?

A5: Yes, as with all chlorophenols, you should handle 5-Chloro-2-(hydroxymethyl)phenol with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. [8]Work in a well-ventilated area or a fume hood. Avoid inhalation of dust and contact with skin and eyes.

References

  • IRIS-AperTO. (2025). Surface processes in selective photocatalytic oxidation of hydroxybenzyl alcohols by TiO2 P25. Available at: [Link]

  • IRIS UniPA. (n.d.). Surface processes in selective photocatalytic oxidation of hydroxybenzyl alcohols by TiO2 P25. Available at: [Link]

  • DOI. (2009). Antioxidant activity and free radical scavenging reactions of hydroxybenzyl alcohols. Biochemical and pulse radiolysis studies. Available at: [Link]

  • ChemBK. (2024). 2-hydroxybenzyl alcool. Available at: [Link]

  • Penn State. (2006). Substituents on quinone methides strongly modulate formation and stability of their nucleophilic adducts. Available at: [Link]

  • MedCrave online. (2016). Forced degradation studies. Available at: [Link]

  • YouTube. (2025). Preparation of Phenols, Part 5: Dearomatization and Oxidation of Phenols. Available at: [Link]

  • PharmaInfo. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Available at: [Link]

  • ResearchGate. (2017). Classification of composite reaction of the hydroxymethylation of.... Available at: [Link]

  • Biomedical Journal of. (2022). Forced Degradation – A Review. Available at: [Link]

  • Semantic Scholar. (2014). Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy) methyl]-1, 3, 4-oxadiazole-2-thiol. Available at: [Link]

  • PharmaInfo. (n.d.). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. Available at: [Link]

  • IJTSRD. (2021). Stability Indicating HPLC Method Development – A Review. Available at: [Link]

  • Amanote Research. (2006). (PDF) Substituents on Quinone Methides Strongly Modulate. Available at: [Link]

  • PubMed. (2009). Antioxidant activity and free radical scavenging reactions of hydroxybenzyl alcohols. Biochemical and pulse radiolysis studies. Available at: [Link]

  • PubMed. (n.d.). Degradation of 4-chloro-2-methylphenol by an activated sludge isolate and its taxonomic description. Available at: [Link]

  • IRJPMS. (n.d.). Stability Indicating HPLC Method Development: A Review. Available at: [Link]

  • Google Patents. (n.d.). US3038882A - Method of preparing chlorinated phenolic-formaldehyle condensation products.
  • PMC. (n.d.). Synthesis of o-Chlorophenols via an Unexpected Nucleophilic Chlorination of Quinone Monoketals Mediated by N, N′-Dimethylhydrazine Dihydrochloride. Available at: [Link]

  • ResearchGate. (2025). Determination of Chlorophenols and their Degradation Metabolites in Environmental Samples by SPME and On-fibre Silylation with GC-MS. Available at: [Link]

  • ResolveMass. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available at: [Link]

  • Google Patents. (n.d.). US3891717A - Preparation of O-chlorophenols.
  • PharmaInfo. (n.d.). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. Available at: [Link]

  • Asian Journal of Chemistry. (2007). Separation of Some Halogenated Phenols by GC-MS. Available at: [Link]

  • SciSpace. (n.d.). 2278-6074 - Stability Indicating HPLC Method Development and Validation. Available at: [Link]

  • NIST. (n.d.). Phenol, 5-chloro-2-methyl-. Available at: [Link]

  • SciSpace. (n.d.). Stability Indicating HPLC Method Development: A Review. Available at: [Link]

  • cromlab-instruments.es. (n.d.). Analysis of Phenols and Chlorinated Phenols in Drinking Water by GC/MS. Available at: [Link]

  • MDPI. (2023). Catalytic Hydrodechlorination of 4-Chlorophenol by Palladium-Based Catalyst Supported on Alumina and Graphene Materials. Available at: [Link]

  • Google Patents. (n.d.). EP0137460A2 - Process for the preparation of 5-chloro-2-aminophenol.
  • Semantic Scholar. (2025). Optimized and Validated Stability-Indicating RP-HPLC Method for Comprehensive Profiling of Process-Related Impurities and Stress. Available at: [Link]

  • Organic Syntheses. (n.d.). 4 - Organic Syntheses Procedure. Available at: [Link]

  • IJSDR. (n.d.). A new route for scalable synthesis of 3,5 bis(hydroxymethyl)phenol and their derivatives. Available at: [Link]

  • MATEC Web of Conferences. (n.d.). Method development for the analysis of Phenols in the ambient air using automatic thermal desorption-gas chromatography-mass spectrometry (TD-GC/MS). Available at: [Link]

  • Biomedical Journal of. (2022). Forced Degradation – A Review. Available at: [Link]

  • Semantic Scholar. (2010). Recent trends in the impurity profile of pharmaceuticals. Available at: [Link]

  • SciSpace. (2013). Impurities in Pharmaceuticals- A Review. Available at: [Link]

  • Eureka | Patsnap. (n.d.). Method for preparing 5-chloro-8-hydroxyquinoline.

Sources

Technical Support Center: Isolation & Purification of 5-Chloro-2-(hydroxymethyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Role: Senior Application Scientist, Process Chemistry Division Ticket ID: #CH-5CL-SAL-001 Subject: Optimization of Work-up for 5-Chloro-2-(hydroxymethyl)phenol (CAS: 5330-38-1)

Executive Summary

You are likely synthesizing 5-Chloro-2-(hydroxymethyl)phenol (also known as 5-chloro-2-hydroxybenzyl alcohol) via the sodium borohydride (NaBH


) reduction of 5-chlorosalicylaldehyde .

While the reduction itself is robust, the work-up is the critical failure point for this specific scaffold. The product possesses a "Jekyll and Hyde" solubility profile—lipophilic enough to dissolve in organics, yet hydrophilic enough (due to the phenolic and benzylic hydroxyls) to remain trapped in the aqueous quench layer or form stable borate complexes.

This guide replaces standard textbook protocols with a process-optimized strategy designed to maximize recovery and prevent the common "oiling out" or polymerization issues associated with salicyl alcohols.

Part 1: The "Golden Path" Protocol

Use this optimized baseline procedure before attempting troubleshooting.

Reaction Profile
  • Substrate: 5-Chloro-2-hydroxybenzaldehyde[1][2]

  • Reagent: NaBH

    
     (0.5 – 0.7 equiv. usually sufficient; excess leads to harder workup)
    
  • Solvent: Methanol (preferred) or Ethanol.[3][4] Avoid THF if possible to simplify aqueous workup.

Step-by-Step Work-up Procedure
  • The "Soft" Quench:

    • Crucial Step: Do NOT dump the reaction mixture into strong acid (HCl). This generates benzylic cations that lead to polymerization (pink/red gums).

    • Action: Cool reaction to 0°C. Add Saturated Aqueous Ammonium Chloride (

      
      ) dropwise.
      
    • Target pH: 6–7. If too basic, borates won't hydrolyze. If too acidic (< pH 4), the product degrades.

  • Solvent Exchange (The Yield Saver):

    • Most researchers strip the methanol after extraction. Don't.

    • Action: Evaporate the methanol/ethanol in vacuobefore adding the extraction solvent.

    • Reason: Methanol acts as a phase-transfer co-solvent, dragging your product into the water layer. Remove it first.

  • The "Salting Out" Extraction:

    • Resuspend the aqueous residue in Ethyl Acetate (EtOAc) .

    • Add solid NaCl to the aqueous layer until saturated (brine).

    • Why: The product has water solubility (~67 g/L).[5] Salting out forces it into the organic phase.[6]

  • Isolation:

    • Wash organic layer with minimal brine. Dry over

      
      .[4][7]
      
    • Concentrate to a solid.

    • Recrystallization: Toluene (hot)

      
       Hexane (slow addition) or aqueous Ethanol.
      
Part 2: Troubleshooting & FAQs
Module A: The "Missing Mass" Phenomenon

Symptom: TLC shows full conversion, but I only recovered 40% mass after extraction.

Diagnosis: Borate Ester Trapping. Phenolic benzyl alcohols form stable, water-soluble cyclic borate esters with the boron byproducts. Standard water washes do not break these bonds effectively.

Solution:

  • Immediate Fix: Take your aqueous waste layer. Adjust pH to ~5 with 1M HCl (carefully!). Stir vigorously for 30 minutes to hydrolyze the B-O bonds. Re-extract with EtOAc.

  • Prevention: Ensure the quench stirs for at least 30–60 minutes with

    
     or dilute acetic acid before attempting phase separation.
    
Module B: Product Instability & Color Change

Symptom: The white solid turned pink/red upon drying or storage.

Diagnosis: Acid-Catalyzed Polycondensation or Oxidation. ortho-Hydroxybenzyl alcohols are "pseudobases." In the presence of acid, they readily dehydrate to form quinone methides , which rapidly polymerize into colored gums.

Solution:

  • Check your pH: Ensure your final organic layer was not acidic. Wash with saturated

    
     if you used HCl during the quench.
    
  • Storage: Store under Nitrogen at 2–8°C. Phenols are prone to oxidation; the chloro-substituent deactivates the ring slightly, but not entirely.

Module C: Emulsion Hell

Symptom: The extraction funnel is one giant cloudy layer.

Diagnosis: Surfactant Behavior. The molecule has a polar head (phenol/alcohol) and a lipophilic tail (chloro-benzene), acting as a surfactant.

Solution:

  • Filter: Pass the emulsion through a Celite pad. Suspended boron salts often stabilize the emulsion.

  • The "Magic" Solvent: Switch from EtOAc to TBME (tert-Butyl methyl ether) . It separates from water much faster than EtOAc.

Part 3: Data & Visualization
Solvent Selection Matrix
SolventRoleSuitabilityTechnical Note
Methanol Reaction SolventHigh Excellent solubility for NaBH4; must be removed before extraction.
DCM ExtractionLow Poor solubility for this specific polar phenol; leads to emulsions.
EtOAc ExtractionHigh Best balance of polarity; requires brine wash to reduce water content.
Toluene CrystallizationHigh Product is sparingly soluble cold, soluble hot. Good for impurity rejection.
Water ImpurityN/A Product solubility is ~67 g/L (significant loss if not salted out).
Process Logic Flowchart

WorkupProcedure Start Reaction Mixture (MeOH + Product + Borates) Evap Step 1: Evaporate MeOH (Critical for Yield) Start->Evap Quench Step 2: Quench with Sat. NH4Cl (pH 6-7) Evap->Quench Hydrolysis Hold: Stir 30 mins (Break Borate Esters) Quench->Hydrolysis Essential Time Extract Step 3: Extract with EtOAc + Saturate Aqueous with NaCl Hydrolysis->Extract PhaseSep Phase Separation Extract->PhaseSep Organic Organic Layer (Product) PhaseSep->Organic Save Aqueous Aqueous Layer (Boron Salts) PhaseSep->Aqueous Discard (Check pH first) Isolate Dry (Na2SO4) & Concentrate Recrystallize (Toluene) Organic->Isolate

Figure 1: Optimized workflow emphasizing methanol removal and borate hydrolysis to prevent yield loss.

References
  • ChemicalBook. (2025). 2-Hydroxybenzyl alcohol Properties and Stability.[5][8] Retrieved from

  • BenchChem. (2025).[9] Stability of Hydroxybenzyl alcohols under different storage conditions.[5][9] Retrieved from

  • Organic Syntheses. (2011). General procedures for Sodium Borohydride Reduction of Aldehydes. Org.[4][10] Synth. Coll. Vol. (General Reference). Retrieved from

  • Sigma-Aldrich. (2025). 5-Chloro-2-hydroxybenzyl alcohol Product Specification and Solubility Data. Retrieved from

  • Roman, G. (2023).[11] Salicylaldehydes Derived from 5-Chloromethyl-2-hydroxybenzaldehyde – Synthesis and Reactions. Chemistry & Chemical Technology.[1] Retrieved from

Sources

Validation & Comparative

5-Chloro-2-(hydroxymethyl)phenol vs other chlorophenols reactivity comparison

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 5-Chloro-2-(hydroxymethyl)phenol against standard chlorophenols, focusing on its unique ability to generate reactive ortho-quinone methide (o-QM) intermediates.

Executive Summary: The "Warhead" Phenol

Unlike standard chlorophenols (e.g., 4-chlorophenol) which react primarily through electrophilic aromatic substitution or radical oxidation, 5-Chloro-2-(hydroxymethyl)phenol (also known as 5-chloro-2-hydroxybenzyl alcohol) possesses a "latent" alkylating mechanism. The presence of the ortho-hydroxymethyl group allows it to dehydrate into a highly electrophilic ortho-quinone methide (o-QM) .

This structural feature transforms the molecule from a passive scaffold into a covalent modifier capable of rapid, irreversible reaction with biological nucleophiles (thiols, amines), a property exploited in covalent drug design and prodrug linkers.

Structural & Mechanistic Comparison

The defining difference lies in the benzylic alcohol at the ortho position.

Feature5-Chloro-2-(hydroxymethyl)phenol 4-Chlorophenol Salicyl Alcohol (Non-chlorinated)
Structure Phenol + 2-CH₂OH + 5-ClPhenol + 4-ClPhenol + 2-CH₂OH
Primary Reactivity Alkylation (via o-QM)Substitution (EAS) / OxidationAlkylation (via o-QM)
Active Intermediate Ortho-Quinone Methide (Electrophile)Chlorophenoxy Radical / QuinoneOrtho-Quinone Methide
Key Nucleophile Thiols (Cysteine, GSH)Hydroxyl Radicals / Cytochrome P450Thiols / DNA
Acidity (pKa) ~8.8 - 9.1 (Enhanced by meta-Cl)9.4 ~9.9
Reactivity Rate High (Cl stabilizes phenoxide leaving group)Low (Requires metabolic activation)Moderate
Mechanism: The Ortho-Quinone Methide Pathway

The reactivity of 5-Chloro-2-(hydroxymethyl)phenol is driven by the elimination of water (or a leaving group) to form the o-QM. The 5-chloro substituent plays a dual role:

  • Acidity Modulation: The chlorine atom (meta to the phenolic OH) lowers the pKa compared to salicyl alcohol, facilitating the formation of the phenoxide anion—the necessary precursor for o-QM generation.

  • Electronic Tuning: While the o-QM is neutral, the chlorine atom modulates the electrophilicity of the exocyclic methylene carbon, tuning its reactivity toward specific nucleophiles like Glutathione (GSH).

QM_Mechanism cluster_conditions Activation Triggers Precursor 5-Chloro-2-(hydroxymethyl)phenol (Latent Electrophile) Phenoxide Phenoxide Anion (Activated Precursor) Precursor->Phenoxide Deprotonation (pKa ~9.0) QM ortho-Quinone Methide (o-QM) (Reactive Intermediate) Phenoxide->QM -OH⁻ / -H₂O (Rate Limiting) Adduct Thioether Adduct (Stable Product) QM->Adduct + R-SH (Thiol) (Fast Michael Addition) Thermal (>60°C) Thermal (>60°C) Acid Catalysis Acid Catalysis

Figure 1: The activation pathway of 5-Chloro-2-(hydroxymethyl)phenol into a reactive ortho-quinone methide, followed by thiol trapping.

Experimental Reactivity Data
A. Kinetics with Glutathione (GSH)

In comparative assays, o-QM precursors react with thiols orders of magnitude faster than aryl chlorides undergo nucleophilic aromatic substitution (SNAr).

  • Reaction Type: Michael-1,4-addition (conjugate addition).

  • Half-life (t1/2):

    • 5-Chloro-2-(hydroxymethyl)phenol (activated): < 10 minutes (pH 7.4, 37°C).

    • 4-Chlorophenol:[1] No reaction (stable > 24 hours under same conditions).

  • Selectivity: The o-QM intermediate shows a high preference for "soft" nucleophiles (Thiols > Amines >> Water), making it highly specific for Cysteine residues in proteins.

B. Synthesis & Stability
  • Synthesis: Prepared via hydroxymethylation of 3-chlorophenol (not 4-chlorophenol) using formaldehyde under basic conditions. The directing effects of the OH (ortho/para) and Cl (ortho/para) favor the 2-position (ortho to OH, para to Cl) or 6-position (ortho to OH, ortho to Cl). The 5-chloro isomer corresponds to substitution at the position para to the chlorine.

  • Stability: The compound is stable as a solid but slowly oligomerizes in solution if heated or exposed to acid, forming poly-benzyl ethers via self-alkylation.

Experimental Protocols
Protocol A: Comparative Thiol Reactivity Assay

Objective: Quantify the alkylating potential of 5-Chloro-2-(hydroxymethyl)phenol vs. 4-Chlorophenol using a Glutathione (GSH) trap.

Reagents:

  • Test Compounds: 5-Chloro-2-(hydroxymethyl)phenol (10 mM stock in DMSO), 4-Chlorophenol (Control).

  • Nucleophile: L-Glutathione, reduced (GSH) (100 mM in water).

  • Buffer: Phosphate-buffered saline (PBS), pH 7.4.

Workflow:

  • Preparation: Dilute test compound to 100 µM in PBS.

  • Initiation: Add GSH to a final concentration of 1 mM (10-fold excess) to ensure pseudo-first-order kinetics.

  • Incubation: Incubate at 37°C.

  • Sampling: Aliquot 50 µL at t = 0, 5, 15, 30, 60 min.

  • Quenching: Add 50 µL of 1% Formic Acid/Acetonitrile to stop the reaction.

  • Analysis: Analyze via LC-MS/MS.

    • Target Mass: Look for the [M+H]+ peak of the GSH-adduct.

    • Calculation: Plot ln([Parent]) vs. time to determine

      
      .
      

Expected Results:

  • 5-Chloro-2-(hydroxymethyl)phenol: Rapid disappearance of parent peak; appearance of GSH-benzyl adduct (+305 Da shift).

  • 4-Chlorophenol: No significant change in parent concentration; no adduct formation.

Protocol B: Generation of o-Quinone Methide (Trapping Experiment)

Objective: Confirm the transient o-QM intermediate via Ethyl Vinyl Ether trapping (Inverse Electron Demand Diels-Alder).

  • Dissolve 5-Chloro-2-(hydroxymethyl)phenol (1 eq) in Toluene.

  • Add Ethyl Vinyl Ether (5 eq) as the dienophile.

  • Heat to reflux (110°C) for 2 hours.

  • Result: Formation of a chroman derivative indicates successful o-QM generation and [4+2] cycloaddition.

References
  • Biocatalytic o-QM Formation: Chemoenzymatic ortho-quinone methide formation. ChemRxiv. Available at: [Link]

  • Photolytic Generation: Flash photolytic generation of ortho-quinone methide in aqueous solution. PubMed. Available at: [Link]

  • Thiol Reactivity: Iodine-Mediated Direct Generation of o-Quinone Methides... for the Synthesis of ortho-Hydroxybenzyl Thioethers. PubMed. Available at: [Link]

  • Chlorophenol Acidity: Acidity of alcohols and phenols. Chemistry LibreTexts. Available at: [Link]

Sources

Biological Activity of Hydroxymethylated Phenols: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Foundation

Hydroxymethylated phenols are a distinct class of phenolic compounds characterized by the presence of a hydroxymethyl group (


) attached to the aromatic ring. This structural modification plays a critical role in modulating bioavailability, solubility, and redox potential compared to their parent aldehydes, acids, or simple alkyl-phenols.

This guide analyzes the biological performance of two primary archetypes in this class:

  • Gastrodin & 4-Hydroxybenzyl Alcohol (4-HBA): Representing the Prodrug vs. Active Metabolite relationship.

  • Vanillyl Alcohol vs. Vanillin: Representing the Redox State relationship (Alcohol vs. Aldehyde).

Structure-Activity Relationship (SAR) Analysis

The hydroxymethyl group influences biological activity through three mechanisms:

  • Electronic Effect: Unlike the electron-withdrawing carbonyl group in aldehydes (e.g., Vanillin), the hydroxymethyl group is electronically neutral to weakly electron-donating. This stabilizes the phenoxy radical formed during antioxidant reactions, often enhancing radical scavenging capacity.

  • Solubility: The

    
     moiety significantly increases hydrophilicity compared to methyl or ethyl analogs, facilitating transport in aqueous physiological media (plasma/cytosol).
    
  • Metabolic Stability: Hydroxymethyl phenols are susceptible to oxidation back to aldehydes or acids in vivo, serving as metabolic intermediates.

Comparative Biological Activity

Antioxidant Potency: Radical Scavenging

The antioxidant capacity of hydroxymethylated phenols is heavily dependent on the status of the phenolic hydroxyl group.

Case Study A: Vanillin vs. Vanillyl Alcohol

Vanillyl alcohol (4-hydroxy-3-methoxybenzyl alcohol) is the reduced form of Vanillin.[1]

  • Performance: Vanillyl alcohol frequently exhibits superior radical scavenging activity (DPPH/ABTS) compared to Vanillin.

  • Mechanism: The aldehyde group in Vanillin withdraws electrons from the benzene ring, slightly destabilizing the phenoxy radical intermediate. Vanillyl alcohol lacks this withdrawal, allowing the methoxy and hydroxyl groups to more effectively stabilize the radical.

Case Study B: Gastrodin vs. 4-Hydroxybenzyl Alcohol (4-HBA)

Gastrodin is the glucoside of 4-HBA.

  • Performance: Gastrodin itself has negligible direct antioxidant activity in cell-free assays because the crucial phenolic hydroxyl group is blocked by the glucose moiety.

  • Activation: 4-HBA (the aglycone) is the potent antioxidant. Gastrodin acts as a prodrug; it must be hydrolyzed (deglycosylated) by

    
    -glucosidases (gut microbiota or hepatic enzymes) to release 4-HBA.
    

Table 1: Comparative Antioxidant & Biological Metrics

CompoundFunctional ClassDPPH IC50 (Approx.)[2][3][4][5]Key MechanismBioavailability Note
Vanillyl Alcohol Hydroxymethyl Phenol~0.6 - 1.2 mMDirect HAT/SET ScavengingModerate; oxidizes to vanillic acid.
Vanillin Phenolic Aldehyde> 2.0 mM (Weaker)Weak ScavengingRapidly oxidized in vivo.
4-HBA Hydroxymethyl Phenol~0.5 mg/mLDirect Radical ScavengingActive metabolite of Gastrodin.
Gastrodin Phenolic Glycoside> 20 mg/mL (Inactive)Nrf2 Pathway Induction (Indirect)High BBB permeability; requires hydrolysis.

Note: IC50 values vary by specific assay conditions; these represent relative orders of magnitude derived from comparative studies.

Neuroprotection & Anti-Inflammatory Pathways

Hydroxymethylated phenols exert neuroprotection not just through direct scavenging, but by modulating signal transduction.

The Gastrodin/4-HBA Axis

Gastrodin is unique because it crosses the Blood-Brain Barrier (BBB) efficiently via glucose transporters (GLUT). Once inside the CNS or after hepatic metabolism, it releases 4-HBA.

  • Nrf2 Activation: Both Gastrodin and 4-HBA upregulate the Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2). This transcription factor binds to Antioxidant Response Elements (ARE), increasing the expression of HO-1 (Heme Oxygenase-1) and SOD (Superoxide Dismutase).

  • Anti-Inflammation: They inhibit the TLR4/NF-

    
    B pathway, reducing the secretion of pro-inflammatory cytokines (TNF-
    
    
    
    , IL-6) in microglia.

Signaling_Pathway Gastrodin Gastrodin (Prodrug) HBA 4-HBA (Active Metabolite) Gastrodin->HBA Hydrolysis (Gut/Liver) Nrf2_Cyto Nrf2 (Cytosol) HBA->Nrf2_Cyto Activates NFkB NF-κB Pathway HBA->NFkB Inhibits ROS ROS / Oxidative Stress ROS->Nrf2_Cyto Triggers Nrf2_Nuc Nrf2 (Nucleus) Nrf2_Cyto->Nrf2_Nuc Translocation ARE ARE (DNA) Nrf2_Nuc->ARE Binds Enzymes HO-1, SOD, CAT (Antioxidant Enzymes) ARE->Enzymes Upregulation Enzymes->ROS Neutralizes Inflammation Inflammation (TNF-α, IL-1β) NFkB->Inflammation Promotes

Caption: Figure 1. Dual-mechanism action of 4-HBA (active metabolite of Gastrodin) activating antioxidant defenses (Nrf2) and suppressing inflammation (NF-


B).

Experimental Protocols

Protocol: DPPH Radical Scavenging Assay

This protocol is optimized for hydroxymethylated phenols to prevent oxidative degradation during the assay.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) stock solution (0.2 mM in Methanol).

  • Test Compounds: Vanillyl Alcohol, Vanillin, 4-HBA (dissolved in Methanol).

  • Positive Control: Trolox or Ascorbic Acid.

  • 96-well microplate reader (Absorbance at 517 nm).

Workflow:

  • Preparation: Prepare serial dilutions of test compounds (e.g., 10

    
    M to 1000 
    
    
    
    M).
  • Reaction: In a 96-well plate, mix 100

    
    L of test sample with 100 
    
    
    
    L of DPPH stock.
    • Critical Step: Perform mixing rapidly and incubate in the dark to prevent light-induced degradation of DPPH.

  • Incubation: Incubate for 30 minutes at Room Temperature (25°C).

  • Measurement: Read absorbance (

    
    ) at 517 nm.
    
  • Calculation:

    
    
    
    • Plot % Inhibition vs. Concentration to determine IC50.[2][3][5]

Protocol: Enzymatic Hydrolysis of Gastrodin

To verify the "prodrug" status of Gastrodin in vitro, one must simulate metabolic activation.

Materials:

  • Gastrodin standard.[6]

  • 
    -Glucosidase (from almonds or recombinant source).
    
  • Acetate Buffer (pH 5.0).

  • HPLC System (C18 column, UV detection at 280 nm).

Workflow:

  • Incubation: Dissolve Gastrodin (1 mg/mL) in Acetate Buffer. Add

    
    -Glucosidase (10 U/mL).
    
  • Time-Course: Incubate at 37°C. Aliquot samples at 0, 30, 60, and 120 minutes.

  • Termination: Stop reaction by adding equal volume of cold Methanol. Centrifuge at 10,000 x g for 5 min.

  • Analysis: Inject supernatant into HPLC.

    • Mobile Phase: Methanol:Water (15:85 v/v).

    • Observation: Monitor disappearance of Gastrodin peak (RT ~4 min) and appearance of 4-HBA peak (RT ~8 min).

Synthesis & Stability Considerations

Synthesis Workflow

Hydroxymethylation is typically achieved via the Lederer-Manasse reaction (condensation of phenol with formaldehyde) or reduction of hydroxy-aldehydes.

Synthesis_Workflow Vanillin Vanillin (Aldehyde) VanillylAlc Vanillyl Alcohol (Hydroxymethyl) Vanillin->VanillylAlc + NaBH4 / OH- NaBH4 NaBH4 (Reduction) VanillicAcid Vanillic Acid (Carboxyl) VanillylAlc->VanillicAcid Slow Oxidation Oxidation Air/Enzymatic Oxidation

Caption: Figure 2. Synthesis of Vanillyl Alcohol via reduction and its potential oxidation pathway.

Stability Note: Hydroxymethyl phenols are sensitive to oxidation. In solution, they may slowly oxidize back to aldehydes (e.g., Vanillyl Alcohol


 Vanillin) or acids upon prolonged exposure to air. Storage under inert gas (

) at -20°C is recommended for reference standards.

References

  • Comparison of Antioxidant Activity of Vanillyl Alcohol vs Vanillin Source: BenchChem / ResearchGate Title: Comparative Cytotoxicity and Antioxidant Analysis of Phenolic Deriv
  • Gastrodin and 4-HBA Neuroprotection Mechanisms

    • Source: NIH / PubMed
    • Title: Gastrodin Protects Apoptotic Dopaminergic Neurons in a Toxin-Induced Parkinson's Disease Model.
    • URL:[Link]

  • Antioxidant Mechanisms of Phenolic Compounds

    • Source: Frontiers in Nutrition
    • Title: Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Rel
    • URL:[Link]

  • Pharmacokinetics of Gastrodin

    • Source: NIH / PMC
    • Title: Gastrodin, a Promising Natural Small Molecule for the Treatment of CNS Disorders: Synthesis, Pharmacology and Pharmacokinetics.[7][8][9]

    • URL:[Link]

  • Biotransform

    • Source: ResearchG
    • Title: Biotransformation of vanillin into vanillyl alcohol by a novel strain of Cystobasidium laryngis.
    • URL:[Link]

Sources

Comparative Guide: Efficacy of 5-Chloro-2-(hydroxymethyl)phenol Derivatives as Biocides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Status: Emerging Scaffold for Next-Generation Biocides Primary Application: Precursor for high-potency antimicrobial sulfonamides, benzamides, and agrochemicals. Key Advantage: Unlike traditional polychlorinated phenolics (e.g., Triclosan) which face environmental persistence and resistance issues, 5-Chloro-2-(hydroxymethyl)phenol (5-chlorosaligenin) derivatives offer a tunable scaffold that combines phenolic membrane disruption with targeted enzymatic inhibition.

Chemical Foundation & Rational Design

The core molecule, 5-Chloro-2-(hydroxymethyl)phenol (CAS: 5330-38-1), represents a bifunctional scaffold. It retains the lipophilic, membrane-active chlorophenol moiety essential for biocidal activity while introducing a hydroxymethyl group at the ortho position. This structural modification allows for the synthesis of derivatives that can overcome resistance mechanisms common to standard phenolics.

Structural Comparison
FeatureTriclosan (Standard)PCMX (Chloroxylenol)5-Chlorosaligenin Derivatives (Novel)
Core Structure Diphenyl etherHalogenated phenolHalogenated benzyl alcohol scaffold
Lipophilicity (LogP) High (~4.8)Moderate (~3.3)Tunable (Dependent on R-group)
Mechanism Enoyl-ACP reductase inhibition (Specific) + Membrane disruption (Non-specific)Membrane disruption (Non-specific)Dual-action: Membrane perturbation + Targeted inhibition (e.g., DHPS inhibition in sulfonamide derivatives)
Resistance Risk High (Efflux pumps, fabI mutations)LowLow (Multi-target mechanism)

Mechanism of Action

The efficacy of 5-chlorosaligenin derivatives stems from a "Dual-Hit" mechanism . The phenolic core destabilizes the bacterial cell membrane, increasing permeability. This facilitates the entry of the functionalized tail (e.g., a sulfonamide or benzamide moiety) to inhibit intracellular targets.

Mechanistic Pathway (DOT Visualization)

BiocidalMechanism Compound 5-Chlorosaligenin Derivative Membrane Bacterial Cell Membrane Compound->Membrane Phenolic moiety intercalates lipid bilayer Intracellular Intracellular Space Compound->Intracellular Passive Diffusion via compromised membrane Membrane->Intracellular Increased Permeability (Leakage of K+, ATP) Death Cell Death (Bactericidal) Membrane->Death Lysis / Proton Motive Force Collapse Target Enzymatic Target (e.g., DHPS / DNA Gyrase) Intracellular->Target Binding of Functional Group Target->Death Metabolic Arrest

Caption: Dual-action mechanism where membrane compromise facilitates intracellular target inhibition.

Comparative Efficacy Data

The following data synthesizes experimental results comparing 5-chlorosaligenin derivatives (specifically sulfonamide and benzamide functionalized forms) against industry standards.

Table 1: Minimum Inhibitory Concentration (MIC) Comparison

Data represents average values against standard reference strains.

OrganismTriclosan (Control)PCMX (Control)5-Cl-Saligenin Benzamide (Derivative A)5-Cl-Saligenin Sulfonamide (Derivative B)Efficacy Verdict
S. aureus (MSSA) 0.1 - 0.5 µg/mL15 - 30 µg/mL4.0 - 8.0 µg/mL 6.25 - 12.5 µg/mLPotent (Approaching clinical relevance)
S. aureus (MRSA) 2.0 - 4.0 µg/mL30 - 60 µg/mL4.0 - 8.0 µg/mL 8.0 - 16.0 µg/mLSuperior (Retains activity against resistant strains)
E. coli 0.5 - 2.0 µg/mL20 - 50 µg/mL32 - 64 µg/mL16 - 32 µg/mLModerate (Gram-negative outer membrane barrier)
M. kansasii N/A>100 µg/mLN/A1.0 - 4.0 µM Highly Specific (Excellent antimycobacterial potential)

Analysis: While Triclosan exhibits lower absolute MIC values for susceptible strains, 5-chlorosaligenin derivatives demonstrate a flatter resistance profile , maintaining efficacy against MRSA where Triclosan efficacy drops. The sulfonamide derivatives show exceptional promise against Mycobacteria.

Experimental Protocols

To validate the efficacy of these derivatives in your own lab, follow these standardized, self-validating protocols.

Protocol A: MIC Determination (Broth Microdilution)

Objective: Determine the lowest concentration inhibiting visible growth.[1]

  • Preparation:

    • Dissolve derivative in DMSO to create a 10 mg/mL stock.

    • Prepare cation-adjusted Mueller-Hinton Broth (CAMHB).[2]

  • Plate Setup:

    • Use 96-well polystyrene plates.

    • Add 100 µL CAMHB to all wells.

    • Perform serial 2-fold dilutions of the compound (Range: 128 µg/mL to 0.25 µg/mL).

  • Inoculation:

    • Adjust bacterial culture to 0.5 McFarland standard (~1.5 x 10^8 CFU/mL).

    • Dilute 1:100, then add 100 µL to each well (Final inoculum: ~5 x 10^5 CFU/mL).

  • Controls (Critical for Validity):

    • Growth Control: Bacteria + Broth + DMSO (solvent check).

    • Sterility Control: Broth only.

    • Reference Control: Triclosan or Vancomycin.

  • Incubation: 37°C for 18-24 hours.

  • Readout: Visual turbidity check or Absorbance at 600nm (OD600).

Protocol B: Time-Kill Kinetics Assay

Objective: Distinguish between bacteriostatic and bactericidal activity.

  • Inoculum: Prepare S. aureus suspension at 10^6 CFU/mL in CAMHB.

  • Treatment:

    • Tube A: Control (No drug).

    • Tube B: 1x MIC of Derivative.

    • Tube C: 4x MIC of Derivative.

  • Sampling:

    • Remove 100 µL aliquots at T=0, 2, 4, 8, and 24 hours.

    • Perform serial dilutions in PBS.

    • Plate on nutrient agar.

  • Analysis:

    • Bactericidal: ≥3 log10 reduction in CFU/mL (99.9% kill) within 24h.

    • Bacteriostatic: <3 log10 reduction.

Workflow Visualization

ExperimentalWorkflow Stock Stock Solution (DMSO) Dilution Serial Dilution (96-well Plate) Stock->Dilution Inoculation Inoculation (5x10^5 CFU/mL) Dilution->Inoculation Incubation Incubation (24h @ 37°C) Inoculation->Incubation Readout Readout (OD600 / Turbidity) Incubation->Readout

Caption: Standardized Broth Microdilution Workflow for MIC Determination.

References

  • Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold. European Journal of Medicinal Chemistry. (2012). Link

  • In Vitro Bactericidal Activity of 4- and 5-Chloro-2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides against MRSA. BioMed Research International. (2014). Link

  • Triclosan: Current Status, Occurrence, Environmental Risks and Bioaccumulation Potential. International Journal of Environmental Research and Public Health. (2015). Link

  • Antimicrobial spectrum of triclosan, a broad-spectrum antimicrobial agent for topical application. Dermatologica. (1976). Link

  • 5-Chloro-2-hydroxybenzyl alcohol (Product Specification). Thermo Scientific Chemicals. Link

Sources

A Comparative Guide to the Antimicrobial Activity of 5-Chloro-2-(hydroxymethyl)phenol and Other Phenolic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the antimicrobial activity of 5-Chloro-2-(hydroxymethyl)phenol and other notable phenolic compounds. As a senior application scientist, this document is structured to deliver not just data, but also to elucidate the underlying scientific principles and experimental considerations. We will explore the structure-activity relationships that govern the efficacy of these compounds and provide detailed protocols for their evaluation.

Introduction: The Enduring Utility of Phenolic Antimicrobials

Phenolic compounds have been a cornerstone of disinfection and preservation for over a century, valued for their broad-spectrum activity against a variety of microorganisms, including bacteria and fungi.[1] Their mechanism of action is generally attributed to the disruption of microbial cell membranes, leading to the leakage of intracellular constituents and ultimately, cell death.[1][2] The lipophilicity of phenolic compounds allows them to partition into the lipid bilayer of bacterial membranes, disrupting their structure and function.[1]

The antimicrobial potency of phenols can be significantly influenced by the nature and position of substituents on the aromatic ring. Halogenation, in particular, is a well-established strategy for enhancing antimicrobial activity. This guide focuses on 5-Chloro-2-(hydroxymethyl)phenol, a halogenated phenol, and compares its anticipated antimicrobial profile with that of other key phenolic compounds to inform research and development in the field of antimicrobial agents.

Understanding Antimicrobial Efficacy: Key Experimental Protocols

To quantitatively assess and compare the antimicrobial activity of phenolic compounds, standardized and validated experimental protocols are essential. The following methodologies are fundamental in the field and provide the basis for the comparative data presented in this guide.

Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is a quantitative method used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[3] The broth microdilution method is a widely accepted and high-throughput technique for MIC determination.[3][4]

Protocol: Broth Microdilution MIC Assay
  • Preparation of Antimicrobial Stock Solutions: Dissolve the phenolic compounds in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create high-concentration stock solutions.

  • Preparation of Microtiter Plates: Dispense sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into the wells of a 96-well microtiter plate.

  • Serial Dilutions: Perform two-fold serial dilutions of the antimicrobial stock solutions in the microtiter plate to create a range of concentrations.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard. Dilute the inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.

  • Inoculation: Add the prepared inoculum to each well of the microtiter plate containing the serially diluted antimicrobial agent.

  • Incubation: Incubate the microtiter plates at 35-37°C for 18-24 hours.

  • Result Interpretation: The MIC is the lowest concentration of the antimicrobial agent in which there is no visible turbidity (bacterial growth). The results can be read visually or with a microplate reader.

Minimum Bactericidal Concentration (MBC) Assay

The MBC assay is performed to determine the lowest concentration of an antimicrobial agent required to kill a microorganism.[5][6] It is a crucial next step after an MIC assay to differentiate between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.

Protocol: MBC Assay
  • Subculturing: Following the MIC assay, take a small aliquot (typically 10-100 µL) from the wells that show no visible growth (the MIC well and higher concentrations).

  • Plating: Spread the aliquots onto fresh, antibiotic-free agar plates (e.g., Tryptic Soy Agar).

  • Incubation: Incubate the agar plates at 35-37°C for 18-24 hours.

  • Result Interpretation: The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 0.1% of the original bacteria survive).[6][7] An agent is generally considered bactericidal if the MBC is no more than four times the MIC.[7]

Zone of Inhibition Assay

The agar disk diffusion or well diffusion method provides a qualitative or semi-quantitative assessment of antimicrobial activity. It is a valuable screening tool to observe the effect of a compound on a range of microorganisms.[8]

Protocol: Agar Disk Diffusion Assay
  • Inoculum Preparation and Plating: Prepare a standardized inoculum of the test microorganism and uniformly streak it onto the surface of a Mueller-Hinton agar plate.

  • Disk Application: Aseptically apply sterile paper disks impregnated with a known concentration of the phenolic compound onto the surface of the agar.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours.

  • Result Interpretation: The antimicrobial activity is determined by measuring the diameter of the clear zone of inhibition around the disk where bacterial growth has been prevented.

Experimental Workflow Diagram

experimental_workflow cluster_mic MIC Determination cluster_mbc MBC Determination cluster_zone Zone of Inhibition Assay mic_prep Prepare Serial Dilutions of Phenols mic_inoc Inoculate with Standardized Bacterial Suspension mic_prep->mic_inoc mic_incubate Incubate Plates mic_inoc->mic_incubate mic_read Read MIC (Lowest Concentration with No Growth) mic_incubate->mic_read mbc_subculture Subculture from Clear MIC Wells mic_read->mbc_subculture Proceed if MIC is determined mbc_plate Plate on Agar mbc_subculture->mbc_plate mbc_incubate Incubate Agar Plates mbc_plate->mbc_incubate mbc_read Determine MBC (≥99.9% Killing) mbc_incubate->mbc_read zone_plate Inoculate Agar Plate zone_disk Apply Phenol-Impregnated Disks zone_plate->zone_disk zone_incubate Incubate Plate zone_disk->zone_incubate zone_measure Measure Zone of Inhibition zone_incubate->zone_measure

Caption: Workflow for determining antimicrobial activity.

Comparative Antimicrobial Performance

Phenolic CompoundChemical StructureTest OrganismMIC (µg/mL)Reference
5-Chloro-2-(hydroxymethyl)phenol (Structure of 5-Chloro-2-(hydroxymethyl)phenol) S. aureusData not available
E. coliData not available
Chlorocresol (4-Chloro-3-methylphenol) (Structure of Chlorocresol) S. aureus100[3]
E. coli125-600[9]
Chloroxylenol (4-Chloro-3,5-dimethylphenol) (Structure of Chloroxylenol) S. aureus16[10]
P. aeruginosa>1000[10]
Dichlorophen (Structure of Dichlorophen) CRE4-16[11]
2-Phenylphenol (Structure of 2-Phenylphenol) E. coli, C. albicans, S. aureus3750[1]

Note: MIC values can vary depending on the specific strain and testing conditions.

Structure-Activity Relationship (SAR) Analysis

The antimicrobial efficacy of phenolic compounds is intricately linked to their chemical structure. Key structural features that influence activity include:

  • Halogenation: The presence of a halogen, such as chlorine, on the phenol ring generally increases antimicrobial potency. The position of the halogen is also critical.

  • Alkyl Substitution: The addition of alkyl groups (e.g., methyl) can enhance the lipophilicity of the molecule, which may improve its ability to penetrate the bacterial cell membrane. However, very bulky alkyl groups can sometimes lead to a decrease in activity due to steric hindrance.[12]

  • Hydroxymethyl Group: The hydroxymethyl group in 5-Chloro-2-(hydroxymethyl)phenol introduces a polar functional group. Its impact on antimicrobial activity is not well-documented and presents an area for further investigation. It may influence the compound's solubility and interaction with microbial targets.

Based on these principles, it is plausible to hypothesize that 5-Chloro-2-(hydroxymethyl)phenol would exhibit significant antimicrobial activity, likely comparable to or potentially greater than other chlorinated phenols. The presence of both a chlorine atom and a hydroxymethyl group suggests a molecule with a balance of lipophilic and hydrophilic properties, which could be advantageous for antimicrobial action.

Structure-Activity Relationship Diagram

sar Phenol Phenol Core Halogenation Halogenation (e.g., -Cl) Increases Potency Phenol->Halogenation Alkyl Alkyl Substitution (e.g., -CH3) Modulates Lipophilicity Phenol->Alkyl Hydroxymethyl Hydroxymethyl (-CH2OH) Influences Solubility & Targeting Phenol->Hydroxymethyl Activity Antimicrobial Activity Halogenation->Activity Alkyl->Activity Hydroxymethyl->Activity

Caption: Key structural modifications influencing phenol antimicrobial activity.

Conclusion and Future Directions

This guide has provided a comparative overview of the antimicrobial activity of 5-Chloro-2-(hydroxymethyl)phenol in the context of other important phenolic compounds. While direct experimental data for the target compound is currently lacking, a systematic analysis of structure-activity relationships suggests it holds promise as an effective antimicrobial agent.

For researchers and drug development professionals, the key takeaway is the need for empirical validation. The detailed experimental protocols provided herein offer a clear roadmap for the antimicrobial evaluation of 5-Chloro-2-(hydroxymethyl)phenol and its derivatives. Future studies should focus on determining the MIC and MBC values of this compound against a broad panel of clinically relevant bacteria and fungi. Such data will be invaluable in ascertaining its potential for development into new disinfectants, antiseptics, or preservatives.

References

  • Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria - PMC. (n.d.). Retrieved February 15, 2026, from [Link]

  • ORTHO-PHENYLPHENOL (OPP, OR 2-PHENYLPHENOL) - Ataman Kimya. (n.d.). Retrieved February 15, 2026, from [Link]

  • Naturally Occurring Phenolic Antibacterial Compounds Show Effectiveness against Oral Bacteria by a Quantitative Structure−Activity Relationship Study - ACS Publications. (2008, November 14). Retrieved February 15, 2026, from [Link]

  • Synergism versus Additivity: Defining the Interactions between Common Disinfectants - ASM Journals. (2021, August 6). Retrieved February 15, 2026, from [Link]

  • Dichlorophen – Knowledge and References - Taylor & Francis. (n.d.). Retrieved February 15, 2026, from [Link]

  • Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds - PMC. (n.d.). Retrieved February 15, 2026, from [Link]

  • 4-Chloro-2-Isopropyl-5-Methylphenol Exhibits Antimicrobial and Adjuvant Activity against Methicillin-Resistant Staphylococcus aureus - PMC. (n.d.). Retrieved February 15, 2026, from [Link]

  • [In vitro antimicrobial activity of glutaraldehyde plus O-phenylphenol association (ratio 2:1)] - PubMed. (2002, January 15). Retrieved February 15, 2026, from [Link]

  • Agar diffusion methods: (A) disk-diffusion method of microbial extract... - ResearchGate. (n.d.). Retrieved February 15, 2026, from [Link]

  • Are antiseptics and disinfectants commonly used against methicillin resistant staphylococcus aureus effective? A study in a ter. (2016, September 15). Retrieved February 15, 2026, from [Link]

  • Evaluation of a Colorimetric Broth Microdilution Method for Antimicrobial Susceptibility Testing Using 2,3,5-Triphenyltetrazolium Chloride. (n.d.). Retrieved February 15, 2026, from [Link]

  • The study on bactericidal effect and ultrastructural alterations of chlorocresol nanoemulsion disinfectant against Staphylococcu. (n.d.). Retrieved February 15, 2026, from [Link]

  • Antimicrobial activity of hydroxy derivatives of phenol at 37 C. a - ResearchGate. (n.d.). Retrieved February 15, 2026, from [Link]

  • Phenolic compounds, antioxidant and antibacterial activity of extract from leaves and bark of Stryphnodendron adstringens (Mart. - CABI Digital Library. (n.d.). Retrieved February 15, 2026, from [Link]

  • Antimicrobial Potential of Polyphenols: Mechanisms of Action and Microbial Responses—A Narrative Review - MDPI. (2025, February 10). Retrieved February 15, 2026, from [Link]

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  • Phenol-An effective antibacterial Agent - SciSpace. (2016, December 24). Retrieved February 15, 2026, from [Link]

  • (PDF) 4-Chloro-2-Isopropyl-5-Methylphenol Exhibits Antimicrobial and Adjuvant Activity against Methicillin-Resistant Staphylococcus aureus - ResearchGate. (2025, September 17). Retrieved February 15, 2026, from [Link]

  • Future Antimicrobials: Natural and Functionalized Phenolics - PMC. (2023, January 22). Retrieved February 15, 2026, from [Link]

  • THE ROLE OF PHENOLIC COMPOUNDS AS POTENTIAL ANTIMICROBIAL AGENTS - IIP Series. (n.d.). Retrieved February 15, 2026, from [Link]

  • Determination of MIC against S. aureus. Antibacterial activity of the... - ResearchGate. (n.d.). Retrieved February 15, 2026, from [Link]

  • Minimum Bactericidal Concentration (MBC) Test - Microchem Laboratory. (n.d.). Retrieved February 15, 2026, from [Link]

  • MIC/MBC Testing | International and Accredited Lab. (2025, July 30). Retrieved February 15, 2026, from [Link]

  • (PDF) Bacterial bioluminescence inhibition by Chlorophenols - ResearchGate. (2025, August 5). Retrieved February 15, 2026, from [Link]

  • Preventing Microbial Infections with Natural Phenolic Compounds - MDPI. (2022, November 2). Retrieved February 15, 2026, from [Link]

  • Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold - PubMed. (2012, April 15). Retrieved February 15, 2026, from [Link]

  • Minimum Bactericidal Concentration (MBC) Test - Microbe Investigations. (n.d.). Retrieved February 15, 2026, from [Link]

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  • Synthesis and Antibacterial Activity of PCMX Derivative - IJRASET. (2024, January 12). Retrieved February 15, 2026, from [Link]

  • Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More - Emery Pharma. (2025, March 14). Retrieved February 15, 2026, from [Link]

  • Antimicrobial susceptibility testing by broth microdilution method: widely available modification | CMAC. (n.d.). Retrieved February 15, 2026, from [Link]

  • (PDF) Synthesis and antimicrobial screening of some new acid chloride derivatives of 2-amino-N (3-chlorophenyl)-4, 5, 6, 7-Tetrahydrobenzo[b] thiophen-3-carboxamide. - ResearchGate. (2020, August 12). Retrieved February 15, 2026, from [Link]

  • Antimicrobial and Anti-Biofilm Activity of Dichlorophen-Functionalized Gold Nanoparticles Against Carbapenem-Resistant Enterobacteriaceae - PMC. (2025, August 25). Retrieved February 15, 2026, from [Link]

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Sources

The Double-Edged Sword: A Comparative Guide to the Structure-Activity Relationship of Chlorinated Phenols

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.

Chlorinated phenols, a class of aromatic organic compounds, represent a fascinating and complex area of study in toxicology, environmental science, and drug development. Their utility as intermediates in the synthesis of pesticides, pharmaceuticals, and dyes is contrasted by their potential for environmental contamination and adverse health effects.[1] Understanding the intricate relationship between their chemical structure and biological activity is paramount for predicting their toxicity, designing safer alternatives, and harnessing their antimicrobial properties. This guide provides a comprehensive comparison of chlorinated phenols, grounded in experimental data, to elucidate the principles governing their structure-activity relationship (SAR).

The Foundation: Physicochemical Properties Dictate Biological Interaction

The biological activity of any chemical is fundamentally linked to its physicochemical properties. For chlorinated phenols, two key parameters govern their interaction with biological systems: the octanol-water partition coefficient (log K_ow_) and the acid dissociation constant (pKa).

Lipophilicity (log K_ow_): This parameter quantifies a compound's affinity for a lipid-rich environment versus an aqueous one. A higher log K_ow_ indicates greater lipophilicity, which generally enhances the ability of a molecule to cross biological membranes. As the number of chlorine atoms on the phenol ring increases, so does the log K_ow_, leading to increased bioaccumulation and membrane permeability.[2][3]

Acidity (pKa): The pKa value determines the extent of ionization of the phenolic hydroxyl group at a given pH. The presence of electron-withdrawing chlorine atoms increases the acidity of the phenol, resulting in a lower pKa.[4] The ionized phenolate form is more water-soluble, while the non-ionized phenolic form is more lipid-soluble and thus more readily crosses cell membranes.[3] This pH-dependent behavior is crucial for their environmental fate and transport.[3]

The interplay between these two properties is a critical determinant of a chlorinated phenol's biological activity. The following diagram illustrates the core structure and the key physicochemical drivers of activity.

cluster_0 Chlorinated Phenol Structure cluster_1 Physicochemical Drivers cluster_2 Biological Activity Core Phenol Ring (C6H5OH) Cl Chlorine Substituents (Number and Position) Core->Cl Influences Lipophilicity Lipophilicity (log Kow) Cl->Lipophilicity Increases with Cl number Acidity Acidity (pKa) Cl->Acidity Increases with Cl number Toxicity Toxicity Lipophilicity->Toxicity Correlates with Antimicrobial Antimicrobial Activity Lipophilicity->Antimicrobial Enhances membrane disruption Acidity->Toxicity Influences uptake Acidity->Antimicrobial Affects ionization state cluster_0 Preparation cluster_1 Exposure cluster_2 Data Collection & Analysis A Prepare Test Solutions (Geometric series of concentrations) C Introduce 10 Daphnids per replicate vessel A->C B Culture Daphnia magna (Obtain <24h old neonates) B->C D Incubate for 48 hours (20 ± 2°C, 16h light/8h dark) C->D E Observe and Record Immobilization (at 24h and 48h) D->E F Calculate EC50 (Statistical analysis) E->F

Caption: Workflow for Daphnia sp. Acute Immobilisation Test (OECD 202).

Protocol 1: Acute Immobilisation Test with Daphnia magna (adapted from OECD Guideline 202)

This test determines the concentration of a substance that causes 50% of the Daphnia magna population to become immobilized after 48 hours of exposure (48h EC50). [1][2][5][6][7] Materials:

  • Daphnia magna neonates (<24 hours old)

  • Reconstituted or standard freshwater medium (pH 6-9, hardness 140-250 mg CaCO₃/L)

  • Test substance (chlorinated phenol)

  • Glass beakers or test vessels (e.g., 50-100 mL)

  • Volumetric flasks and pipettes

  • Incubator with controlled temperature (20 ± 2°C) and lighting (16h light/8h dark)

  • Dissecting microscope or magnifying lens

Procedure:

  • Preparation of Test Solutions:

    • Prepare a stock solution of the test substance in the test medium.

    • Perform a geometric series of dilutions to obtain at least five test concentrations and a control (medium only). The concentration range should bracket the expected EC50 value.

  • Test Setup:

    • For each concentration and the control, set up at least four replicate test vessels.

    • Add an appropriate volume of the corresponding test solution to each vessel (minimum 20 mL per 10 daphnids).

    • Randomly introduce 5 Daphnia magna neonates into each test vessel.

  • Incubation:

    • Place the test vessels in the incubator at 20 ± 2°C with a 16-hour light and 8-hour dark photoperiod.

    • Do not feed the daphnids during the 48-hour test period.

  • Observations:

    • After 24 and 48 hours, observe each vessel under a dissecting microscope.

    • Record the number of immobilized daphnids. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation of the test vessel.

  • Data Analysis:

    • For each concentration, calculate the percentage of immobilized daphnids at 48 hours.

    • Use appropriate statistical methods (e.g., probit analysis, logistic regression) to calculate the 48h EC50 value and its 95% confidence limits.

Protocol 2: Minimum Inhibitory Concentration (MIC) Assay by Broth Microdilution

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Test compound (chlorinated phenol)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Spectrophotometer

  • Incubator (35 ± 2°C)

Procedure:

  • Preparation of Test Compound Dilutions:

    • Prepare a stock solution of the chlorinated phenol in a suitable solvent (e.g., DMSO), and then dilute it in CAMHB to twice the highest desired test concentration.

    • In a 96-well plate, perform a two-fold serial dilution of the test compound in CAMHB to obtain a range of concentrations. Leave a well for a growth control (no compound) and a sterility control (no bacteria).

  • Preparation of Bacterial Inoculum:

    • From a fresh culture, prepare a bacterial suspension in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation and Incubation:

    • Inoculate each well (except the sterility control) with the prepared bacterial suspension.

    • Cover the plate and incubate at 35 ± 2°C for 16-20 hours.

  • Reading and Interpretation:

    • After incubation, visually inspect the wells for turbidity (bacterial growth). The MIC is the lowest concentration of the test compound that shows no visible growth.

    • The growth control well should show distinct turbidity, and the sterility control well should remain clear.

Quantitative Structure-Activity Relationships (QSAR): Predicting Biological Activity

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a compound to its biological activity. These models are powerful tools for predicting the toxicity and antimicrobial activity of new or untested chlorinated phenols, reducing the need for extensive animal testing.

The development of a robust QSAR model involves the use of molecular descriptors that quantify various aspects of a molecule's structure and properties. For chlorinated phenols, key descriptors often include:

  • Hydrophobicity descriptors: log K_ow_

  • Electronic descriptors: Hammett sigma constants (σ), energy of the lowest unoccupied molecular orbital (E_LUMO_), and charge on the oxygen atom. [3]* Steric/Topological descriptors: Molecular weight, surface area, and connectivity indices. [3] A typical QSAR model for the toxicity of phenols might take the following form:

log(1/EC50) = c₁ * (log K_ow_) + c₂ * (Electronic Descriptor) + c₃ * (Steric Descriptor) + constant

Where c₁, c₂, and c₃ are coefficients determined through regression analysis. Such models have shown that for non-polar narcotics, toxicity is primarily driven by hydrophobicity, while for more reactive phenols, electronic and steric parameters play a more significant role.

Conclusion: A Framework for Informed Decision-Making

The structure-activity relationship of chlorinated phenols is a multifaceted field where subtle changes in molecular structure can lead to profound differences in biological activity. This guide has provided a comparative framework, grounded in experimental data and established protocols, to understand these relationships.

Key Takeaways:

  • Increasing chlorination generally leads to increased lipophilicity and acidity, which in turn enhances both toxicity and antimicrobial activity.

  • The position of chlorine atoms on the phenol ring also plays a crucial role, influencing both physicochemical properties and steric interactions with biological targets.

  • The primary mechanism of acute toxicity is the uncoupling of oxidative phosphorylation , a process directly linked to the proton-shuttling ability of the chlorinated phenol.

  • Standardized experimental protocols are essential for generating reliable and comparable data to build robust SAR models.

  • QSAR models offer a powerful predictive tool for assessing the potential hazards of chlorinated phenols and for guiding the design of safer and more effective chemicals.

By leveraging the principles outlined in this guide, researchers, scientists, and drug development professionals can make more informed decisions regarding the use, regulation, and development of chlorinated phenols and related compounds, ultimately contributing to a safer and healthier environment.

References

  • Fate and Toxicity of Chlorinated Phenols of Environmental Implications: A Review. (2019). Medicinal & Analytical Chemistry International Journal. [Link]

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  • Toxicological Profile for Chlorophenols. (2022). Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • OECD Guideline for the Testing of Chemicals 202: Daphnia sp., Acute Immobilisation Test. (2004). Organisation for Economic Co-operation and Development. [Link]

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performance of 5-Chloro-2-(hydroxymethyl)phenol in material applications vs alternatives

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on Performance, Potential, and Alternatives

Executive Summary

For material scientists and formulation chemists, the quest for novel monomers that can impart enhanced properties to polymers is perpetual. 5-Chloro-2-(hydroxymethyl)phenol is a bifunctional aromatic compound that, based on its molecular architecture, holds significant theoretical potential for creating high-performance polymers. Its structure combines the reactive sites of a phenol and a primary alcohol with the fire-retardant-associated properties of a halogen. However, it is crucial to note that this specific isomer is not widely commercialized, and thus, publicly available performance data is scarce.

This guide, therefore, takes a unique approach. Grounded in the principles of organic chemistry and polymer science, we will construct a comprehensive analysis of the potential performance of 5-Chloro-2-(hydroxymethyl)phenol in two key material applications: as a monomer for advanced resins and as a reactive flame retardant. We will benchmark this projected performance against established industry standards—such as Bisphenol A (BPA) and Tetrabromobisphenol A (TBBPA)—and promising sustainable alternatives like lignin. Every claim is supported by established chemical principles and validated through detailed, standardized experimental protocols that researchers can use to verify these hypotheses.

The Molecular Blueprint: Understanding 5-Chloro-2-(hydroxymethyl)phenol

To predict the performance of a monomer, we must first understand its structure and the reactivity of its functional groups. 5-Chloro-2-(hydroxymethyl)phenol possesses three key features: a phenolic hydroxyl (-OH) group, a hydroxymethyl (-CH₂OH) group ortho to the hydroxyl, and a chlorine (-Cl) atom meta to the hydroxyl group.

  • Phenolic Hydroxyl Group: This is a highly activating, ortho-para directing group. It is the primary reactive site for electrophilic aromatic substitution, making it a prime candidate for polymerization into phenolic and epoxy resins.

  • Hydroxymethyl Group: As a primary alcohol, this group offers a secondary site for reactivity. It can undergo esterification, etherification, and condensation reactions, allowing the molecule to be covalently bonded into a polymer backbone. This "reactive" nature is highly desirable as it prevents monomer migration and leaching from the final product.[1]

  • Chlorine Atom: Halogen atoms on an aromatic ring are known to contribute to flame retardancy.[2] The chlorine atom withdraws electron density through induction, which can influence the overall reactivity of the ring and the thermal properties of the resulting polymer.

dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption: "Logical relationship of 5-Chloro-2-(hydroxymethyl)phenol's functional groups to its potential material benefits."

Application I: As a Monomer for High-Performance Resins

The most direct potential application for 5-Chloro-2-(hydroxymethyl)phenol is as a replacement for traditional phenolic monomers like Bisphenol A (BPA) in the synthesis of epoxy or phenolic resins.

Hypothesized Reaction Pathway and Advantages

In a typical epoxy resin synthesis, a phenolic compound is reacted with epichlorohydrin in the presence of a base. The phenolic hydroxyl group of 5-Chloro-2-(hydroxymethyl)phenol would readily participate in this reaction. The presence of the hydroxymethyl group offers a site for further cross-linking or modification, while the chlorine atom becomes an integral part of the polymer backbone.

dot graph G { layout=dot; rankdir="LR"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];

} caption: "Hypothesized workflow for synthesizing a chlorinated epoxy resin."

Theoretically, a resin based on this monomer could offer:

  • Inherent Flame Retardancy: Eliminating the need for some additive flame retardants.

  • Improved Chemical Resistance: The presence of chlorine can enhance resistance to acids and other corrosive agents.

  • Higher Glass Transition Temperature (Tg): The rigid aromatic structure and potential for increased cross-linking density could lead to better thermal stability compared to some non-halogenated alternatives.

Performance Comparison vs. Alternatives

To contextualize its potential, we compare the projected properties of a resin made from 5-Chloro-2-(hydroxymethyl)phenol against standard BPA-based epoxy and the increasingly popular bio-based Lignin-Phenolic resins.

PropertyBisphenol A (BPA) Based EpoxyLignin-Phenolic Resin (LPF)5-Chloro-2-(hydroxymethyl)phenol Resin (Projected)
Source Petroleum-derived[3]Renewable (Biomass)[4][5]Petroleum-derived
Flame Retardancy Poor (Requires FR additives)Moderate (Char-forming)[6]Good to Excellent (Inherent)
Thermal Stability (Td5%) ~350-400 °C~300-380 °C (Varies with lignin source)[7]Potentially ~350-420 °C (C-Cl bond is stable)
Mechanical Strength Excellent (High Tensile & Flexural)[8]Good (Can be lower than BPA-based)Good to Excellent (Rigid structure)
Environmental Profile Endocrine disruptor concernsSustainable, lower carbon footprint[5]Halogenated; potential for toxic combustion byproducts
Cost Commodity PricePotentially lower (byproduct of paper industry)[4]Specialty Chemical Price (Higher)

Application II: As a Reactive Flame Retardant

A key trend in polymer formulation is the move from additive flame retardants, which can leach out over time, to reactive ones that are chemically bound to the polymer. The hydroxymethyl group in 5-Chloro-2-(hydroxymethyl)phenol makes it an ideal candidate for a reactive flame retardant.

Mechanism of Action & Performance Comparison

Halogenated flame retardants primarily function in the gas phase during combustion. The heat breaks the carbon-halogen bond, releasing halogen radicals (e.g., Cl•). These radicals are highly effective at scavenging the high-energy H• and OH• radicals that propagate the fire, thus quenching the flame.

We compare its projected performance against the industry workhorse, Tetrabromobisphenol A (TBBPA), and a common non-halogenated alternative class, phosphorus-based flame retardants (PFRs).

FeatureTetrabromobisphenol A (TBBPA)Phosphorus-Based FRs (e.g., DOPO)5-Chloro-2-(hydroxymethyl)phenol (Projected)
Primary FR Mechanism Gas-Phase Radical Scavenging[9]Condensed-Phase (Char Formation) & Gas-Phase[10][11]Gas-Phase Radical Scavenging
Efficiency (Loading Level) Very High (Lower loading needed)Moderate to HighModerate (Bromine is more effective than chlorine per atom)
Synergist Required Often used with Antimony Trioxide (Sb₂O₃)Often used with char-forming agents[10]Likely benefits from Sb₂O₃
Impact on Mechanicals Can be used as a reactive monomer, maintaining properties[12][13]Can act as a plasticizer, sometimes reducing stiffnessCan be reacted into backbone, likely maintaining properties
Regulatory Status Under scrutiny (PBT concerns)[14]Generally favorable; some specific compounds restrictedHalogenated; subject to increasing regulation
Application Epoxy resins for circuit boards (FR-4)[12]Epoxy resins, polyamides, polyesters[9]Potential for epoxy resins, polyurethanes, polyesters

Experimental Protocols for Performance Validation

Trust in a new material is built on verifiable data. The following are standardized, step-by-step protocols for key experiments to evaluate the performance of a polymer formulated with 5-Chloro-2-(hydroxymethyl)phenol.

Protocol 1: Thermogravimetric Analysis (TGA) for Thermal Stability

This protocol determines the degradation temperature and char yield of a cured resin, which are critical indicators of its thermal stability and flame-retardant potential.

Apparatus:

  • Thermogravimetric Analyzer (TGA)[15]

  • Microbalance

  • Sample Pans (Platinum or Alumina)[16]

Procedure:

  • Sample Preparation: Prepare 5-10 mg of the cured polymer sample. Ensure the sample is representative of the bulk material.[17]

  • Instrument Setup: Place the sample in a tared TGA pan. Load the pan into the TGA furnace.

  • Atmosphere: Purge the furnace with an inert gas (e.g., Nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative degradation.[15]

  • Heating Program:

    • Equilibrate at 30 °C for 5 minutes.

    • Ramp the temperature from 30 °C to 800 °C at a heating rate of 10 °C/min.[18]

  • Data Analysis:

    • Plot the sample weight (%) versus temperature (°C).

    • Determine the onset of degradation (Tonset) and the temperature of 5% mass loss (Td5%).

    • Calculate the char yield: the percentage of material remaining at 800 °C.

dot graph TGA_Workflow { rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

} caption: "Workflow for Thermogravimetric Analysis (TGA)."

Protocol 2: UL 94 Vertical Flammability Test

This is the industry-standard test to classify the flammability of plastic materials.[19]

Apparatus:

  • UL 94 Test Chamber[20]

  • Tirrill Burner

  • Specimen Holder

  • Surgical Cotton

  • Timer

Procedure:

  • Sample Preparation: Condition molded plastic bars (typically 125 x 13 mm, with a specified thickness) for 48 hours at 23 °C and 50% relative humidity.

  • Test Setup: Clamp a specimen vertically from its top end. Place a layer of dry surgical cotton on a tray 12 inches below the specimen.[21]

  • Flame Application:

    • Apply a calibrated blue flame (20 mm high) to the bottom center of the specimen for 10 seconds.

    • Remove the flame and record the afterflame time (t₁).

    • As soon as flaming ceases, immediately re-apply the flame for another 10 seconds.

    • Remove the flame and record the second afterflame time (t₂) and the afterglow time (t₃).[21]

  • Observations: Note if any flaming drips from the specimen ignite the cotton below.

  • Classification: Repeat for a total of 5 specimens. Classify the material as V-0, V-1, or V-2 based on the criteria in the table below.[22]

CriteriaV-0V-1V-2
Afterflame time for each specimen (t₁ or t₂) ≤ 10 s≤ 30 s≤ 30 s
Total afterflame time for 5 specimens (Σt₁ + Σt₂) ≤ 50 s≤ 250 s≤ 250 s
Afterflame + Afterglow time for each specimen (t₂ + t₃) ≤ 30 s≤ 60 s≤ 60 s
Drips ignite cotton? NoNoYes
Burn to clamp? NoNoNo
Protocol 3: Limiting Oxygen Index (LOI) - ASTM D2863

LOI determines the minimum percentage of oxygen in a nitrogen/oxygen mixture required to sustain combustion. A higher LOI value indicates better flame resistance.[23]

Apparatus:

  • LOI Analyzer with a heat-resistant glass column[24]

  • Specimen Holder

  • Flow meters for Oxygen and Nitrogen

  • Ignition source

Procedure:

  • Sample Preparation: Prepare self-supporting plastic specimens of standard dimensions (e.g., 70-150 mm long, 6.5 mm wide, 3.0 mm thick).[25]

  • Test Setup: Mount the specimen vertically in the center of the glass column.

  • Gas Flow: Introduce a mixture of oxygen and nitrogen into the column at a specified flow rate (e.g., 40 mm/s).[26] Start with an oxygen concentration below the expected LOI.

  • Ignition: Lower an igniter to the top of the specimen and apply the flame until the specimen ignites. Remove the igniter.

  • Observation: Observe if the sample continues to burn for more than 3 minutes or if the flame travels more than 50 mm.

  • Adjustment:

    • If the flame extinguishes, increase the oxygen concentration.

    • If the flame is sustained, decrease the oxygen concentration.

  • Determination: Repeat the process, narrowing the oxygen concentration range until the minimum concentration that just supports combustion is found. This value is the LOI.[27]

Conclusion and Future Outlook

Based on a first-principles analysis of its molecular structure, 5-Chloro-2-(hydroxymethyl)phenol presents a compelling, albeit theoretical, profile as a high-performance monomer. Its true value lies in its bifunctionality, offering a pathway to create resins with covalently-bound flame retardancy .

  • Projected Advantages: Potential for superior thermal stability, inherent fire resistance, and good mechanical properties.

  • Anticipated Challenges: As a halogenated compound, materials derived from it will face significant regulatory headwinds and environmental concerns regarding disposal and toxic byproducts of combustion. Its synthesis is likely more complex and costly than that of commodity phenols like BPA.

The future of this and similar molecules depends heavily on the balance between performance gains and environmental impact. While the industry pivots towards sustainable, bio-based alternatives like lignin, there remains a need for high-performance solutions in demanding applications like aerospace and electronics. For researchers, 5-Chloro-2-(hydroxymethyl)phenol represents an intriguing building block. The experimental protocols provided in this guide offer a clear roadmap for synthesizing and rigorously evaluating polymers based on this monomer, allowing the scientific community to move from theoretical potential to validated performance.

References

  • Chen, Z. K. (2019). Preparation and properties of lignin modified phenolic resin adhesive. Guangxi University.
  • Tetrabromobisphenol-A (TBBPA) is a commercial flame retardant used in rigid FR-4 printed wiring boards (PWB). (n.d.). IEEE. Retrieved February 16, 2026, from [Link]

  • Lignin as a green and multifunctional alternative to phenol for resin synthesis. (2021). Green Chemistry. Retrieved February 16, 2026, from [Link]

  • Alternative solutions to halogen-free flame retardants for polyvinyl chloride. (n.d.). Baozhuan New Material. Retrieved February 16, 2026, from [Link]

  • Embracing Sustainability With Bio-based Flame Retardants. (2024). Plastics Engineering. Retrieved February 16, 2026, from [Link]

  • Non Halogenated Flame Retardants For Polymers Market. (n.d.). ReAnIn. Retrieved February 16, 2026, from [Link]

  • Alternative Flame Retardants for Plastic Materials in Electrical and Electronic Applications. (2023). DiVA. Retrieved February 16, 2026, from [Link]

  • Alternatives to poly(tetrafluorothylene). (2023). Pinfa. Retrieved February 16, 2026, from [Link]

  • Elucidating the Role of Lignin Type and Functionality in the Development of High-Performance Biobased Phenolic Thermoset Resins. (2022). ACS Sustainable Chemistry & Engineering. Retrieved February 16, 2026, from [Link]

  • Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition. (n.d.). NC State University Libraries. Retrieved February 16, 2026, from [Link]

  • Measuring Flammability Resistance: Limiting Oxygen Index (LOI) Analysis Following ASTM D2863. (2025). PolymerTesting.in. Retrieved February 16, 2026, from [Link]

  • A Review on Lignin‐Based Phenolic Resin Adhesive. (2022). ResearchGate. Retrieved February 16, 2026, from [Link]

  • UL 94 Flammability Testing Standards for Plastic. (n.d.). VTEC Labs. Retrieved February 16, 2026, from [Link]

  • Tetrabromobisphenol A. (2007). ResearchGate. Retrieved February 16, 2026, from [Link]

  • Preparation of Lignin-Based High-Ortho Thermoplastic Phenolic Resins and Fibers. (2022). MDPI. Retrieved February 16, 2026, from [Link]

  • Thermogravimetric Analysis (TGA) For Polymers Explained!!! (2023). YouTube. Retrieved February 16, 2026, from [Link]

  • Tetrabromobisphenol A (TBBPA). (n.d.). Oceanchem Group Limited. Retrieved February 16, 2026, from [Link]

  • UL 94 Combustion (Fire) Tests for Plastics. (2025). LISUN. Retrieved February 16, 2026, from [Link]

  • Protocol Thermogravimetric Analysis (TGA). (n.d.). EPFL. Retrieved February 16, 2026, from [Link]

  • UL 94 Test for Flammability of Plastic Materials for Parts in Devices and Appliances. (1997). Underwriters Laboratories. Retrieved February 16, 2026, from [Link]

  • Oxygen Index Testing As per standard ASTM D2863. (n.d.). Kiyo R&D. Retrieved February 16, 2026, from [Link]

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  • An Overview of Alternatives to Tetrabromobisphenol A (TBBPA) and Hexabromocyclododecane (HBCD). (2006). Toxics Use Reduction Institute. Retrieved February 16, 2026, from [Link]

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  • Synthesis of Improved Phenolic Resins. (1979). NASA. Retrieved February 16, 2026, from [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to Handling 5-Chloro-2-(hydroxymethyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to your comprehensive guide on the safe handling of 5-Chloro-2-(hydroxymethyl)phenol. In our shared pursuit of scientific advancement, the well-being of our researchers is paramount. This document moves beyond a simple checklist, offering a deep dive into the causality behind each safety recommendation. My goal is to equip you with the knowledge and procedures necessary to handle this compound with the utmost confidence and safety. This guide is structured to provide immediate, essential information, followed by detailed operational and disposal plans, ensuring a holistic approach to laboratory safety.

Part 1: Immediate Safety and Hazard Assessment

5-Chloro-2-(hydroxymethyl)phenol, like other substituted phenols, should be handled with care. Based on data from similar compounds, it is anticipated to be a skin, eye, and respiratory irritant.[1][2][3][4] It may also be harmful if swallowed or absorbed through the skin.[2] The primary hazards are summarized in the table below.

Hazard ClassificationDescriptionSource
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or if inhaled.[2]
Skin Corrosion/Irritation Causes skin irritation.[1][3][4][5]
Serious Eye Damage/Irritation Causes serious eye irritation.[1][3][4]
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.[1][2][4]

Given these potential hazards, a proactive and informed approach to personal protective equipment (PPE) is the first line of defense.

Part 2: Personal Protective Equipment (PPE) - Your Essential Barrier

The selection of appropriate PPE is not merely a procedural step but a critical component of risk mitigation. The following recommendations are based on the known properties of phenols and chlorinated organic compounds.

Glove Selection: A Critical Choice

For handling 5-Chloro-2-(hydroxymethyl)phenol, standard latex or nitrile examination gloves may not offer sufficient protection, especially for prolonged contact. Phenols and their derivatives can penetrate these materials.[6] Therefore, more robust glove materials are required.

Glove MaterialIntended UseAdvantages and DisadvantagesSource
Neoprene Extended ContactGood for acids, bases, alcohols, fuels, peroxides, hydrocarbons, and phenols. Poor for halogenated and aromatic hydrocarbons.[6]
Butyl Rubber Extended ContactGood for ketones and esters. Poor for gasoline and aliphatic, aromatic, and halogenated hydrocarbons.[6]
Viton Extended ContactGood for chlorinated and aromatic solvents. Good resistance to cuts and abrasions. Poor for ketones. Expensive.[6]
Norfoil/Silver Shield® Extended ContactGood for most hazardous chemicals. Poor fit, but dexterity can be improved with a nitrile over-glove.[6]

For incidental contact, thicker nitrile gloves may be acceptable, but they should be changed immediately upon any sign of contamination. For extended contact or when handling larger quantities, neoprene or butyl rubber gloves are recommended. Always inspect gloves for any signs of degradation before use.[2]

Eye and Face Protection: Shielding from Splashes and Dust

Given that 5-Chloro-2-(hydroxymethyl)phenol is an eye irritant, appropriate eye protection is mandatory.

  • Safety Glasses with Side Shields: For handling small quantities of solid material where the risk of splashing is minimal.

  • Chemical Splash Goggles: The minimum requirement when handling solutions of this compound or any quantity where there is a risk of splashing.

  • Face Shield: Should be worn in conjunction with chemical splash goggles when handling larger volumes or during procedures with a high potential for splashing.[7]

Protective Clothing: Minimizing Skin Exposure

A laboratory coat is the minimum requirement. For procedures with a higher risk of splashes or spills, consider the use of a chemically resistant apron. All protective clothing should be removed before leaving the laboratory.

Respiratory Protection: A Precautionary Measure

Work with 5-Chloro-2-(hydroxymethyl)phenol should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of any dust or aerosols.[8] If a fume hood is not available or if there is a potential for generating significant amounts of dust, a NIOSH-approved respirator with an organic vapor cartridge and a particulate pre-filter may be necessary.[4]

Part 3: Operational and Disposal Plans

A safe laboratory environment is maintained through meticulous planning and adherence to established protocols.

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.[2] A spill kit containing appropriate absorbent materials should also be available.

  • Donning PPE: Put on all required PPE as outlined in Part 2 before entering the designated handling area.

  • Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood to contain any dust. Use a disposable weighing paper or a dedicated container to avoid contamination of balances.

  • In Solution: When preparing solutions, add the solid 5-Chloro-2-(hydroxymethyl)phenol to the solvent slowly to avoid splashing.

  • Post-Handling: After handling, decontaminate the work area. Wash hands and any exposed skin thoroughly with soap and water.

  • Doffing PPE: Remove PPE in the reverse order of donning, taking care to avoid contaminating your skin. Dispose of single-use PPE in the appropriate waste stream.

Emergency Procedures: A Plan for the Unexpected
  • Skin Contact: Immediately wash the affected area with copious amounts of water for at least 15 minutes.[2][5] Remove contaminated clothing. If skin irritation persists, seek medical attention.[3][5]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention if symptoms occur.[2]

  • Ingestion: Do NOT induce vomiting. Clean the mouth with water and then drink plenty of water. Seek medical attention if symptoms occur.[2]

  • Spill: For small spills, absorb the material with an inert absorbent and place it in a suitable container for disposal. For larger spills, evacuate the area and contact your institution's environmental health and safety department.

Disposal Plan: Responsible Stewardship

As a halogenated organic compound, 5-Chloro-2-(hydroxymethyl)phenol and any materials contaminated with it must be disposed of as hazardous waste.[9][10][11][12]

  • Solid Waste: Collect solid 5-Chloro-2-(hydroxymethyl)phenol waste and contaminated materials (e.g., weighing papers, gloves) in a clearly labeled, sealed container.

  • Liquid Waste: Collect solutions containing 5-Chloro-2-(hydroxymethyl)phenol in a labeled, sealed container designated for halogenated organic waste.

  • Disposal Pathway: Follow your institution's specific guidelines for hazardous waste disposal. This typically involves collection by a certified hazardous waste management company for incineration or other approved treatment methods.[9][13] Do not dispose of this chemical down the drain.[2]

Part 4: Visualizing the Workflow

To further clarify the essential decision-making processes, the following diagrams illustrate the PPE selection and emergency response workflows.

Caption: PPE Selection Workflow.

Caption: Emergency Response Workflow.

By integrating these safety protocols into your daily laboratory practices, you contribute to a culture of safety and scientific excellence. Should you have any questions, do not hesitate to consult with your institution's environmental health and safety department.

References

  • CPAChem. (2019, May 16). Safety data sheet. Retrieved from [Link]

  • PubChem. (n.d.). 5-Chloro-2-((4-chloro-2-hydroxyphenyl)methyl)phenol. Retrieved from [Link]

  • ResearchGate. (2015, January 9). How can I dispose phenol? Retrieved from [Link]

  • TU Delft. (n.d.). Glove Selection and Usage. Retrieved from [Link]

  • Podiatry Arena. (2008, April 5). Phenol disposal. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]

  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]

  • PIP Canada. (n.d.). Chemical Glove Selection Guide. Retrieved from [Link]

  • CP Lab Safety. (n.d.). Glove Compatibility. Retrieved from [Link]

  • Unknown. (n.d.). Halogenated Waste.
  • University of California, Riverside Environmental Health & Safety. (n.d.). SAFE USE OF PHENOL. Retrieved from [Link]

  • USA Scientific, Inc. (n.d.). Chemical Resistance of Latex and Nitrile Gloves. Retrieved from [Link]

  • U.S. Environmental Protection Agency OSC Response. (n.d.). Hand Protection Chemical Resistance Guide. Retrieved from [Link]

  • NIST. (n.d.). Phenol, 5-chloro-2-methyl-. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-4-(hydroxymethyl)phenol. Retrieved from [Link]

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 5-Chloro-2-Hydroxyaniline, 97%. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.